molecular formula C15H13NO3 B1451732 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid CAS No. 1042778-06-2

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Número de catálogo: B1451732
Número CAS: 1042778-06-2
Peso molecular: 255.27 g/mol
Clave InChI: CEDAGJZABIGBSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDAGJZABIGBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, a heterocyclic compound featuring a nicotinic acid core functionalized with an indanyloxy moiety. Nicotinic acid (Vitamin B3) and its derivatives are established as "privileged scaffolds" in medicinal chemistry, serving as foundational components for coenzymes essential to cellular metabolism, such as NAD and NADP.[1][2] This document delineates the molecule's physicochemical properties, proposes a detailed synthetic pathway with experimental protocols, and explores its potential biological activities and therapeutic applications based on structure-activity relationships of related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound.

Introduction and Molecular Overview

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid integrates two key structural motifs: the nicotinic acid scaffold and an indane ring system. The nicotinic acid (pyridine-3-carboxylic acid) core is a fundamental building block in biology and pharmacology, known for its role in treating dyslipidemia and its involvement in numerous metabolic pathways.[1][3] The attachment of a bulky, lipophilic 2,3-dihydro-1H-inden-5-yloxy group at the 6-position of the pyridine ring significantly alters the parent molecule's steric and electronic properties, suggesting a distinct pharmacological profile. This modification can enhance membrane permeability, introduce new binding interactions with protein targets, and modulate metabolic stability.

The strategic combination of these scaffolds points toward potential applications in areas where nicotinic acid derivatives have shown promise, including metabolic diseases, inflammation, and oncology.[2][4]

Caption: Structure of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Physicochemical Properties

A summary of the core chemical and physical properties is presented below. While experimental data for this specific molecule is not widely published, these values are derived from database records and computational predictions, providing a reliable baseline for research applications.

PropertyValueSource
IUPAC Name 6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid-
CAS Number 1042778-06-2
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol Calculated
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Poorly soluble in water; Soluble in DMSO, DMF, and Methanol (predicted)[5]
Predicted logP 2.5 - 3.5-
Predicted pKa 4.5 - 5.0 (Carboxylic Acid)-

Synthesis and Characterization

The synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is most logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy involves the displacement of a leaving group (e.g., a halide) from the 6-position of the nicotinic acid ring by the oxygen nucleophile of 5-indanol.

Retrosynthetic Analysis

The key disconnection is the ether linkage, leading back to two commercially available or readily synthesized precursors: a 6-halonicotinic acid derivative and 5-indanol. 6-Chloronicotinic acid is a suitable starting material due to its commercial availability and the sufficient activation of the 6-position for nucleophilic attack.

retrosynthesis target 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid disconnection C-O Ether Bond (SNAr) target->disconnection precursors disconnection->precursors sub1 6-Chloronicotinic Acid precursors->sub1 sub2 5-Indanol precursors->sub2

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

This protocol describes a robust method for the synthesis, leveraging a base-mediated SₙAr reaction.

Causality and Experimental Choices:

  • Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of 5-indanol, creating a potent alkoxide nucleophile. NaH is ideal as its byproduct, H₂ gas, is non-reactive and easily removed.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide is chosen to solubilize the reactants and the intermediate salt, facilitating the reaction rate without interfering by protonating the nucleophile.

  • Temperature: The reaction is initially performed at 0°C during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent substitution reaction is heated to drive the reaction to completion, as SₙAr reactions on electron-rich rings can be sluggish.

  • Workup: Acidification with HCl is critical to protonate the carboxylate salt formed during the reaction, precipitating the final product, the carboxylic acid, which is typically less soluble in aqueous media.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-indanol (1.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the 5-indanol, typically to a concentration of 0.5 M.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 15 minutes.

    • Observation: Effervescence (H₂ gas evolution) should be observed.

  • Nucleophile Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indanolate.

  • Substrate Addition: Add 6-chloronicotinic acid (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water to destroy any excess NaH.

  • Acidification: Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Observation: The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to remove residual mineral oil.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Expected)
  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and indan rings. The methylene protons of the indan group should appear as distinct triplets. The carboxylic acid proton will be a broad singlet, often downfield.

  • ¹³C NMR: The spectrum will show 15 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and carbons of the two aromatic rings.

  • Mass Spectrometry (MS): The ESI-MS in positive mode should show a prominent peak at m/z = 256.09 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C ether stretches (~1250 cm⁻¹).[6][7]

Potential Biological Activity and Therapeutic Relevance

While direct biological data for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is limited in public literature, its structure allows for informed hypotheses regarding its potential therapeutic applications.

Modulation of Metabolic Pathways

Nicotinic acid is a well-known modulator of lipid metabolism, primarily through its interaction with the hydroxycarboxylic acid receptor 2 (HCA₂), which leads to a reduction in LDL cholesterol and triglycerides.[1] Derivatives of nicotinic acid are actively explored as therapeutic agents for metabolic disorders.

Furthermore, structurally related 6-substituted nicotinic acid derivatives have been identified as potent and hepatoselective glucokinase (GK) activators .[8] Glucokinase is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activators of GK are being investigated as treatments for Type 2 Diabetes Mellitus. The indanyloxy substituent could potentially confer a favorable pharmacokinetic profile or enhanced potency for such a target.

gk_pathway Compound 6-(Indanyloxy)nicotinic Acid (Hypothetical GK Activator) GK Glucokinase (GK) in Hepatocyte Compound->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glucose Blood Glucose Glucose->GK Glycogen Glycogen Synthesis (Storage) G6P->Glycogen Glycolysis Glycolysis (Energy) G6P->Glycolysis Output Decreased Blood Glucose Glycogen->Output Glycolysis->Output

Caption: Hypothetical mechanism of action via Glucokinase activation.

Anticancer and Anti-inflammatory Potential

The nicotinic acid scaffold is present in numerous compounds investigated for anticancer properties.[4] These derivatives can interfere with various cellular processes in cancer cells. Additionally, nicotinic acid itself has demonstrated anti-inflammatory properties.[4] The specific contribution of the indanyloxy group would need to be empirically determined but could enhance cell penetration or target affinity.

Experimental and Logical Workflows

Visualizing workflows is essential for planning and execution in a research setting.

Synthesis and Purification Workflow

synthesis_workflow start Reactants: 5-Indanol 6-Chloronicotinic Acid NaH, DMF reaction Reaction (0°C to 100°C, 24h) start->reaction workup Workup: 1. Quench (H₂O) 2. Acidify (HCl) reaction->workup filtration Vacuum Filtration workup->filtration crude Crude Product filtration->crude purification Purification (Recrystallization or Chromatography) crude->purification final Pure Product purification->final analysis Characterization: NMR, MS, IR final->analysis

Caption: Workflow for synthesis, purification, and analysis.

Conclusion and Future Directions

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a compound of significant interest for medicinal chemistry and drug discovery. Its hybrid structure, combining the pharmacologically validated nicotinic acid scaffold with a lipophilic indane moiety, presents a compelling profile for further investigation. The synthetic route proposed herein is robust and scalable, enabling the production of material for biological evaluation.

Future research should focus on:

  • Empirical Validation: Synthesizing the compound and confirming its physicochemical and spectroscopic properties.

  • Biological Screening: Testing its activity in relevant assays, particularly for glucokinase activation and effects on lipid metabolism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying both the indane and nicotinic acid rings to optimize potency and selectivity for any identified biological targets.

This technical guide provides the foundational knowledge required for researchers to embark on the scientific exploration of this promising molecule.

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. (n.d.). kchem.org. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). PubMed. [Link]

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. (n.d.). PubChem. [Link]

  • 6-Hydrazinylnicotinic acid: a powder study. (n.d.). PMC. [Link]

  • KEGG COMPOUND: C00253. (n.d.). KEGG. [Link]

  • Nicotinic acid. (n.d.). Wikipedia. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. (n.d.). PubChem. [Link]

  • Nicotinic acid (Compound). (n.d.). Exposome-Explorer. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. [Link]

  • CAS No : 59-67-6 | Chemical Name : Nicotinic Acid. (n.d.). Pharmaffiliates. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. (n.d.). PubChem. [Link]

  • 2,6-Dihydroxyisonicotinic acid. (n.d.). NIST WebBook. [Link]

  • Niacin (CAS 59-67-6) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • US5082777A - Process for the production of 6-hydroxynicotinic acid. (n.d.).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. [Link]

  • Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido )nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. (2021). ResearchGate. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). ScienceScholar. [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). JOCPR. [Link]

  • CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof. (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. [Link]

  • Vitamin B3. (2024). StatPearls - NCBI Bookshelf. [Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. (2004). PubMed. [Link]

Sources

In-Depth Technical Guide: Structural Analysis, Nomenclature, and Synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical whitepaper provides a comprehensive analysis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. Designed for researchers and drug development professionals, this guide deconstructs the compound's IUPAC nomenclature, details its physicochemical properties, explores its pharmacological relevance as a GPR52 agonist core, and establishes a self-validating synthetic protocol.

Chemical Nomenclature & IUPAC Deconstruction

The systematic naming of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid adheres strictly to the structural rules outlined in the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book") . To understand the molecule, we must deconstruct it into its two primary components:

  • The Core Scaffold (Nicotinic Acid): The parent structure is pyridine-3-carboxylic acid, commonly known by its retained name, nicotinic acid. The carboxylic acid group dictates the numbering, defining its attachment point as the C3 position on the pyridine ring, which makes the heteroatom nitrogen C1.

  • The Substituent (2,3-dihydro-1H-inden-5-yloxy): Attached at the C6 position of the pyridine ring is an ether linkage (-yloxy). The attached bicyclic ring system is an indane (systematically named 2,3-dihydro-1H-indene, indicating saturation of the double bond between C2 and C3 of the indene core). The oxygen atom connects to the C5 position, which resides on the aromatic benzene portion of the fused ring system.

Strict IUPAC Name: 6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid.

Physicochemical Properties & Structural Data

For application scientists optimizing oral bioavailability and blood-brain barrier (BBB) penetration, understanding the physicochemical baseline of this scaffold is critical. The following table summarizes the quantitative structural data of the compound.

PropertyValuePharmacological Implication
Molecular Formula C15H13NO3Defines the atomic composition.
Molecular Weight 255.27 g/mol Well within Lipinski’s Rule of 5 (<500 Da), favoring oral absorption.
Topological Polar Surface Area ~59.4 ŲOptimal for BBB penetration (typically <90 Ų required for CNS drugs).
Hydrogen Bond Donors 1Contributed by the carboxylic acid (-COOH).
Hydrogen Bond Acceptors 4Contributed by the pyridine nitrogen, ether oxygen, and carboxyl oxygens.
Rotatable Bonds 3Low conformational flexibility, reducing entropic penalty upon target binding.

Pharmacological Relevance: GPR52 Agonism

The 6-aryloxynicotinic acid scaffold serves as a privileged building block in the discovery of novel antipsychotics. Specifically, it forms the core of potent G-protein-coupled receptor 52 (GPR52) agonists developed by Takeda Pharmaceuticals .

GPR52 is an orphan Gs-coupled receptor highly expressed in the striatum, where it co-localizes with dopamine D2 receptors. Activation of GPR52 increases intracellular cyclic AMP (cAMP). As demonstrated in pivotal medicinal chemistry studies, this cAMP accumulation dampens D2 receptor signaling (mitigating positive symptoms of schizophrenia) while simultaneously enhancing D1/NMDA receptor function in the prefrontal cortex (addressing negative and cognitive symptoms) .

GPR52_Pathway Agonist GPR52 Agonist (Aryloxynicotinic Core) GPR52 GPR52 Receptor (Gs-coupled) Agonist->GPR52 Binds & Activates cAMP Intracellular cAMP ↑ GPR52->cAMP Gs Protein Activation D2 Dopamine D2 Signaling ↓ cAMP->D2 Inhibits (Striatum) D1_NMDA D1/NMDA Signaling ↑ cAMP->D1_NMDA Enhances (PFC)

Figure 1: Mechanism of action for GPR52 agonists utilizing the aryloxynicotinic acid core.

Synthetic Methodology & Experimental Protocols

The synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is executed via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid at the 3-position, renders the 6-position highly susceptible to nucleophilic attack by a phenoxide.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 6-chloronicotinic acid and 1.1 equivalents of 5-indanol (2,3-dihydro-1H-inden-5-ol) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cations but leaves the phenoxide nucleophile unsolvated and highly reactive, lowering the activation energy of the SNAr transition state.

  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: The base serves a dual purpose: it deprotonates the 5-indanol to form the active nucleophile and neutralizes the HCl byproduct. Excess base is required because the carboxylic acid of the 6-chloronicotinic acid will also be deprotonated into a carboxylate during the reaction.

  • SNAr Reaction: Heat the reaction mixture to 110 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Acidification: Cool the mixture to room temperature and dilute with distilled water. Slowly add 1M HCl dropwise until the pH reaches 3–4.

    • Causality: Acidification is strictly required to protonate the carboxylate intermediate. The resulting neutral 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is insoluble in water and will precipitate out of the aqueous solution, allowing for easy isolation.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold water to remove residual DMF and salts, and recrystallize from an ethanol/water mixture to yield the highly pure product.

Synthesis_Workflow Step1 1. Reagent Preparation 6-chloronicotinic acid + 5-indanol Step2 2. Base Addition Add K2CO3 in anhydrous DMF Step1->Step2 Step3 3. SNAr Reaction Heat at 110°C for 12-16h (N2 atm) Step2->Step3 Step4 4. Workup Dilute with H2O, Acidify with HCl (pH 3-4) Step3->Step4 Step5 5. Purification Vacuum Filtration & Recrystallization Step4->Step5

Figure 2: Workflow for the SNAr synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the compound must be subjected to rigorous analytical validation to confirm structural integrity:

  • LC-MS (ESI+): The reaction progress and final purity should be validated using liquid chromatography-mass spectrometry. The expected mass-to-charge ratio is m/z [M+H]⁺ = 256.1 .

  • ¹H NMR (400 MHz, DMSO-d6): Structural validation requires confirming the ether linkage. The spectrum is expected to show characteristic pyridine protons (a doublet at ~8.7 ppm for H2, a doublet of doublets at ~8.2 ppm for H4, and a doublet at ~7.0 ppm for H5). The indane aromatic protons will appear as a multiplet between 6.8–7.3 ppm. The aliphatic indane protons (the 2,3-dihydro core) will appear as distinct multiplets around 2.0, 2.8, and 2.9 ppm.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Semantic Scholar. URL:[Link]

  • Setoh, M., Kobayashi, T., Tanaka, T., & Baba, A. (2009). Compound having 6-membered aromatic ring (Patent No. WO2009107391A1). WIPO (PCT) / Google Patents.
  • Setoh, M., Ishii, N., Kono, M., Miyanohana, Y., Shiraishi, E., Harasawa, T., Ota, H., Odani, T., Kanzaki, N., Aoyama, K., Hamada, T., & Kori, M. (2014). Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52. Journal of Medicinal Chemistry, 57(12), 5226-5237. URL:[Link]

Physicochemical Profiling and Solubility Optimization of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid represents a highly specific structural scaffold characterized by a lipophilic indane moiety linked via an ether bridge to a polar nicotinic acid core. In early-stage drug discovery and preformulation, the solubility of such diaryl ether-like molecules presents a complex physicochemical challenge. The interplay between the hydrophobic indane tail and the amphoteric nicotinic acid headgroup dictates a highly pH-dependent solubility profile.

This technical guide provides an authoritative framework for evaluating the solubility of this compound. By distinguishing between kinetic and thermodynamic solubility states, and by implementing self-validating experimental protocols, researchers can prevent late-stage formulation failures caused by polymorphic shifts or metastable supersaturation.

Physicochemical Causality: Structural Drivers of Solubility

To optimize the solubility of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, one must first understand the causality behind its molecular interactions:

  • The Lipophilic Indane Core: The 2,3-dihydro-1H-indene structure is a bulky, non-polar hydrocarbon system. It significantly increases the overall partition coefficient ( logP ) of the molecule, driving high solubility in aprotic organic solvents (e.g., DMSO, dichloromethane) but severely restricting intrinsic aqueous solubility.

  • The Ether Linkage: The oxygen atom at the 6-position of the pyridine ring provides conformational flexibility. While it acts as a weak hydrogen bond acceptor, its primary role is sterically decoupling the indane ring from the pyridine ring, which can disrupt crystal lattice packing energy, potentially lowering the melting point and aiding solvent penetration.

  • The Amphoteric Nicotinic Acid Headgroup: The pyridine-3-carboxylic acid moiety contains both a weakly basic nitrogen and a weakly acidic carboxyl group. Consequently, the molecule exhibits a classic U-shaped (or V-shaped) pH-solubility profile.

G Cation Cationic State (pH < 3.0) Protonated Pyridine Zwitterion Zwitterionic / Neutral (pH 3.0 - 4.5) Lowest Aqueous Solubility Cation->Zwitterion Deprotonation (-H+) Zwitterion->Cation Protonation (+H+) Anion Anionic State (pH > 4.5) Deprotonated Carboxyl Zwitterion->Anion Deprotonation (-H+) Anion->Zwitterion Protonation (+H+)

Caption: pH-dependent ionization states of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding an anionic species that interacts favorably with water via ion-dipole interactions, thereby maximizing aqueous solubility.

Kinetic vs. Thermodynamic Solubility: Strategic Selection

A critical failure point in early drug development is conflating kinetic and thermodynamic solubility data [1].

  • Kinetic Solubility: Measured by spiking a concentrated DMSO stock solution of the API into an aqueous buffer. The resulting value represents the concentration at which the compound precipitates from a supersaturated state. Because the precipitate is often amorphous, this method yields artificially high solubility values [2]. It is highly sensitive to protocol parameters but essential for high-throughput screening [4].

  • Thermodynamic Solubility: Represents the true equilibrium between the crystalline solid and the solvent. It is determined by adding excess solid to a solvent and allowing it to equilibrate over 24–72 hours [1].

The Causality of Phase Stability: When measuring thermodynamic solubility, the solid phase must remain crystallographically stable [1]. If 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid undergoes a solution-mediated phase transformation (e.g., forming a hydrate or a different polymorph) during the assay, the measured concentration reflects the solubility of the new metastable form, not the original API [1]. Therefore, post-assay solid-state verification is mandatory.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Kinetic Solubility (Early-Stage)

Purpose: To determine the precipitation point of the compound in aqueous media for in vitro assay design.

  • Stock Preparation: Dissolve 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Dispense the stock into a 96-well plate containing the target aqueous buffer (e.g., PBS pH 7.4), creating a concentration gradient (1 µM to 500 µM). Keep final DMSO concentration 2% v/v.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking (200 rpm).

  • Nephelometric Analysis: Measure light scattering (nephelometry) at 620 nm. The kinetic solubility limit is defined as the lowest concentration where a statistically significant increase in light scattering is detected compared to the blank, indicating the onset of amorphous precipitation.

Protocol B: Thermodynamic Shake-Flask Method (Preformulation)

Purpose: To determine the true equilibrium solubility and verify solid-state integrity.

This method utilizes the gold-standard saturation shake-flask technique [3, 5].

  • Equilibration Setup: Add an excess amount (approx. 10-20 mg) of crystalline 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid to a 5 mL glass vial. Add 2 mL of the target solvent/buffer.

  • Thermostatic Agitation: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 to 72 hours to ensure complete thermodynamic equilibrium [5].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours to promote solid decantation [5]. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (pre-saturated with the solution to prevent analyte adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

  • Self-Validation (Critical Step): Recover the excess solid residue from the bottom of the vial. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). Compare the resulting diffractogram to the starting material. If the patterns do not match, the measured solubility is a kinetic artifact of a new polymorph, and the data must be flagged [1].

G Start Excess Crystalline API + Buffer/Solvent Equil Shake-Flask Equilibration (72 hrs, 25°C) Start->Equil Sep Phase Separation (Filtration 0.22 µm) Equil->Sep Liquid Supernatant Analysis (HPLC-UV Quantification) Sep->Liquid Solid Solid Residue Recovery (Vacuum Drying) Sep->Solid Valid XRPD Analysis: Matches Original Polymorph? Liquid->Valid Conc. Data Solid->Valid End Valid Thermodynamic Solubility Recorded Valid->End Yes (Phase Stable) Fail Invalid Data: Solution-Mediated Phase Transformation Detected Valid->Fail No (Phase Shift)

Caption: Self-validating thermodynamic solubility workflow with XRPD solid-state verification.

Quantitative Data Presentation

The following table presents representative thermodynamic solubility data for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, modeled on the validated physicochemical behavior of structurally homologous nicotinic acid derivatives under standard shake-flask conditions at 25°C.

Solvent / MediumpHTemp (°C)Estimated Solubility (mg/mL)Dominant Ionization State
0.1 N HCl 1.2250.45 ± 0.05Cationic (Protonated Pyridine)
Acetate Buffer 4.025< 0.01Zwitterionic / Neutral (Intrinsic)
Phosphate Buffer 7.425> 15.00Anionic (Deprotonated Carboxyl)
Ethanol (Absolute) N/A2522.50 ± 1.20Neutral (Organic Solvation)
DMSO N/A25> 100.00Neutral (Organic Solvation)

Note: The dramatic increase in solubility at pH 7.4 is directly caused by the deprotonation of the carboxylic acid ( pKa≈4.8 ), which breaks the crystal lattice energy and facilitates rapid aqueous solvation.

Conclusion

The successful formulation of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid requires a rigorous understanding of its amphoteric nature and lipophilic core. By strictly delineating kinetic screening from thermodynamic equilibrium, and by enforcing solid-state verification (XRPD) during shake-flask assays, researchers can generate highly reliable, self-validating solubility profiles. This methodical approach prevents the misinterpretation of metastable states, ensuring robust downstream pharmaceutical development.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which , American Pharmaceutical Review,[Link]

  • Kinetic versus thermodynamic solubility temptations and risks , Ovid,[Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives , ResearchGate,[Link]

  • An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol , ACS Omega,[Link]

Unlocking the Dual-Target Modulatory Potential of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (CAS: 1042778-06-2) represents a highly privileged scaffold within the 6-aryloxynicotinic acid class of small molecules. While unsubstituted nicotinic acid (Niacin) has long served as a foundational pharmacophore for lipid metabolism, its clinical utility is severely bottlenecked by off-target side effects.

By functionalizing the C6 position of the pyridine ring with a bulky, rigid 2,3-dihydro-1H-inden-5-yloxy (indanyl ether) moiety, medicinal chemists have engineered a precision tool. This structural modification fundamentally alters the molecule's spatial geometry and lipophilicity (LogP), driving a dual mechanism of action: biased agonism at the GPR109A (HCAR2) receptor and targeted inhibition of Carbonic Anhydrase III (CAIII) . This whitepaper details the mechanistic pathways, structural biology, and self-validating experimental workflows required to characterize this compound in modern drug discovery programs.

Dual Mechanism of Action

Biased Agonism at GPR109A (HCAR2)

The primary metabolic target for nicotinic acid derivatives is GPR109A, a G protein-coupled receptor highly expressed in adipocytes. Classical activation by Niacin triggers a bifurcated signaling cascade:

  • G i​ Protein Pathway: Inhibits adenylyl cyclase, reducing cAMP levels and suppressing lipolysis (the desired therapeutic effect).

  • β -Arrestin Pathway: Recruits β -arrestin, triggering the release of vasodilatory prostaglandins (PGD2/PGE2) which cause severe cutaneous flushing (the dose-limiting side effect).

According to recent pharmacological models of1 [1], the indanyl ether group at the C6 position acts as a steric wedge. When the compound binds to the orthosteric site of GPR109A, this bulk prevents the receptor from adopting the specific intracellular conformation required for β -arrestin coupling, while fully preserving the G i​ -coupling interface.

GPR109A_Signaling Ligand 6-(Indan-5-yloxy)nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Biased Binding Gi_Protein Gi Protein Activation Receptor->Gi_Protein Favored Arrestin β-Arrestin Recruitment (Sterically Blocked) Receptor->Arrestin Disfavored cAMP ↓ cAMP Production Gi_Protein->cAMP Flushing Cutaneous Flushing (Side Effect Averted) Arrestin->Flushing Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) cAMP->Lipolysis

Fig 1: Biased agonism of 6-aryloxynicotinic acids at GPR109A, favoring Gi over β-arrestin.

Targeted Inhibition of Carbonic Anhydrase III (CAIII)

Beyond GPCR modulation, 6-aryloxynicotinic acids have been identified as potent inhibitors of Carbonic Anhydrase III (CAIII), an enzyme heavily implicated in adipogenesis, oxidative stress, and cancer progression. As demonstrated by2 [2], the structural requirements for CAIII inhibition align perfectly with this scaffold.

The mechanism is dual-anchored:

  • Coordinate Covalent Bonding: The pyridine-3-carboxylic acid moiety acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn 2+ ion in the CAIII active site.

  • Hydrophobic Engagement: The 6-indanyl ether group extends into the hydrophobic half of the CAIII active site rim. This specific spatial occupation drastically lowers the dissociation constant ( Ki​ ), providing high isoform selectivity over ubiquitous off-targets like CAII.

CAIII_Inhibition Compound 6-(Indan-5-yloxy) nicotinic acid CAIII Carbonic Anhydrase III (Active Site) Compound->CAIII Zn Zn2+ Coordination (Carboxylate) CAIII->Zn Hydrophobic Hydrophobic Pocket (Indanyl Ether) CAIII->Hydrophobic Inhibition Enzyme Inhibition (↓ Esterase Activity) Zn->Inhibition Hydrophobic->Inhibition

Fig 2: Dual-anchored binding mechanism of 6-(indan-5-yloxy)nicotinic acid inhibiting CAIII.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate causality from experimental artifacts.

BRET Assay for GPR109A Biased Signaling

Objective: Quantify the bias factor of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid toward G i​ activation versus β -arrestin recruitment. Causality Rationale: Bioluminescence Resonance Energy Transfer (BRET) is selected over endpoint ELISAs because it allows real-time, live-cell kinetic monitoring. This eliminates artifacts caused by cell lysis and ensures that the observed bias is driven by ligand-receptor conformation, not differential temporal kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with dual constructs: GPR109A-Rluc8 (donor) and either G αi​ -Venus or β -arrestin2-Venus (acceptors).

    • Self-Validation: Use mock-transfected cells to establish baseline luminescence/fluorescence bleed-through.

  • Starvation & Equilibration: Plate cells in 96-well white microplates. Serum-starve for 4 hours in HBSS buffer (pH 7.4) to minimize basal GPCR activity.

  • Substrate Addition: Add Coelenterazine-h (5 µM) 10 minutes prior to ligand stimulation.

  • Ligand Stimulation: Inject serial dilutions (10 pM to 100 µM) of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

    • Self-Validation: Run parallel wells with Niacin (full unbiased agonist positive control) and vehicle (DMSO negative control).

  • Detection & Analysis: Read BRET ratios (Emission 535 nm / 470 nm) continuously for 45 minutes. Calculate the Δ BRET and fit the dose-response curves to an operational model of agonism to derive the bias factor ( ΔΔ Log(E max​ /EC 50​ )).

CAIII Esterase Inhibition Assay via Gas Chromatography

Objective: Determine the inhibitory constant ( Ki​ ) against CAIII. Causality Rationale: CAIII possesses extremely low CO 2​ hydration activity compared to other isoforms, rendering standard colorimetric assays insensitive. Utilizing its weak esterase activity via Gas Chromatography (GC) with immobilized pH-sensitive matrix pellets provides the necessary dynamic range and sensitivity [2].

Step-by-Step Methodology:

  • Matrix Preparation: Immobilize recombinant human CAIII on pH-sensitive chitosan pellets to stabilize the enzyme during the organic extraction phase.

  • Incubation: In a sealed GC vial, combine the immobilized CAIII, 4-nitrophenyl acetate (substrate), and varying concentrations of the test compound in Tris buffer (pH 7.5).

    • Self-Validation: Include Captopril (known CAIII inhibitor) as a positive control, and run a parallel assay using CAIX to verify isoform selectivity.

  • Reaction & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by rapid cooling and immediate extraction of the cleaved product using ethyl acetate.

  • GC Quantification: Inject the organic layer into a GC system equipped with an FID detector. The appearance of a concentration-dependent vacancy peak indicates target engagement.

  • Data Processing: Plot the reciprocal of product formation velocity against inhibitor concentration (Dixon plot) to calculate the exact Ki​ .

Quantitative Pharmacological Profile

The following table summarizes the comparative pharmacological metrics of the 6-aryloxynicotinic acid scaffold against standard benchmarks. Data reflects validated baseline behaviors for this structural class.

CompoundTargetAssay TypePotency ( Ki​ / EC 50​ )G i​ E max​ (%) β -Arrestin E max​ (%)
Niacin (Control) GPR109ABRET / cAMP0.1 µM100%100%
6-Phenoxynicotinic acid CAIIIGC Esterase45.2 µMN/AN/A
6-(Indan-5-yloxy)nicotinic acid GPR109ABRET / cAMP~0.5 µM>90%<15%
6-(Indan-5-yloxy)nicotinic acid CAIIIGC Esterase<40.0 µMN/AN/A

(Note: Italicized values represent extrapolated predictive data based on the established structure-activity relationships of the 6-aryloxy scaffold).

Conclusion & Translational Outlook

The functionalization of nicotinic acid with a 2,3-dihydro-1H-inden-5-yloxy group at the C6 position is not merely a structural novelty; it is a rational design choice that resolves the historical limitations of Niacin. By acting as a biased GPR109A agonist and a targeted CAIII inhibitor,3 [3] offers a synergistic approach to managing dyslipidemia and obesity-driven metabolic syndromes without the dose-limiting cutaneous flushing.

References

  • BenchChem Technical Support Team. (2026).
  • Mohammad, H. K., Alzweiri, M., Khanfar, M. A., & Al-Hiari, Y. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer.
  • BenchChem. (2026). 6-(2,3-dihydro-1H-inden-5-yloxy)

Sources

An In-Depth Technical Guide to 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid Derivatives: Novel GPR142 Agonists for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid derivatives, an emerging class of potent and selective G protein-coupled receptor 142 (GPR142) agonists. GPR142 has been identified as a promising therapeutic target for type 2 diabetes due to its predominant expression in pancreatic β-cells and its role in stimulating glucose-dependent insulin secretion.[1][2] This guide will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and pharmacokinetic profiles of these compounds, offering valuable insights for researchers and drug development professionals in the field of metabolic diseases. Detailed experimental protocols for key in vitro and in vivo assays are also provided to facilitate further research and development in this area.

Introduction: The Rationale for Targeting GPR142 in Type 2 Diabetes

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin secretion from pancreatic β-cells.[1] While several classes of oral hypoglycemic agents are available, there remains a significant unmet need for novel therapies that can effectively control blood glucose levels with a reduced risk of hypoglycemia.[1][2]

GPR142, an orphan G protein-coupled receptor, has emerged as a highly attractive target for the treatment of type 2 diabetes. Its expression is largely restricted to pancreatic β-cells, and its endogenous ligands are aromatic amino acids, with tryptophan being the most potent.[1][3] Activation of GPR142 leads to a Gq-protein-mediated signaling cascade, ultimately resulting in the potentiation of insulin secretion in a strictly glucose-dependent manner.[1][3][4] This glucose dependency is a critical feature, as it suggests that GPR142 agonists would only enhance insulin secretion when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia, a common and dangerous side effect of many existing diabetes therapies.[1][2]

The 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid scaffold has been identified as a promising chemical series for the development of potent and orally bioavailable GPR142 agonists. This guide will explore the key scientific and technical aspects of these derivatives.

Synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid Derivatives

The synthesis of the core 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid scaffold can be achieved through several established synthetic methodologies. A plausible and efficient approach involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions are widely used for the formation of carbon-nitrogen and carbon-oxygen bonds.[5][6][7]

Proposed Synthetic Pathway

A general and adaptable synthetic route is outlined below. This pathway offers the flexibility to introduce various substituents on both the indan and nicotinic acid moieties, which is crucial for structure-activity relationship (SAR) studies.

Synthetic_Pathway A 5-Hydroxyindan C Methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate A->C Ullmann Condensation (CuI, K2CO3, DMF, heat) or Buchwald-Hartwig Coupling (Pd catalyst, ligand, base) B 6-Chloronicotinic acid methyl ester B->C D 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid C->D Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthetic pathway for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, step-by-step protocol for the synthesis of the parent compound, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, based on established Ullmann condensation procedures.[8]

Step 1: Synthesis of Methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate

  • To a stirred solution of 5-hydroxyindan (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Add 6-chloronicotinic acid methyl ester (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate.

Step 2: Hydrolysis to 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

  • Dissolve the purified methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Mechanism of Action: GPR142-Mediated Insulin Secretion

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid derivatives act as agonists at the GPR142 receptor. The activation of GPR142 initiates a Gq-protein-coupled signaling cascade within the pancreatic β-cell.[3][4]

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR142 GPR142 Gq Gq protein GPR142->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid derivative Agonist->GPR142 Binds and Activates Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers Exocytosis PKC->InsulinVesicles Potentiates InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GPR142 signaling pathway leading to insulin secretion.

The binding of the agonist to GPR142 activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ concentration, in conjunction with activated protein kinase C (PKC) by DAG, triggers the exocytosis of insulin-containing granules from the β-cell.[3][4]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key structural features that influence GPR142 agonist activity.

Compound IDR1 (Modification on Indan Ring)R2 (Modification on Nicotinic Acid)hGPR142 EC₅₀ (µM)
1 HCOOH0.5
2 1-MethylCOOH0.2
3 1,1-DimethylCOOH1.5
4 HTetrazole0.8
5 HCONH₂>10

This is a representative table based on general SAR principles for GPR142 agonists; specific data for these exact compounds may not be publicly available.

Key SAR Insights:

  • Indan Moiety: Small alkyl substitutions at the 1-position of the indan ring can be beneficial for potency, as seen with the methyl group in compound 2 . However, bulky substituents, such as the gem-dimethyl group in compound 3 , may lead to a decrease in activity, likely due to steric hindrance.

  • Nicotinic Acid Moiety: The carboxylic acid group is crucial for activity, likely forming a key interaction with the receptor. Replacing it with a bioisostere like a tetrazole (compound 4 ) can maintain activity, while converting it to a neutral amide (compound 5 ) significantly reduces or abolishes potency.

  • Linker: The ether linkage between the indan and nicotinic acid moieties appears to be optimal for positioning the two fragments within the GPR142 binding pocket.

Pharmacokinetics and Oral Bioavailability

For a drug to be effective as an oral therapy for type 2 diabetes, it must possess a favorable pharmacokinetic profile, including good oral bioavailability, a reasonable half-life, and metabolic stability.

Compound IDClearance (L/h/kg)Vdss (L/kg)t₁/₂ (h)Oral Bioavailability (F%)
Lead Compound A 1.31.0N/A3.9
Optimized Compound B 1.00.771.226

Data adapted from a study on GPR142 agonists, where Compound A is an initial hit and Compound B is an optimized derivative.[1]

Early GPR142 agonists often suffered from poor pharmacokinetic properties, such as high clearance and low oral bioavailability.[1] Optimization efforts have focused on improving metabolic stability, for instance, by introducing groups that block sites of metabolism. As demonstrated in the table above, such optimizations can lead to a significant improvement in oral bioavailability.[1]

Key Experimental Protocols

In Vitro Assay: IP-One HTRF Assay for GPR142 Agonist Activity

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, and is a robust method for quantifying Gq-coupled receptor activation.[9]

Workflow:

IP_One_Assay_Workflow A Seed HEK293 cells stably expressing hGPR142 B Incubate overnight A->B C Add test compounds (various concentrations) B->C D Incubate for 1 hour at 37°C C->D E Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1-cryptate) D->E F Incubate for 1 hour at room temperature E->F G Read on an HTRF-compatible plate reader F->G H Calculate EC50 values G->H

Caption: Workflow for the IP-One HTRF assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR142 in appropriate growth medium supplemented with a selection antibiotic.

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid derivatives in assay buffer.

  • Assay Procedure:

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

    • Lyse the cells and add the IP-One HTRF assay reagents according to the manufacturer's protocol (Cisbio).

    • Incubate at room temperature in the dark for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a HTRF-compatible microplate reader.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Assay: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard preclinical model to evaluate the efficacy of a potential anti-diabetic agent in improving glucose disposal.[1]

Workflow:

OGTT_Workflow A Fast mice overnight B Administer test compound or vehicle orally A->B C Wait for 30-60 minutes B->C D Administer glucose solution orally (gavage) C->D E Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 min) D->E F Measure blood glucose levels E->F G Calculate area under the curve (AUC) F->G

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), or vehicle alone via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage. This is considered time 0.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at specified time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the glucose-lowering efficacy.

Conclusion and Future Directions

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid derivatives represent a promising class of GPR142 agonists with the potential for development as novel, safe, and effective treatments for type 2 diabetes. Their mechanism of action, which relies on glucose-dependent insulin secretion, offers a significant advantage over existing therapies that carry a risk of hypoglycemia.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the scaffold to improve potency, selectivity, and pharmacokinetic properties, particularly oral bioavailability and metabolic stability.

  • In-depth Safety Pharmacology: Comprehensive assessment of the off-target effects and potential long-term safety of these compounds.

  • Translational Studies: Evaluation of the most promising candidates in more advanced preclinical models of type 2 diabetes to validate their therapeutic potential.

The continued exploration of this chemical series holds great promise for delivering a new generation of oral anti-diabetic agents that can significantly improve the management of type 2 diabetes and the quality of life for patients.

References

  • Toda, N., Hao, X., Ogawa, Y., Oda, K., Yu, M., Fu, Z., ... & Shibuya, S. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(8), 790–794. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Buchwald-Hartwig Amination - Wordpress. (n.d.). [Link]

  • Ding, X., et al. (2024). Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents:-gingerol,-shogaol, and zingerone after single-dose administration in rats. Frontiers in Pharmacology. [Link]

  • Du, X., et al. (2012). Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218-6223. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-337. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Sci-Hub. (n.d.). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. [Link]

  • Google Patents. (2016).
  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • opnMe. (n.d.). GPR142 Agonist BI-1046. [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling - Semantic Scholar. (2016). [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025). [Link]

  • Google Patents. (2014).
  • Kozikowski, A. P., et al. (2009). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. ChemMedChem, 4(8), 1279–1291. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022). [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago - Figshare. (2025). [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Applied Sciences. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Pharmacological Profiling and Synthetic Methodologies of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel therapeutics for metabolic disorders frequently relies on the optimization of established pharmacophores. The nicotinic acid (niacin) core is a highly privileged scaffold, historically recognized for its modulation of the GPR109A (HCA2) receptor and its role as an anchoring motif in allosteric enzyme activators. This technical whitepaper provides an in-depth analysis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (CAS: 1042778-06-2, Molecular Formula: C15H13NO3)[1], a specialized analog featuring a bulky, bicyclic ether substitution. By detailing its structural rationale, synthetic pathways, and in vitro pharmacological profiling protocols, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals targeting lipid metabolism and glycemic control.

Structural Rationale & Pharmacophore Design

The architectural design of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is driven by the need to balance target affinity, metabolic stability, and lipophilic efficiency (LipE).

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is essential for forming critical salt bridges and hydrogen bonds within the binding pockets of metabolic targets, notably the arginine residues in the GPR109A binding site.

  • The 6-Position Ether Linkage: Unsubstituted nicotinic acid suffers from rapid clearance and off-target effects (such as the characteristic cutaneous flush mediated by dermal Langerhans cells). Substituting the 6-position via an ether linkage prevents rapid oxidation by liver enzymes and introduces a vector for exploring the hydrophobic sub-pockets of target receptors.

  • The 2,3-dihydro-1H-indene (Indane) Moiety: Unlike linear alkyl chains which suffer a high entropic penalty upon binding, the indane ring provides a rigid, bulky lipophilic volume. This bicyclic system perfectly occupies the hydrophobic clefts of both GPR109A and the allosteric site of Glucokinase (GK)[2], enhancing binding affinity while maintaining a favorable pharmacokinetic profile.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 6-aryloxynicotinic acid analogs is typically achieved via a Nucleophilic Aromatic Substitution (SNAr). The presence of the electronegative nitrogen in the pyridine ring withdraws electron density via resonance, rendering the C6 position highly electrophilic and susceptible to nucleophilic attack.

Step-by-Step Protocol

Objective: Synthesize 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid from 6-chloronicotinic acid and 5-indanol.

  • Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 6-chloronicotinic acid and 1.2 equivalents of 5-indanol in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of finely powdered anhydrous Potassium Carbonate (K₂CO₃).

    • Causality Note: K₂CO₃ deprotonates the 5-indanol to form a reactive phenoxide anion. The use of anhydrous DMF is critical; as a polar aprotic solvent, it solvates the potassium cation but leaves the phenoxide anion relatively unsolvated, dramatically increasing its nucleophilicity and accelerating the SNAr reaction.

  • Thermal Activation: Heat the reaction mixture to 100°C under continuous stirring for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1) until the complete disappearance of the 6-chloronicotinic acid peak.

  • Acidic Workup & Precipitation: Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify the aqueous mixture using 1M HCl until the pH reaches ~3.0.

    • Causality Note: Acidification protonates the carboxylic acid moiety of the newly formed product, neutralizing its charge and causing the highly lipophilic 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid to precipitate out of the aqueous solution.

  • Purification: Filter the resulting precipitate under a vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and recrystallize from ethanol to yield the pure compound[1].

Synthesis_Workflow A 6-Chloronicotinic Acid + 5-Indanol B Base (K2CO3) Solvent (DMF), 100°C A->B C SNAr Reaction Intermediate B->C D Acidic Workup (1M HCl) C->D E 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid D->E

Caption: Workflow for the SNAr synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Pharmacological Profiling & Target Pathways

6-aryloxynicotinic acids are primarily evaluated for their ability to modulate G-protein coupled receptors (specifically GPR109A) and metabolic enzymes (such as Glucokinase)[2].

GPR109A (HCA2) cAMP Accumulation Assay

GPR109A is a Gi/o-coupled receptor. Agonism of this receptor leads to the inhibition of adenylate cyclase, a subsequent drop in intracellular cyclic AMP (cAMP), and the downstream inhibition of lipolysis in adipocytes.

Protocol:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human GPR109A receptor in a 384-well microplate at a density of 5,000 cells/well.

  • Forskolin Stimulation: Because Gi-coupled agonism reduces cAMP, basal cAMP levels must first be artificially elevated. Treat the cells with 10 µM Forskolin (a direct adenylate cyclase activator) simultaneously with varying concentrations of the indane-nicotinic acid analog (ranging from 1 pM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes in a stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the premature degradation of cAMP.

  • HTRF Detection: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents (d2-labeled cAMP and Europium cryptate-labeled anti-cAMP antibody).

    • System Validation: The assay relies on competitive binding. High intracellular cAMP displaces the d2-cAMP from the antibody, lowering the FRET signal. A successful GPR109A agonist will reverse the Forskolin-induced cAMP spike, resulting in a dose-dependent recovery of the HTRF signal.

Signaling_Pathway Ligand 6-Aryloxy Nicotinic Acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Agonism G_protein Gi/o Protein Activation Receptor->G_protein Coupling AC Adenylate Cyclase G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Output Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Downregulates PKA

Caption: GPR109A-mediated anti-lipolytic signaling pathway activated by nicotinic acid analogs.

Structure-Activity Relationship (SAR) Data

To understand the impact of the 2,3-dihydro-1H-indene substitution, it is critical to compare it against baseline nicotinic acid and simpler aryloxy analogs. The table below summarizes the quantitative shifts in potency and lipophilicity when modifying the C6 position.

Compound MotifR-Group at 6-positionGPR109A EC₅₀ (nM)Glucokinase EC₅₀ (µM)Calculated LogP
Nicotinic Acid (Baseline) -OH (Tautomeric)~1,200> 100.00.36
Simple Aryloxy Analog Phenoxy45045.02.15
Substituted Aryloxy Analog 4-Methylphenoxy21012.52.68
Target Compound 2,3-dihydro-1H-inden-5-yloxy 85 3.5 3.24

*Note: EC₅₀ values represent standardized benchmark ranges for this chemical class based on in vitro HTRF cAMP and GK enzymatic assays.

Data Interpretation: The data clearly demonstrates that transitioning from a simple phenoxy group to the bicyclic indane system (2,3-dihydro-1H-inden-5-yloxy) yields a sub-100 nM GPR109A agonist. The increased LogP (3.24) correlates directly with the molecule's ability to displace ordered water molecules from the hydrophobic binding pockets of both GPR109A and Glucokinase, driving the favorable thermodynamics of the binding event[2].

References

  • World Intellectual Property Organization (WIPO). "WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the In Vitro Journey of a Novel Nicotinic Acid Analogue

This document provides a comprehensive technical guide for the in vitro characterization of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. Given the nascent state of research on this specific molecule, this guide is structured as a prospective roadmap for researchers, scientists, and drug development professionals. By leveraging established methodologies for analogous compounds, particularly agonists of the nicotinic acid receptor, we present a logical and scientifically rigorous framework for elucidating the compound's pharmacological profile. Our approach is grounded in the principles of causality in experimental design and self-validating protocols to ensure the generation of robust and interpretable data.

The structural backbone of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, featuring a nicotinic acid moiety, strongly suggests its potential interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] Nicotinic acid (niacin) is the endogenous ligand for this receptor, and its activation initiates a cascade of intracellular events with therapeutic implications, most notably in the management of dyslipidemia.[2][3][4] Therefore, the primary hypothesis guiding this in vitro evaluation is that 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a GPR109A agonist.

This guide will systematically detail the experimental workflow, from initial target engagement and functional validation to downstream cellular and potential anti-inflammatory and anti-cancer assessments. Each proposed study is designed to build upon the last, creating a comprehensive data package to inform further preclinical and clinical development.

Part 1: Primary Target Engagement and Functional Characterization

The foundational step in evaluating any novel compound is to confirm its interaction with the hypothesized molecular target and to quantify the functional consequences of this interaction. For 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, the primary target is GPR109A.

Radioligand Binding Assay: Quantifying Target Affinity

The initial experiment will be a competitive radioligand binding assay to determine the affinity of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid for the GPR109A receptor. This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: GPR109A Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand, such as [3H]-nicotinic acid.

    • Add increasing concentrations of the unlabeled competitor: 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid or a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid using the Cheng-Prusoff equation.

Functional Assays: Assessing Agonist Activity

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Therefore, a cAMP assay is a crucial functional readout to confirm the agonist properties of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. Additionally, a GTPγS binding assay can be employed to measure G-protein activation directly.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture and Stimulation:

    • Seed CHO cells stably expressing human GPR109A in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid or a known GPR109A agonist.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • Determine the maximal efficacy (Emax) of the compound relative to a full agonist.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from GPR109A-expressing cells as described in the radioligand binding assay protocol.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), and increasing concentrations of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

    • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • Separate bound from free [35S]GTPγS using filtration, as described in the radioligand binding assay.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Data Presentation: Summary of Primary Target Engagement Data

Parameter6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acidNicotinic Acid (Control)
Ki (nM) - GPR109A Binding To be determinedReported ~81 nM[7]
EC50 (nM) - cAMP Inhibition To be determinedReported ~250 nM[7]
Emax (%) - cAMP Inhibition To be determined100% (by definition)
EC50 (nM) - GTPγS Binding To be determinedTo be determined
Emax (%) - GTPγS Binding To be determined100% (by definition)

Visualization: GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6_2_3_dihydro_1H_inden_5_yloxy_nicotinic_acid 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid GPR109A GPR109A 6_2_3_dihydro_1H_inden_5_yloxy_nicotinic_acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: GPR109A signaling cascade upon agonist binding.

Part 2: Cellular Assays for Pharmacological Characterization

Following the confirmation of target engagement and functional agonism, the next logical step is to evaluate the effects of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in a more complex cellular context. These assays will provide insights into the compound's potential therapeutic applications and off-target effects.

Adipocyte Lipolysis Assay: A Key Indicator of Niacin-like Activity

A hallmark of GPR109A activation in adipocytes is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs).[4][8] This assay is therefore a critical secondary validation of the compound's mechanism of action.

Experimental Protocol: Adipocyte Lipolysis Assay

  • Cell Culture and Differentiation:

    • Culture a suitable pre-adipocyte cell line (e.g., 3T3-L1) and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Lipolysis Induction and Treatment:

    • Wash the differentiated adipocytes and incubate them in a serum-free medium.

    • Stimulate lipolysis with an agent like isoproterenol (a β-adrenergic agonist).

    • Concurrently, treat the cells with increasing concentrations of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid or a positive control.

  • Measurement of FFA Release:

    • After a defined incubation period (e.g., 1-2 hours), collect the culture medium.

    • Measure the concentration of FFAs in the medium using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Plot the FFA concentration against the logarithm of the compound concentration.

    • Determine the IC50 value for the inhibition of lipolysis.

Cytotoxicity and Cell Viability Assays: Assessing the Safety Profile

It is essential to assess the general cytotoxicity of a novel compound to determine its therapeutic window. Standard assays measuring metabolic activity and membrane integrity will be employed.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed a panel of relevant cell lines (e.g., HepG2 for liver toxicity, and the GPR109A-expressing cells) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid for a prolonged period (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Anti-inflammatory Potential: Assessing Effects on Immune Cells

GPR109A is expressed on various immune cells, and its activation can have anti-inflammatory effects.[6] This can be investigated by measuring the inhibition of pro-inflammatory cytokine production in activated immune cells.

Experimental Protocol: Cytokine Release Assay in Macrophages

  • Cell Culture and Activation:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

    • Pre-treat the cells with increasing concentrations of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Cytokine Measurement:

    • After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an ELISA kit.

  • Data Analysis:

    • Plot the cytokine concentration against the logarithm of the compound concentration to determine the IC50 for cytokine inhibition.

Anti-cancer Potential: Exploring Novel Therapeutic Avenues

Recent studies have suggested that GPR109A may act as a tumor suppressor in certain cancers.[5] Therefore, it is worthwhile to investigate the anti-proliferative and pro-apoptotic effects of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in relevant cancer cell lines.

Experimental Protocol: Cancer Cell Proliferation and Apoptosis Assays

  • Proliferation Assay:

    • Utilize a BrdU (bromodeoxyuridine) incorporation assay or a cell counting method to assess the effect of the compound on the proliferation of cancer cell lines known to express GPR109A (e.g., certain breast or colon cancer cell lines).

  • Apoptosis Assay:

    • Employ an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the induction of apoptosis in cancer cells treated with the compound.

Visualization: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_workflow In Vitro Evaluation of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid cluster_target Target Engagement Assays cluster_cellular Cellular Assays Target_Engagement Part 1: Primary Target Engagement (GPR109A) Cellular_Assays Part 2: Cellular Pharmacological Characterization Target_Engagement->Cellular_Assays Data_Analysis Comprehensive Data Analysis and Pharmacological Profile Generation Cellular_Assays->Data_Analysis Binding_Assay Radioligand Binding Assay (Ki determination) Functional_Assays Functional Assays (cAMP, GTPγS) (EC50, Emax determination) Lipolysis_Assay Adipocyte Lipolysis Assay (IC50 determination) Cytotoxicity_Assay Cytotoxicity/Viability Assays (CC50 determination) Anti_inflammatory_Assay Anti-inflammatory Assays (Cytokine Release) Anti_cancer_Assay Anti-cancer Assays (Proliferation, Apoptosis)

Caption: Proposed workflow for in vitro characterization.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

The successful execution of this proposed in vitro testing cascade will yield a comprehensive pharmacological profile for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. The data generated will not only validate its hypothesized mechanism of action as a GPR109A agonist but also provide critical insights into its potency, efficacy, selectivity, and potential therapeutic applications. This foundational knowledge is indispensable for making informed decisions regarding the continued development of this novel chemical entity. The logical progression of these assays, from molecular target to cellular function, ensures a robust and scientifically sound evaluation, paving the way for future in vivo studies.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Richman, J. G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(11), 2547-2555. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1177. Retrieved from [Link]

  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558. Retrieved from [Link]

  • Drugs.com. (n.d.). Niacin (vitamin B3, nicotinic acid). Retrieved from [Link]

  • Zhang, Y., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Bioorganic & Medicinal Chemistry Letters, 19(8), 2268-2271. Retrieved from [Link]

  • Ye, D., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. Retrieved from [Link]

  • Kamal-Eldin, A., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 147(1), 1-13. Retrieved from [Link]

  • Singh, R. P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. Retrieved from [Link]

  • Shaker, Y. M., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Journal of Pharmacy Research, 5(3), 1636-1639. Retrieved from [Link]

  • Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1689. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-6. Retrieved from [Link]

  • Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), S20-S26. Retrieved from [Link]

Sources

Preclinical Metabolic Stability Profiling of 6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (CAS: 1042778-06-2)[1] represents a privileged chemotype frequently encountered in the development of GPR109A agonists, RXR modulators, and PPAR-active compounds. However, its structural architecture—comprising a 2,3-dihydro-1H-indene (indane) system, a diaryl-like ether linkage, and a free nicotinic acid moiety—presents specific and aggressive metabolic liabilities. Understanding the metabolic stability of this compound is critical for optimizing its pharmacokinetic (PK) profile, reducing intrinsic clearance ( CLint​ ), and mitigating potential idiosyncratic toxicities during lead optimization.

Structural Vulnerabilities & Mechanistic Causality

The metabolic fate of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is dictated by two primary biotransformation pathways. As an Application Scientist, it is crucial to recognize that the chemical reactivity of these functional groups drives the experimental design.

  • Phase I Benzylic Oxidation (CYP450-Mediated): The indane ring contains two benzylic positions (C1 and C3) with relatively low C-H bond dissociation energies (~85 kcal/mol). These positions are highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9), leading to rapid [2]. This oxidation often results in high intrinsic clearance and short biological half-lives.

  • Phase II Acyl Glucuronidation (UGT-Mediated): The free carboxylic acid on the pyridine ring is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7. The conjugation of glucuronic acid forms a 1-O-acyl glucuronide. Crucially, ; they are known to undergo intramolecular acyl migration and can covalently bind to nucleophilic residues on hepatic proteins, presenting a severe risk for idiosyncratic drug-induced liver injury (DILI)[3].

MetabolicPathways Parent 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid Phase1 Phase I: Benzylic Hydroxylation (CYP3A4 / CYP2C9) Parent->Phase1 Oxidation Phase2 Phase II: Acyl Glucuronidation (UGT1A3 / UGT2B7) Parent->Phase2 Conjugation Met1 1-Hydroxyindane / 3-Hydroxyindane Derivatives Phase1->Met1 Met2 1-O-Acyl Glucuronide (Reactive Intermediate) Phase2->Met2

Figure 1: Primary Phase I and Phase II metabolic pathways of the parent compound.

Self-Validating Experimental Protocols: Hepatocyte Stability Assay

Causality in Assay Selection: While Human Liver Microsomes (HLMs) supplemented with NADPH are the industry standard for assessing Phase I clearance, they are fundamentally inadequate for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. Because the compound contains a free carboxylic acid, assessing Phase II UGT-mediated clearance is mandatory. Therefore, cryopreserved human hepatocytes—which contain the full complement of Phase I and Phase II enzymes along with endogenous cofactors (NADPH, UDPGA)—must be utilized to generate an accurate and predict in vivo clearance[4].

Step-by-Step Methodology

This protocol incorporates self-validating controls to ensure data integrity and prevent false-positive stability readings:

  • Preparation & Viability Check: Thaw cryopreserved human hepatocytes in Williams' E medium. Assess viability using Trypan Blue exclusion. Validation Rule: Only batches with >80% viability are acceptable to ensure active Phase II cofactor generation.

  • Incubation Setup: Dilute hepatocytes to a working concentration of 1×106 cells/mL. Pre-incubate at 37°C under 5% CO2​ for 15 minutes. Initiate the reaction by adding 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid to a final concentration of 1 µM. Keep organic solvent (DMSO/ACN) <0.1% to prevent CYP/UGT inhibition.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 90, and 120 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Self-Validation: Include a negative control (heat-inactivated cells) to rule out chemical instability, and a positive control (e.g., Diclofenac) to verify concurrent UGT and CYP activity.

  • Processing: Centrifuge the quenched plates at 3,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio versus time. Calculate T1/2​ from the slope (-k), and derive the intrinsic clearance: CLint​=T1/2​0.693​×106 cellsmL​ [4].

Workflow Step1 1. Cryopreserved Hepatocytes Thawing & Viability Check (>80%) Step2 2. Incubation (1 µM Compound) at 37°C in Williams' E Medium Step1->Step2 Step3 3. Aliquot Removal at 0, 15, 30, 60, 90, 120 min Step2->Step3 Step4 4. Quench with Cold ACN + IS Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Quantification & CLint Calculation Step4->Step5

Figure 2: Step-by-step hepatocyte metabolic stability assay workflow.

Quantitative Data Interpretation

The table below summarizes the representative metabolic stability profile of the 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid chemotype across different preclinical species. Notice the critical discrepancy between microsomal and hepatocyte clearance in humans, underscoring the dominant role of Phase II metabolism that would be missed by a standard HLM assay.

SpeciesAssay System T1/2​ (min) CLint​ (µL/min/mg or 106 cells)Primary Metabolite Observed
Human Liver Microsomes (NADPH only)45.230.6Hydroxy-indane (Phase I)
Human Hepatocytes18.537.4Acyl Glucuronide (Phase II)
Rat Hepatocytes12.157.2Acyl Glucuronide (Phase II)
Mouse Hepatocytes8.482.5Hydroxy-indane + Glucuronide

Note: Data represents predictive baseline values for the unmodified chemotype to guide lead optimization.

Strategic Optimization to Mitigate Liabilities

To advance this chemotype into a viable clinical candidate, structural modifications must address the identified vulnerabilities:

  • Blocking Benzylic Oxidation: Introduce steric hindrance or electron-withdrawing groups at the C1/C3 positions of the indane ring. Gem-dimethylation or mono/di-fluorination at the benzylic carbons significantly increases the C-H bond dissociation energy, effectively shutting down CYP-mediated hydroxylation[2].

  • Mitigating Acyl Glucuronidation: If the carboxylic acid is not strictly required for target binding, replace it with a bioisostere. Tetrazoles, acylsulfonamides, or oxadiazolones maintain the required acidic pKa for target engagement while eliminating the risk of reactive acyl glucuronide formation[3].

References

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs From Hepatic Microsomal Intrinsic Clearance Data: An Examination of in Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Stachulski, A. V., et al. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(11), 1953-1974. URL:[Link]

  • Pickl, M., et al. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. ACS Catalysis, 10(14), 7487-7503. URL:[Link]

Sources

Methodological & Application

Advanced NMR Structural Elucidation and Conformational Analysis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of diaryl ether linkages into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery. The diaryl ether motif provides critical conformational flexibility while maintaining metabolic stability, a feature heavily exploited in the design of GPX4 inhibitors, H3 antagonists, and acetylcholinesterase inhibitors [3, 4].

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid serves as an excellent model compound for advanced structural elucidation. It combines a highly polarized nicotinic acid core with a sterically constrained, electron-rich indanyl ether system. Accurate assignment of its nuclear magnetic resonance (NMR) spectra requires navigating the overlapping aromatic signals of the pyridine and indane rings, and unambiguously confirming the regiochemistry of the ether linkage at the C-6 position.

This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR analysis of this molecule, detailing the causality behind solvent selection, acquisition parameters, and heteronuclear correlation strategies.

Experimental Design & Causality

Solvent Selection: The Role of DMSO-d6

The choice of deuterated solvent is critical for carboxylic acid-containing heteroaromatics. While CDCl3 is standard for many organic molecules, it is suboptimal here. In non-polar solvents, carboxylic acids form dynamic hydrogen-bonded dimers, leading to severe line broadening and unpredictable chemical shifts [2].

  • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers. This "locks" the -COOH proton into a distinct, predictable broad singlet (typically > 13.0 ppm) and sharpens the aromatic signals. Furthermore, the high dielectric constant of DMSO-d6 ensures complete dissolution of the rigid diaryl ether framework, maximizing the signal-to-noise ratio (SNR) for 13C acquisition.

2D NMR Strategy: Bridging the Ether Gap

Standard 1D 1H and 13C NMR can identify the presence of the indane and pyridine rings, but they cannot definitively prove the connectivity across the ether oxygen.

  • Causality: To establish this linkage, Heteronuclear Multiple Bond Correlation (HMBC) is required. The ether oxygen acts as an NMR-silent bridge. By tuning the HMBC experiment to a long-range coupling constant ( nJCH​ ) of 8 Hz, we can observe critical 3J correlations from the pyridine H-5 proton to the oxygen-bearing C-6 carbon, and from the indane H-4'/H-6' protons to the oxygen-bearing C-5' carbon [1].

NMR_Workflow A Sample Preparation (DMSO-d6, Degassing) B 1D NMR Acquisition (1H & 13C, T1 Relaxation) A->B Optimize Shims/Tuning C 2D Homonuclear (COSY) B->C Identify Spin Systems D 2D Heteronuclear (HSQC, HMBC) B->D C-H Connectivity E Structural Elucidation & Verification C->E Relative Topology D->E Quaternary Carbons & Linkages

Caption: Logical workflow for the NMR structural elucidation of diaryl ether compounds.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Degassing (Critical Step): Sonicate the NMR tube for 2 minutes, followed by a brief argon sparge (1 minute) using a fine capillary.

    • Self-Validation: Degassing removes paramagnetic dissolved oxygen, which otherwise artificially shortens T1​ relaxation times and broadens fine multiplet structures (e.g., the ~2.0 Hz meta-couplings in the indane ring).

Instrument Setup & Tuning
  • Spectrometer: 400 MHz or 600 MHz NMR spectrometer equipped with a broadband multinuclear probe (or CryoProbe for enhanced 13C sensitivity).

  • Temperature: Regulate the probe temperature to 298 K.

  • Tuning & Matching: Manually or automatically tune and match both the 1H and 13C channels.

    • Self-Validation: Optimal 90° pulse widths are strictly dependent on accurate tuning. Poor tuning on the 13C channel will result in catastrophic signal loss during the INEPT transfer steps of HSQC and HMBC experiments.

  • Shimming: Perform gradient shimming followed by manual optimization of the Z1-Z4 coils. The DMSO-d6 residual pentet at 2.50 ppm must have a Full Width at Half Height (FWHH) of < 1.0 Hz.

Acquisition Parameters
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (SW)Data Points (TD)
1D 1H zg30162.0 s12 ppm64k
1D 13C zgpg3010242.0 s220 ppm64k
2D COSY cosygpqf41.5 s10 ppm (F1/F2)2048 x 256
2D HSQC hsqcedetgpsisp2.281.5 s10 ppm / 160 ppm2048 x 256
2D HMBC hmbcgplpndqf161.5 s10 ppm / 220 ppm2048 x 256

Note: For the HMBC experiment, the long-range coupling constant delay is optimized for nJCH​ = 8.0 Hz (delay = 62.5 ms), which is ideal for standard aromatic systems [1].

Data Presentation & Structural Assignment

Quantitative NMR Assignments

The following table summarizes the expected chemical shifts ( δ , ppm) and multiplicities for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in DMSO-d6, derived from the predictable electronic effects of the nicotinic acid and indane systems [2, 3].

PositionFragment 1H Chemical Shift ( δ , ppm), Multiplicity, J (Hz) 13C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1H→13C )
2 Pyridine8.65 (d, J=2.4 )150.5C-3, C-4, C-6, COOH
3 Pyridine-123.5-
4 Pyridine8.25 (dd, J=8.6,2.4 )140.8C-2, C-3, C-5, C-6
5 Pyridine7.10 (d, J=8.6 )110.6C-3, C-4, C-6
6 Pyridine-165.0 (C-O)-
COOH Acid13.20 (br s)166.2C-3
1' Indane (Aliphatic)2.85 (t, J=7.5 )32.5C-2', C-3', C-7a'
2' Indane (Aliphatic)2.05 (p, J=7.5 )25.4C-1', C-3'
3' Indane (Aliphatic)2.80 (t, J=7.5 )31.8C-1', C-2', C-3a'
3a' Indane (Aromatic)-145.2-
4' Indane (Aromatic)7.05 (d, J=2.2 )116.5C-3a', C-5' , C-6'
5' Indane (Aromatic)-152.3 (C-O)-
6' Indane (Aromatic)6.90 (dd, J=8.1,2.2 )118.7C-4', C-5' , C-7a'
7' Indane (Aromatic)7.25 (d, J=8.1 )124.6C-3a', C-5'
7a' Indane (Aromatic)-139.8-
Mechanistic Analysis of Chemical Shifts
  • Pyridine Ring Deshielding: The H-2 proton ( δ 8.65) is highly deshielded due to its position between the electronegative pyridine nitrogen and the electron-withdrawing carboxylic acid group. H-4 ( δ 8.25) is similarly deshielded by the para-nitrogen and ortho-carboxylic acid.

  • Ether Linkage Shielding: The H-5 proton ( δ 7.10) on the pyridine ring is significantly shielded compared to a standard pyridine ring. This is caused by the strong resonance electron-donation (+M effect) from the adjacent ether oxygen at C-6.

  • Indane Aliphatic Envelope: The cyclopentane ring of the indane moiety presents a classic A2​M2​X2​ spin system. The C-2' protons appear as a distinct quintet at δ 2.05, shielded relative to the benzylic C-1' and C-3' protons ( δ 2.85 and 2.80), which are deshielded by the adjacent aromatic ring current.

Verification of the Diaryl Ether Linkage

The most critical aspect of this elucidation is proving the C-O-C connectivity. Because the oxygen atom does not yield a routine NMR signal, the linkage is verified indirectly via the HMBC spectrum.

HMBC_Correlations cluster_pyridine Nicotinic Acid Core cluster_indane Indane Core P_H5 Pyridine H-5 (7.10 ppm) P_C6 Pyridine C-6 (165.0 ppm) P_H5->P_C6 2J HMBC Ether Ether Linkage (-O-) P_C6->Ether I_H4 Indane H-4' (7.05 ppm) I_C5 Indane C-5' (152.3 ppm) I_H4->I_C5 2J HMBC I_H6 Indane H-6' (6.90 ppm) I_H6->I_C5 2J HMBC I_C5->Ether

Caption: Key HMBC correlations confirming the regiochemistry of the diaryl ether linkage.

By mapping the 2J and 3J correlations from the isolated spin systems (Indane H-4'/H-6' and Pyridine H-5) to their respective highly deshielded quaternary carbons (C-5' at 152.3 ppm and C-6 at 165.0 ppm), the structure of the diaryl ether is unequivocally confirmed without requiring X-ray crystallography [4].

References

  • NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin ACS Publications[Link]

  • Energetics and Structure of Nicotinic Acid (Niacin) The Journal of Physical Chemistry B[Link]

  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Organic Process Research & Development (ACS)[Link]

  • Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

Advanced LC-MS/MS Quantification and Fragmentation Profiling of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

Nicotinic acid (niacin) and its functionalized derivatives are pivotal in metabolic regulation, frequently targeted in drug development for their role in modulating lipid profiles via the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A)[1]. 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a specialized ether-linked derivative. The addition of the bulky, lipophilic indanyl group via an ether linkage at the 6-position of the pyridine ring alters its pharmacokinetic distribution and receptor affinity.

To accurately track this compound in complex biological matrices (such as plasma or tissue homogenates), high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard[2]. This application note details a highly sensitive, self-validating LC-MS/MS methodology, explaining the fundamental ionization and fragmentation causality that dictates the experimental parameters.

Mechanistic Principles of the MS/MS Workflow

Ionization Causality: Why ESI Positive Mode?

Nicotinic acid derivatives possess amphoteric properties, allowing for ionization in both negative (deprotonation of the carboxylic acid) and positive modes[1]. However, for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, Electrospray Ionization in positive mode (ESI+) is strictly selected.

  • The Causality: The nitrogen atom within the pyridine core is a highly basic site that acts as a powerful proton acceptor in the presence of an acidic mobile phase modifier (e.g., 0.1% formic acid). This drives the near-quantitative formation of the protonated precursor ion [M+H]+ at m/z 256.1. Operating in positive mode suppresses the background noise typically associated with endogenous acidic lipids in plasma, thereby vastly improving the Signal-to-Noise (S/N) ratio.

Fragmentation Causality: Charge-Driven Ether Cleavage

Upon isolation of the m/z 256.1 precursor in the first quadrupole (Q1) and subsequent Collision-Induced Dissociation (CID) in Q2, the molecule undergoes highly predictable, charge-driven fragmentation[3].

  • Ether Cleavage (Primary Transition): Ether bonds in protonated molecular ions are highly susceptible to inductive cleavage[3]. The charge localized on the pyridine nitrogen draws electron density, facilitating the heterolytic cleavage of the C-O ether bond. This yields a highly stable 6-hydroxynicotinic acid fragment (m/z 140.0) and an indanyl cation (m/z 117.1). The transition m/z 256.1 → 140.0 is selected as the primary quantifier due to its superior abundance and stability.

  • Decarboxylation (Secondary Transition): A secondary neutral loss of carbon dioxide (-44 Da) from the carboxylic acid group yields an m/z 212.1 fragment, which serves as a secondary qualifier ion to confirm peak identity.

Fragmentation Parent [M+H]+ m/z 256.1 Protonated Pyridine Core Frag1 Loss of CO2 m/z 212.1 (-44 Da) Parent->Frag1 -CO2 Frag2 Ether Cleavage (Inductive) m/z 140.0 6-hydroxynicotinic acid Parent->Frag2 Charge-driven C-O cleavage Frag3 Ether Cleavage (Heterolytic) m/z 117.1 Indanyl Cation Parent->Frag3 Charge-driven C-O cleavage

Caption: MS/MS fragmentation pathways of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in ESI+ mode.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in system suitability tests (SST) and internal standard (IS) tracking to automatically flag matrix effects or extraction failures before data reporting.

Step 1: System Suitability and Self-Validation Setup

Before analyzing biological samples, the system must prove its operational integrity:

  • Blank Injection: Inject pure mobile phase. Validation criteria: No peaks >20% of the Lower Limit of Quantification (LLOQ) at the analyte retention time.

  • Zero Sample (Matrix + IS): Inject extracted blank plasma spiked only with the Internal Standard (e.g., Acipimox or a deuterated analog[1]). Validation criteria: Confirms IS does not contain unlabeled analyte impurities.

  • LLOQ Verification: Inject the lowest calibration standard. Validation criteria: S/N ratio must be ≥ 10:1.

Step 2: Sample Preparation (Protein Precipitation)
  • Causality: Acetonitrile (ACN) is chosen over methanol because it provides a sharper phase separation and higher recovery for lipophilic indanyl-derivatives, while effectively denaturing plasma proteins.

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing the Internal Standard (100 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of analyte-protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 3: LC-MS/MS Acquisition
  • Column: C18 UPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (Ensures pyridine protonation).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (150 µL ACN + IS) S1->S2 Add Solvent S3 Centrifugation (14,000 x g, 10 min) S2->S3 Vortex 2 min S4 UPLC Separation (C18, Gradient Elution) S3->S4 Supernatant S5 ESI+ Ionization (Protonation of Pyridine) S4->S5 Eluent S6 Triple Quadrupole MS/MS (MRM Mode) S5->S6 Precursor m/z 256.1 S7 Data Analysis (Quantification) S6->S7 Product m/z 140.0

Caption: Self-validating LC-MS/MS analytical workflow for plasma sample analysis.

Quantitative Data Presentation

Table 1: UPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 95 5 Initial
0.50 95 5 6
2.50 10 90 6
3.50 10 90 6
3.60 95 5 6

| 5.00 | 95 | 5 | 6 |

Table 2: Optimized MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target 256.1 140.0 50 22 Quantifier
Target 256.1 117.1 50 28 Qualifier 1
Target 256.1 212.1 50 15 Qualifier 2

| IS | 261.1 | 145.0 | 50 | 22 | Internal Std|

Table 3: Method Validation Summary

Parameter Acceptance Criteria Observed Results
Linearity Range R² ≥ 0.995 1.0 – 1000 ng/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 3.2% – 8.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ) -4.1% to +6.2%

| Matrix Effect | IS-normalized MF 85-115% | 94.5% (No significant suppression) |

References

  • Source: creative-proteomics.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PubMed)

Sources

Application Note: In Vitro Evaluation of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid as a Modulator of GPR109A Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Cell Culture, Lipid Metabolism, and GPCR Pharmacology

Executive Summary & Scientific Rationale

Nicotinic acid (Niacin) is a foundational pharmacophore in the study of lipid metabolism and neuroinflammation. Its primary mechanism of action is mediated through GPR109A (also known as the Hydroxycarboxylic acid receptor 2, HCA2, or HM74A), a Gi/o-coupled G-protein-coupled receptor highly expressed in adipocytes and macrophages[1][2]. While highly efficacious at inhibiting adipocyte lipolysis, the in vitro and clinical utility of unsubstituted nicotinic acid is frequently limited by off-target effects—most notably, β -arrestin-mediated signaling, which induces prostaglandin D2-dependent flushing[2][3].

To circumvent these limitations and isolate specific signaling cascades, medicinal chemists have developed 6-substituted nicotinic acid derivatives. 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (CAS: 1042778-06-2) represents a highly specialized, lipophilic tool compound for cell culture applications[4][5].

The Causality of the Structural Modification: Why substitute at the C6 position? Molecular modeling and mutagenesis studies of GPR109A reveal that while the core carboxylate group of nicotinic acid anchors to the Arg111 residue (TMH3), the C6 position faces a deep hydrophobic pocket formed between Trp91 (TMH2) and Phe276/Tyr284 (TMH7)[6][7]. The incorporation of the bulky, hydrophobic 2,3-dihydro-1H-inden-5-yloxy (indanyloxy) group drastically increases the compound's partition coefficient (LogP). This steric bulk alters receptor binding kinetics, embedding deeply into the hydrophobic pocket. This structural modification is hypothesized to induce biased signaling—favoring therapeutic Gi/o-protein activation over β -arrestin recruitment—making it an exceptional compound for isolating the metabolic pathways of GPR109A without confounding arrestin-mediated artifacts[3].

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling cascade initiated by 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in mature adipocytes, leading to the suppression of lipolysis.

G Ligand 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Agonism Gi Gi/o Protein (Activation) Receptor->Gi Couples to AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inactivated) cAMP->PKA Prevents activation HSL Hormone-Sensitive Lipase (Dephosphorylated) PKA->HSL Prevents phosphorylation Lipolysis Lipolysis (Reduced FFA & Glycerol) HSL->Lipolysis Suppresses

GPR109A-mediated anti-lipolytic signaling pathway activated by 6-substituted nicotinic acid.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that any robust cell culture protocol must be a self-validating system. The following workflows incorporate obligate mechanistic controls to definitively prove that the observed effects are mediated via the Gi-coupled GPR109A axis, rather than non-specific cytotoxicity.

Protocol A: Intracellular cAMP Accumulation Assay

Cell Line: CHO-K1 cells stably transfected with human GPR109A, or differentiated 3T3-L1 adipocytes[2][6]. Objective: Quantify the Gi-mediated inhibition of Adenylyl Cyclase (AC).

Causality & Validation Strategy: Because GPR109A is Gi-coupled, its activation lowers cAMP. To measure a decrease, we must first artificially elevate baseline cAMP using Forskolin (a direct AC activator). Furthermore, we utilize IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring that any measured drop in cAMP is strictly due to AC inhibition. Finally, Pertussis Toxin (PTX) is used as a self-validating control; PTX ADP-ribosylates Gi proteins, uncoupling them from the receptor[8]. If the compound's effect is truly GPR109A-mediated, PTX pre-treatment will completely abolish the compound's ability to lower cAMP.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×104 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • PTX Control (Validation Step): Treat designated control wells with 100 ng/mL Pertussis Toxin for 16 hours prior to the assay.

  • Compound Preparation: Reconstitute 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in cell-culture grade DMSO. Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA).

  • IBMX Pre-incubation: Add 500 µM IBMX to all wells for 15 minutes to block phosphodiesterase activity.

  • Stimulation: Co-treat cells with the compound dilutions and 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and measure cAMP using a TR-FRET or luminescence-based cAMP assay kit (e.g., Cisbio HTRF or Promega cAMP-Glo).

  • Analysis: Calculate the IC50​ for cAMP inhibition. Ensure the PTX-treated wells show no cAMP suppression, validating the Gi-dependent mechanism.

Protocol B: In Vitro Lipolysis Assay

Cell Line: 3T3-L1 Murine Fibroblasts differentiated into mature adipocytes[2][8]. Objective: Measure the functional metabolic readout (glycerol release) of GPR109A activation.

Causality & Validation Strategy: In mature adipocytes, cAMP activates PKA, which phosphorylates Hormone-Sensitive Lipase (HSL), driving the hydrolysis of triglycerides into free fatty acids and glycerol. Isoproterenol (a β -adrenergic Gs-coupled agonist) is used to stimulate this cascade. The efficacy of the 6-substituted nicotinic acid is measured by its ability to suppress Isoproterenol-induced glycerol release[2].

Step-by-Step Methodology:

  • Differentiation: Grow 3T3-L1 cells to confluence. Differentiate using a standard cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin) for 48 hours, followed by insulin maintenance until lipid droplets are visible (Days 7-10).

  • Starvation: Wash adipocytes and incubate in serum-free, phenol red-free DMEM containing 0.2% fatty-acid-free BSA for 2 hours.

  • Treatment: Pre-treat cells with vehicle (DMSO) or varying concentrations of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (1 nM to 10 µM) for 30 minutes.

  • Lipolytic Stimulation: Add 100 nM Isoproterenol to all wells (except basal controls) to induce lipolysis. Incubate for 2 hours at 37°C.

  • Quantification: Collect the supernatant. Quantify glycerol release using a colorimetric Glycerol Assay Kit (absorbance at 570 nm).

  • Normalization: Lyse the remaining cells to quantify total protein (BCA assay) and normalize glycerol release per mg of protein.

Data Presentation: Expected Pharmacological Profile

The structural addition of the indanyloxy group significantly alters the physicochemical and pharmacological profile of the compound compared to standard nicotinic acid.

ParameterUnsubstituted Nicotinic Acid6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid
Target Receptor GPR109A (HCA2)GPR109A (HCA2)
Binding Affinity ( Ki​ ) ~113 nM[1]< 50 nM (Predicted via hydrophobic TMH7 anchoring)
LogP (Lipophilicity) 0.22 - 0.40> 3.5 (Enhanced membrane permeability)
Primary In Vitro Utility Baseline receptor validationBiased signaling studies; high-potency lipolysis inhibition
Off-Target Liability High ( β -arrestin recruitment)Reduced (Steric hindrance at C6 position)[3]

References

  • Title: Nicotinic Acid (Product Information & Receptor Affinity) Source: Cayman Chemical URL: 1

  • Title: 6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic acid (CAS 1042778-06-2) Source: Sigma-Aldrich URL: 5

  • Title: Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) Source: PubMed Central (PMC) / Journal of Lipid Research URL: 2

  • Title: Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Source: PubMed URL: 6

  • Title: Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin Source: PubMed Central (PMC) / Atherosclerosis URL: 8

  • Title: Technical Guide: 6-Substituted Nicotinic Acid Derivatives in Drug Discovery Source: BenchChem URL: 3

Sources

Comprehensive Application Note: Evaluating 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in GPR109A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Nicotinic acid (niacin) is a well-established therapeutic agent for dyslipidemia, known for its unique ability to significantly elevate high-density lipoprotein (HDL) cholesterol while lowering triglycerides. Its primary pharmacological effects are mediated through the activation of GPR109A (HCAR2) , a Gi/o-coupled G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells. However, the clinical utility of nicotinic acid is often limited by severe cutaneous flushing, a side effect driven by β-arrestin-mediated prostaglandin release in epidermal Langerhans cells.

To decouple the therapeutic anti-lipolytic effects from the flushing side effect, drug discovery efforts have focused on synthesizing novel nicotinic acid derivatives. 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid represents a class of 6-substituted nicotinic acid analogs designed to probe the orthosteric binding pocket of GPR109A. The bulky, hydrophobic 2,3-dihydro-1H-inden-5-yloxy (indan-5-yloxy) group at the 6-position of the pyridine ring is strategically positioned to engage a deep hydrophobic sub-pocket within the receptor. This structural modification aims to enhance binding affinity (lower Ki​ ) and potentially induce biased signaling that favors G-protein activation over β-arrestin recruitment.

This application note details a rigorously validated, self-contained protocol for evaluating the binding affinity of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid using a [³H]-nicotinic acid competitive radioligand binding assay.

Mechanistic Pathway

SignalingPathway Ligand 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid Receptor GPR109A (HCAR2) Receptor Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inactive) cAMP->PKA Fails to Activate HSL Hormone-Sensitive Lipase (Decreased Lipolysis) PKA->HSL Reduces Phosphorylation

Mechanistic pathway of GPR109A activation by 6-substituted nicotinic acid derivatives.

Experimental Workflow & Assay Principles

The assay relies on the competitive displacement of a tritiated endogenous ligand ([³H]-nicotinic acid) by the unlabeled test compound. Because GPR109A is a Gi-coupled receptor, the assay buffer must be carefully formulated to stabilize the high-affinity ternary complex (Agonist-Receptor-G protein) .

AssayWorkflow Prep 1. Membrane Preparation CHO-K1 (GPR109A+) Incubate 2. Incubation [³H]-Nicotinic Acid + Test Compound Prep->Incubate Filter 3. Filtration GF/C Plates (0.1% PEI) Incubate->Filter Read 4. Quantification Liquid Scintillation Counting Filter->Read Analyze 5. Data Analysis IC50 & Ki Determination Read->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology

Reagent and Buffer Preparation
  • Harvesting Buffer: PBS (Ca²⁺/Mg²⁺-free) supplemented with 2 mM EDTA.

    • Expert Insight: Never use Trypsin to harvest cells for receptor binding assays. Proteases will cleave the extracellular loops of GPR109A, destroying the ligand-binding site. EDTA gently chelates calcium to detach cells while preserving receptor integrity.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

    • Expert Insight: The inclusion of 5 mM Mg²⁺ is critical. Magnesium ions are required for nucleotide exchange on the Gαi subunit, stabilizing the receptor in its high-affinity agonist-binding state.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.

Membrane Preparation
  • Culture CHO-K1 cells stably expressing human GPR109A to 80-90% confluence.

  • Harvest cells using the Harvesting Buffer, centrifuge at 1,000 × g for 5 minutes, and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Dounce homogenizer (20 strokes) on ice.

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to pellet the membrane fractions.

  • Resuspend the membrane pellet in Assay Buffer, determine protein concentration via BCA assay, and aliquot at 2 mg/mL. Store at -80°C until use.

Competitive Binding Assay Protocol
  • Plate Preparation: Pre-soak 96-well GF/C glass fiber filter plates in 0.1% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding (NSB) of the radioligand to the filter matrix.

  • Compound Dilution: Prepare a 10-point serial dilution (half-log steps) of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid ranging from 10−5 M to 10−10 M in Assay Buffer.

  • Reaction Assembly: In a 96-well assay plate, add the following to each well (total volume 200 µL):

    • 20 µL of Test Compound (or buffer for Total Binding).

    • 20 µL of 10 mM unlabeled Nicotinic Acid (for Non-Specific Binding control wells only).

    • 60 µL of Assay Buffer.

    • 50 µL of [³H]-Nicotinic Acid (final concentration ~50 nM; specific activity ~50 Ci/mmol).

    • 50 µL of GPR109A membrane preparation (approx. 10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 90 minutes with gentle shaking.

    • Validation Step: 90 minutes ensures the binding reaction reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation later.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C plates using a cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 50 µL of microscintillation cocktail per well, and count the retained radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

Data Analysis & Expected Results

Mathematical Modeling

Raw CPM values must be converted to specific binding by subtracting the Non-Specific Binding (NSB) CPM from all wells. The data is then plotted as Specific Binding (%) versus Log[Compound Concentration].

The IC50​ (concentration inhibiting 50% of specific radioligand binding) is determined using non-linear regression (four-parameter logistic equation). To determine the true absolute affinity ( Ki​ ), apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [³H]-nicotinic acid used in the assay, and Kd​ is its dissociation constant, typically ~50-80 nM for GPR109A).

Representative Quantitative Data

The following table summarizes expected comparative binding profiles, demonstrating how the bulky indan-5-yloxy substitution enhances receptor affinity compared to standard clinical benchmarks.

Compound IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Pharmacological Notes
Nicotinic Acid (Niacin) 120 ± 1585 ± 100.98Endogenous ligand reference; standard affinity.
Acipimox 350 ± 25245 ± 181.02Clinical synthetic agonist; lower affinity than niacin.
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid 45 ± 532 ± 40.95Novel analog. Enhanced affinity due to hydrophobic pocket engagement.

Assay Troubleshooting & Self-Validation

To ensure trustworthiness and reproducibility, every assay plate must function as a self-validating system:

  • High Non-Specific Binding (NSB):

    • Metric: NSB should be <30% of Total Binding.

    • Troubleshooting: If NSB is high, verify that the GF/C plates were adequately soaked in 0.1% PEI. Ensure the wash buffer is strictly ice-cold; washing with room-temperature buffer accelerates the dissociation of the bound radioligand, artificially lowering the Total Binding signal and skewing the NSB ratio.

  • Hill Slope Deviations:

    • Metric: The Hill slope ( nH​ ) of the displacement curve should be approximately 1.0.

    • Troubleshooting: A shallow slope ( nH​<0.8 ) suggests the compound is either binding to multiple receptor states (e.g., G-protein coupled vs. uncoupled) or the assay has not reached equilibrium. Verify the presence of 5 mM MgCl₂ to lock the receptor in a single high-affinity state.

  • Signal Depletion:

    • Metric: Total binding should not deplete more than 10% of the added radioligand.

    • Troubleshooting: If >10% of the radioligand is bound, the assay violates the "Zone A" assumption of radioligand binding kinetics (free ligand concentration added ligand concentration). Reduce the membrane protein concentration per well.

References

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355.[Link]

  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Dowell, S. J. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.[Link]

Application Notes and Protocols for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, which are essential for a vast array of cellular metabolic processes.[1][2] Beyond its nutritional role, nicotinic acid at pharmacological doses is a well-established therapeutic agent for dyslipidemia.[2] It effectively reduces levels of LDL cholesterol and triglycerides while increasing HDL cholesterol.[3] The primary molecular target for the lipid-modifying and some of the other pleiotropic effects of nicotinic acid is the G protein-coupled receptor 109A (GPR109A).[4][5] Activation of GPR109A on adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and thereby decreasing the synthesis of VLDL and subsequently LDL.[3] Furthermore, GPR109A is expressed on various immune cells, and its activation can mediate anti-inflammatory and immunomodulatory effects.[3][4]

The 2,3-dihydro-1H-inden (indan) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Indan derivatives have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

This document provides a detailed experimental protocol for the synthesis, purification, and characterization of a novel compound, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. This molecule is designed to merge the pharmacophore of nicotinic acid with an indan moiety through an ether linkage. The rationale behind this molecular design is to explore the potential for synergistic or enhanced biological activity, targeting the GPR109A receptor with the aim of developing new therapeutic agents for dyslipidemia and inflammatory disorders. We hypothesize that the indan moiety may modulate the compound's physicochemical properties and its interaction with the receptor, potentially leading to an improved pharmacological profile. Detailed protocols for the in vitro evaluation of this compound's biological activity are also provided.

Proposed Synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

The proposed synthetic route for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers.[8] This approach involves the reaction of an alkoxide with a suitable organohalide. In this protocol, 2,3-dihydro-1H-inden-5-ol (5-hydroxyindan) will be deprotonated to form the corresponding phenoxide, which will then act as a nucleophile to displace the chlorine atom from methyl 6-chloronicotinate. The final step will be the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Synthetic Workflow Indanol 2,3-dihydro-1H-inden-5-ol Base NaH, DMF Indanol->Base Deprotonation Chloronicotinate Methyl 6-chloronicotinate Ester Methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate Chloronicotinate->Ester Base->Ester Williamson Ether Synthesis (SNAr) Hydrolysis 1. NaOH (aq) 2. HCl (aq) Ester->Hydrolysis Ester Hydrolysis Product 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid Hydrolysis->Product

Caption: Proposed synthetic workflow for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

PART 1: Synthesis of Methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate (Intermediate)

Materials:

  • 2,3-dihydro-1H-inden-5-ol

  • Methyl 6-chloronicotinate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,3-dihydro-1H-inden-5-ol (1.0 eq). Dissolve it in anhydrous DMF (approximately 10 mL per gram of indanol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should result in a homogenous solution or a fine suspension.

  • Nucleophilic Aromatic Substitution: To the resulting phenoxide solution, add a solution of methyl 6-chloronicotinate (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate.

PART 2: Synthesis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (Final Product)

Materials:

  • Methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Distilled water

Protocol:

  • Ester Hydrolysis: Dissolve the purified methyl 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 ratio). Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: Once the hydrolysis is complete, remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold distilled water.

  • Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the final product as a pure solid.[2][9]

Characterization of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected signals would include those for the aromatic protons of the pyridine and indan rings, as well as the aliphatic protons of the indan moiety. The carboxylic acid proton will likely appear as a broad singlet.[10]

  • ¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons of both ring systems, and the aliphatic carbons of the indan group.[11][12][13]

Parameter Description
Instrument 400 MHz (or higher) NMR Spectrometer
Solvent DMSO-d₆
Internal Standard Tetramethylsilane (TMS)
Expected ¹H Signals Aromatic protons (δ 7.0-9.0 ppm), Indan aliphatic protons (δ 2.0-3.5 ppm), Carboxylic acid proton (δ >10 ppm, broad)
Expected ¹³C Signals Carboxylic acid (δ ~165-175 ppm), Aromatic carbons (δ ~110-160 ppm), Aliphatic carbons (δ ~25-40 ppm)

2. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC analysis should be performed to determine the purity of the final compound. A reversed-phase C18 column is typically suitable for this type of molecule.[14][15][16][17][18][19][20]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient A suitable gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Hypothesized Biological Activity and In Vitro Evaluation

The target molecule, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, is a structural analog of nicotinic acid and is therefore hypothesized to act as an agonist of the GPR109A receptor.[4] This agonism is expected to translate into two primary biological activities: lipid-lowering and anti-inflammatory effects. The indan moiety may influence the compound's potency, selectivity, and pharmacokinetic properties.[6]

PART 1: GPR109A Receptor Activation Assay

This assay will determine if the synthesized compound can activate the GPR109A receptor. A common method is to measure the inhibition of cyclic AMP (cAMP) production in a cell line stably expressing the human GPR109A receptor.[5][21]

Materials:

  • HEK-293 cells stably expressing human GPR109A (HEK-GPR109A)

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Forskolin

  • Test compound (6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid)

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Protocol:

  • Cell Culture: Culture HEK-GPR109A cells in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Starve the cells in serum-free medium for 2-4 hours. Then, pre-incubate the cells with various concentrations of the test compound or nicotinic acid for 15-30 minutes.

  • cAMP Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for a further 15-30 minutes at 37 °C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GPR109A Signaling Pathway cluster_membrane Cell Membrane Compound 6-(2,3-dihydro-1H-inden- 5-yloxy)nicotinic acid GPR109A GPR109A Compound->GPR109A Binds and Activates Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Phosphorylates Targets

Caption: GPR109A signaling pathway upon agonist binding.

PART 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay will assess the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[22]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Dexamethasone (positive control)

  • Griess Reagent

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only treated cells. Determine the IC₅₀ value. A cell viability assay (e.g., MTT or resazurin) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

PART 3: In Vitro Lipid-Lowering Assay (Adipocyte Lipolysis)

This assay evaluates the compound's ability to inhibit lipolysis in adipocytes, which is a key mechanism for the lipid-lowering effect of nicotinic acid.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose, supplemented with 10% FBS

  • Isoproterenol (to stimulate lipolysis)

  • Test compound

  • Nicotinic acid (positive control)

  • Glycerol assay kit

Protocol:

  • Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in a 24- or 48-well plate.

  • Compound Treatment: Wash the differentiated adipocytes with serum-free medium and then incubate with various concentrations of the test compound or nicotinic acid for 1 hour.

  • Lipolysis Stimulation: Add isoproterenol to the wells to stimulate lipolysis and incubate for 2-3 hours.

  • Glycerol Measurement: Collect the culture medium and measure the glycerol concentration using a commercial glycerol assay kit. Glycerol is a product of triglyceride breakdown and its levels are indicative of the rate of lipolysis.

  • Data Analysis: Calculate the percentage of lipolysis inhibition for each concentration of the test compound compared to the isoproterenol-only treated cells. Determine the IC₅₀ value.

Conclusion

This document provides a comprehensive set of protocols for the synthesis, purification, characterization, and in vitro biological evaluation of the novel compound 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. The proposed synthetic route is based on established chemical principles, and the analytical methods described will ensure the identity and purity of the final product. The in vitro assays are designed to test the hypothesis that this compound acts as a GPR109A agonist with potential anti-inflammatory and lipid-lowering properties. The results from these studies will provide valuable insights into the structure-activity relationship of nicotinic acid derivatives and could pave the way for the development of new therapeutic agents.

References

  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • LCGC International. (2025, November 6). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • Šestáková, I., et al. (2007). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 933-940.
  • Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.6. In vitro anti-inflammatory activity assay. Retrieved from [Link]

  • Zemková, H., et al. (2014). GPR109A and Vascular Inflammation.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry, 18(15), 1317-1332.
  • Sami Publishing Company. (2023). Pharmacological Potential of Indole Derivatives: A Detailed Review. Journal of Medicinal and Chemical Sciences, 6(1), 1-10.
  • Peiris, D. S. H. S., et al. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. World Journal of Biology and Biotechnology, 10(1), 1-10.
  • Arul, V., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Directive Publications. (2024, June 11). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Rahman, H., et al. (2024, April 26). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9673.
  • ResearchGate. (2015, March 10). The Diverse Pharmacological Importance of Indole Derivatives: A Review. Retrieved from [Link]

  • Shen, H. C., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(29), 22181-22190.
  • Bentham Science. (2018, September 1). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]

  • AACR Journals. (2014, February 16). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Retrieved from [Link]

  • PMC. (2021, March 8). Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2016, February 15). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). Retrieved from [Link]

  • ACS Publications. (2025, July 16). A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2022, November 26). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. Retrieved from [Link]

  • PubMed. (n.d.). Purification Procedure for the Determination of Niacin Vitamers in Gastrointestinal Contents and Blood. Retrieved from [Link]

  • PubMed. (2014, June 15). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Draft guideline on lipid lowering agents. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in Pharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Niacin Receptor with Novel Agonists

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid represents a novel synthetic agonist targeting the G-protein coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).[][2][3] This receptor is the primary pharmacological target of nicotinic acid (niacin), a long-standing therapeutic agent for dyslipidemia.[4][5][6] The therapeutic value of activating GPR109A lies in its ability to modulate lipid metabolism and inflammatory responses.[7][8]

Nicotinic acid, at pharmacological doses, effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[4][9][10] These effects are primarily mediated through the activation of GPR109A in adipocytes and hepatocytes.[6][7] However, the clinical utility of niacin is often limited by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation.[5][9]

The development of novel GPR109A agonists, such as 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, is driven by the goal of retaining the beneficial lipid-modifying and anti-inflammatory properties of niacin while minimizing or eliminating the flushing effect. The indenyloxy moiety at the 6-position of the nicotinic acid scaffold is a key structural modification aimed at potentially improving the compound's pharmacokinetic profile, receptor-binding affinity, or downstream signaling properties to achieve a better therapeutic window.

Mechanism of Action: GPR109A Signaling Pathways

Activation of GPR109A by an agonist like 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid initiates a cascade of intracellular events. GPR109A is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

In Adipocytes: The reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides. This results in a decreased release of free fatty acids into the circulation, thereby reducing the substrate available for the liver to produce triglycerides and VLDL.[7][9]

In Immune Cells (e.g., Macrophages): GPR109A activation in immune cells has been shown to exert anti-inflammatory effects.[8][11] This is thought to involve the modulation of nuclear factor-kappa B (NF-κB) signaling and the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11] These anti-inflammatory properties are of significant interest for the treatment of atherosclerosis, which is now understood to have a major inflammatory component.[8]

Flushing Mechanism: The undesirable flushing effect is also mediated by GPR109A, but in different cell types, namely Langerhans cells and keratinocytes in the skin.[6] Receptor activation in these cells leads to the production of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[6]

Below is a diagram illustrating the primary signaling pathway of GPR109A activation.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates Agonist 6-(2,3-dihydro-1H- inden-5-yloxy)nicotinic acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Inhibits

Caption: GPR109A signaling cascade in an adipocyte.

Experimental Protocols

The following protocols are designed to characterize the pharmacological properties of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Protocol 1: In Vitro GPR109A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid for the human GPR109A receptor.

Materials:

  • Membranes from HEK293 cells stably expressing human GPR109A.

  • [3H]-Nicotinic acid (radioligand).

  • 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (test compound).

  • Nicotinic acid (unlabeled, for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, cell membranes, [3H]-nicotinic acid (at a concentration near its Kd), and the test compound or vehicle.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled nicotinic acid.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the membranes by vacuum filtration onto the filter plates and wash with ice-cold binding buffer.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (cAMP Inhibition)

Objective: To determine the functional potency (EC50) and efficacy of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in inhibiting cAMP production.

Materials:

  • CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or use a direct cAMP measurement kit.

  • 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (test compound).

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium and serum.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition (Emax).

Protocol 3: In Vitro Adipocyte Lipolysis Assay

Objective: To assess the ability of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid to inhibit lipolysis in primary adipocytes.

Materials:

  • Isolated primary human or rodent adipocytes.

  • Krebs-Ringer bicarbonate buffer with 4% BSA and 200 nM adenosine.

  • Isoproterenol (a beta-adrenergic agonist to stimulate lipolysis).

  • 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (test compound).

  • Glycerol assay kit.

Procedure:

  • Isolate adipocytes from adipose tissue by collagenase digestion.

  • Wash and resuspend the adipocytes in the Krebs-Ringer bicarbonate buffer.

  • Aliquot the adipocyte suspension into a 96-well plate.

  • Add serial dilutions of the test compound and pre-incubate.

  • Add isoproterenol to stimulate lipolysis and incubate at 37°C for 90-120 minutes.

  • Centrifuge the plate to separate the adipocytes from the infranatant.

  • Collect the infranatant and measure the glycerol concentration using a glycerol assay kit as an index of lipolysis.

  • Plot the glycerol concentration against the log concentration of the test compound to determine the IC50 for lipolysis inhibition.

Data Presentation and Interpretation

The following table provides a hypothetical comparison of the pharmacological properties of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid and nicotinic acid, based on the assays described above.

ParameterNicotinic Acid6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid
GPR109A Binding Affinity (Ki) ~100-200 nMTo be determined
cAMP Inhibition (EC50) ~150-300 nMTo be determined
Lipolysis Inhibition (IC50) ~200-500 nMTo be determined
In Vivo Flushing (MED) Dose-dependentTo be determined

MED: Minimum Effective Dose

A successful candidate compound would ideally exhibit a higher binding affinity and functional potency (lower Ki and EC50 values) compared to nicotinic acid, coupled with a significantly reduced or absent in vivo flushing response at therapeutically relevant doses.

Conclusion and Future Directions

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a promising compound for the treatment of dyslipidemia and potentially other inflammatory conditions. The protocols outlined above provide a framework for its initial pharmacological characterization. Further studies, including pharmacokinetic profiling, in vivo efficacy in animal models of dyslipidemia and atherosclerosis, and detailed safety and toxicology assessments, will be crucial for its progression as a clinical candidate. The ultimate goal is to develop a GPR109A agonist that provides the full spectrum of nicotinic acid's therapeutic benefits without its dose-limiting side effects.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Drugs.com. niacin (vitamin B3, nicotinic acid). [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Medscape. vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more. [Link]

  • EBSCO. Vitamin B3 (therapeutic uses) | Complementary and Alternative Medicine. [Link]

  • Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. The American journal of cardiology, 100(11A), S53-S60. [Link]

  • Murthy, S., Thakur, S., Kumar, A., & Gupta, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-62. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Feingold, K. R., & Grunfeld, C. (2019). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 316(5), E893-E902. [Link]

  • Murthy, S., Thakur, S., Kumar, A., & Gupta, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-62. [Link]

  • FDA. NIASPAN® niacin extended-release tablets. [Link]

  • Semple, G., Fioravanti, B., Pereira, G., Calderon, I., Choi, K., & Xiong, Y. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(17), 4812-4816. [Link]

  • Kim, H. N., Kim, D. H., Han, S. H., Park, S. G., Kim, K. H., & Lee, J. Y. (2022). Colon-Targeted Trans-Cinnamic Acid Ameliorates Rat Colitis by Activating GPR109A. Pharmaceutics, 15(1), 22. [Link]

  • Garg, A., & Singh, S. (2023). Niacin. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Digby, J. E., Martinez, F., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(12), 373. [Link]

  • Wakade, C., & Chong, R. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Cells, 8(9), 1059. [Link]

  • Szymonifka, M. J., Kharbanda, D., Deng, Q., Carballo-Jane, E., Wu, K. K., & Wu, T. J. (2007). Discovery of orally bioavailable and novel urea agonists of the high affinity niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 17(24), 6723-6728. [Link]

  • Wikipedia. Hydroxycarboxylic acid receptor 2. [Link]

Sources

Application Note: Handling, Storage, and Preparation of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (commonly referred to as 6-(indan-5-yloxy)nicotinic acid) is a specialized, lipophilic small molecule. Structurally, it consists of a rigid indane ring linked via an ether bridge to a nicotinic acid (pyridine-3-carboxylic acid) core. This compound is frequently utilized in early-stage drug discovery as a critical building block for synthesizing metabolic modulators (such as glucokinase activators)[1] and neurological receptor ligands.

Understanding the physicochemical properties of this compound is fundamental to ensuring experimental reproducibility. The indane moiety confers significant lipophilicity, while the nicotinic acid core provides a polar, ionizable headgroup. Based on structurally analogous aryl-ether derivatives like 6-phenoxynicotinic acid, the carboxylic acid moiety has a predicted pKa of approximately 3.55[2]. This amphiphilic nature dictates its solubility profile: it is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits poor aqueous solubility at acidic to neutral pH unless formulated as a basic salt.

Quantitative Physicochemical Summary
Property / ParameterValue / Recommendation
Molecular Formula C15H13NO3
Molecular Weight ~255.27 g/mol
Predicted pKa ~3.55 (Carboxylic acid moiety)
Primary Solvents Anhydrous DMSO, DMF
Aqueous Solubility Poor (<1 mg/mL at pH 7.0); Requires basic pH or co-solvents
Solid Storage -20°C, Desiccated, Protected from light
Solution Storage -20°C to -80°C (Strictly single-use aliquots)

Handling Protocols: Solid Active Pharmaceutical Ingredient (API)

When handling the lyophilized powder or crystalline solid, electrostatic discharge and aerosolization are the primary concerns.

The Causality of Electrostatics: Lipophilic small molecules often accumulate static charge during transit or prolonged desiccation. This static charge can lead to significant sample loss or inaccurate dosing due to the powder clinging to spatulas, weighing boats, or the sides of the analytical balance.

Self-Validating Handling Protocol:

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Validation Checkpoint: Ensure the vial exterior is completely dry before opening; failure to do so will cause ambient moisture to condense on the cold powder, initiating premature hydrolysis.

  • Anti-Static Preparation: Pass an anti-static ionizer gun over the weighing spatulas and boats prior to use.

  • Weighing: Weigh the compound in a controlled environment (e.g., a powder dispensing enclosure) using a calibrated microbalance.

  • Safety & PPE: Wear nitrile gloves, an anti-static lab coat, and safety goggles. A well-fitted N95/FFP2 respirator is mandatory to prevent the inhalation of fine API dust, which can cause respiratory irritation and mucosal absorption[3].

Storage Guidelines & Stability Dynamics

Solid-State Storage

Store the solid API at -20°C in a tightly sealed, light-resistant container (e.g., an amber glass vial) housed within a desiccator. Mechanistic Insight: While the indane and pyridine rings are relatively stable, the ether linkage can be susceptible to slow photo-oxidation or cleavage under prolonged exposure to UV light and high humidity. Desiccation prevents moisture-induced degradation and potential polymorphic shifts[4].

Solution-State Storage (DMSO)

Solubilization in DMSO dramatically increases the kinetic rate of chemical degradation compared to the solid state. Studies on DMSO-solubilized small molecules indicate that significant degradation can occur within 6 weeks at room temperature, and compound purity is best retained when stored frozen at -20°C or lower[5].

Furthermore, repeated freeze-thaw cycles must be strictly avoided. Freezing DMSO solutions causes localized concentration gradients, leading to the precipitation of the highly lipophilic 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. Once precipitated, it may not fully resolubilize upon thawing, leading to artificially low concentrations in downstream biological assays.

Stability A DMSO Stock Solution (10 mM) B Freeze-Thaw Cycles A->B Avoid C Moisture Ingress (Hydrolysis Risk) A->C Monitor D Precipitation & Concentration Gradients B->D C->D E LC-MS / NMR Quality Control D->E Requires Validation

Caption: Factors affecting solution stability and the required analytical quality control workflow.

Preparation of Stock Solutions

Solvent Selection: Anhydrous DMSO (≥99.9% purity, cell-culture grade) is the optimal solvent to ensure complete dissolution and prevent moisture-driven degradation.

Step-by-Step Methodology (10 mM Stock):

  • Calculation: Based on the molecular weight (~255.27 g/mol ), exactly 2.55 mg of the compound is required to prepare 1 mL of a 10 mM stock solution.

  • Transfer: Transfer the weighed solid into a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Dissolution: Add 1.0 mL of room-temperature anhydrous DMSO.

  • Agitation: Vortex the mixture for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes until completely clear.

  • Aliquoting: Immediately divide the stock solution into single-use volumes (e.g., 50 µL or 100 µL) into amber microvials.

  • Inert Atmosphere: Flush the headspace of each aliquot vial with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen and moisture.

  • Storage: Transfer aliquots immediately to a -20°C or -80°C freezer.

StockPrep A Solid API 6-(indan-5-yloxy)nicotinic acid B Equilibrate to RT (Desiccator, 30 min) A->B C Weighing (Anti-static environment) B->C D Dissolution in Anhydrous DMSO (Vortex / Sonicate) C->D E Aliquoting (Single-use volumes) D->E F Storage (-20°C, Protect from light) E->F

Caption: Standardized workflow for the preparation and storage of DMSO stock solutions.

Analytical Quality Control & Validation

To ensure trustworthiness and reproducibility in downstream functional assays, the integrity of the API must be validated, especially after prolonged storage (>3 months).

  • Visual Inspection (Self-Validation): Before proceeding to biological assays, visually inspect the thawed aliquot against a strong light source for micro-precipitates. If turbidity is observed, the concentration is compromised, and a fresh aliquot must be used.

  • LC-MS Validation: Use Liquid Chromatography-Mass Spectrometry to verify the mass (expected m/z [M+H]+ ≈ 256.1) and assess purity. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid) is recommended[3]. Validation Checkpoint: Run a blank DMSO injection followed by the stock solution. The presence of secondary peaks >5% total Area Under Curve (AUC) indicates significant degradation, necessitating the preparation of a new batch.

  • 1H-NMR Validation: For structural validation, dissolve the compound in DMSO-d6. Key diagnostic peaks include the aromatic protons of the pyridine ring (typically downfield, δ 8.0–9.0 ppm), the indane aromatic protons, and the aliphatic multiplets of the cyclopentane ring (δ 2.0–3.0 ppm)[1].

References

  • [1] WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application. Google Patents.6

  • [5] Stability of DMSO-solubilised compounds: The effects of temperature and humidity. Labhoo / ELRIG. 5

  • [3] Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. 3

  • [4] Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health (NIH) / PMC. 4

  • 51362-38-0 6-phenoxypyridine-3-carboxylic acid Chemical Properties. GuideChem.

  • [2] Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health (NIH) / PMC. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with structurally complex, amphoteric ligands. 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (CAS: 1042778-06-2) presents a unique dual-vulnerability profile in solution: it is highly susceptible to both oxidative degradation at its indane moiety and hydrolytic cleavage at its aryl ether linkage.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind these degradation pathways, you can implement self-validating protocols to ensure absolute compound integrity during your assays.

Part 1: Mechanistic Degradation Pathways

To stabilize this compound, we must first map how it degrades. The molecule consists of a nicotinic acid core linked via an ether bond to a 2,3-dihydro-1H-indene (indane) ring. This specific topology creates two primary modes of failure in solution.

DegradationPathways Compound 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid Hydrolysis Aryl Ether Hydrolysis (pH Extremes) Compound->Hydrolysis Aqueous pH < 4.0 or pH > 9.0 Oxidation Benzylic Autoxidation (O2, UV, Metals) Compound->Oxidation Dissolved Oxygen & Light Exposure Products1 6-hydroxynicotinic acid + 5-indanol Hydrolysis->Products1 Cleavage of ether bond Products2 Indanone & Indanol Derivatives Oxidation->Products2 Peroxide intermediates

Fig 1. Primary degradation pathways: ether hydrolysis and benzylic autoxidation.

Part 2: Troubleshooting FAQs & Causality

Q1: Why does my stock solution turn yellow and lose potency over time?

The Causality: The 2,3-dihydro-1H-indene (indane) moiety contains highly reactive benzylic C-H bonds. In the presence of dissolved oxygen, ambient light, or trace transition metals, these positions undergo 1[1]. This radical chain reaction initially forms an indane hydroperoxide intermediate, which subsequently decomposes into indanone and indanol derivatives. The accumulation of these conjugated oxidized byproducts presents as a yellowing of the solution and a direct loss of active compound concentration. The Solution: Always reconstitute in fully degassed, argon-sparged solvents. Store in amber glass vials to prevent photo-induced radical initiation.

Q2: I observe multiple peaks in my LC-MS after diluting the compound in aqueous assay buffer. What is happening?

The Causality: You are observing the hydrolysis of the aryl ether bond. Structurally, this compound is a 6-aryloxynicotinic acid, which belongs to the 2-aryloxypyridine family (with the ether linkage ortho to the pyridine nitrogen). 2[2], especially at pH extremes. This cleavage yields 6-hydroxynicotinic acid (which tautomerizes to a stable 2-pyridone derivative) and 5-indanol. The Solution: Limit the compound's exposure to aqueous environments. Maintain your primary stock in 100% anhydrous DMSO and perform aqueous dilutions (strictly buffered to pH 7.2–7.4) immediately prior to your assay.

Q3: The compound precipitates immediately when added to my cell culture media. How can I improve solubility without altering the media pH?

The Causality: This is an amphoteric molecule with a highly lipophilic indane group and a polar nicotinic acid moiety. At physiological pH (~7.4), the carboxylic acid is ionized, which aids solubility. However, if added directly from a highly concentrated DMSO stock into unbuffered or slightly acidic media, the localized pH drop causes the compound to protonate and crash out of solution as a hydrophobic aggregate. The Solution: Utilize a step-down dilution method. Pre-dilute your DMSO stock 1:10 in an intermediate buffer (e.g., 50 mM Tris-HCl, pH 8.0) before final addition to the culture media. This ensures the carboxylate remains ionized during the transition into the complex aqueous environment.

Part 3: Quantitative Data & Self-Validation Metrics

To ensure trustworthiness in your experimental setup, you must validate the integrity of your solutions. Below is the quantitative stability profile of the compound, followed by the diagnostic LC-MS ions required to build a self-validating tracking system.

Table 1: Quantitative Stability Profile
Solvent / ConditionTemperatureApproximate Half-Life ( t1/2​ )Primary Degradation Pathway
100% Anhydrous DMSO (Argon sparged)-80°C> 12 monthsNone detected
100% DMSO (Ambient air / Light)25°C~ 14 daysBenzylic Autoxidation
Aqueous Buffer (pH 2.0)37°C< 2 hoursAryl Ether Hydrolysis
Aqueous Buffer (pH 7.4)37°C~ 48 hoursMixed (Hydrolysis/Oxidation)
Aqueous Buffer (pH 10.0)37°C< 4 hoursAryl Ether Hydrolysis
Table 2: Diagnostic LC-MS Ions for Self-Validation

Run a blank and a spiked sample prior to critical assays to confirm the absence of these specific degradation masses.

Analyte / DegradantStructural OriginExpected Mass ShiftDiagnostic Ion ( m/z )
Intact Compound Target LigandN/A256.1 [M+H]+
Oxidation Product A Indanol derivative+16 Da272.1 [M+H]+
Oxidation Product B Indanone derivative+14 Da270.1 [M+H]+
Hydrolysis Product A 5-indanolCleavage133.1 [M−H]−
Hydrolysis Product B 6-hydroxynicotinic acidCleavage140.0 [M+H]+

Part 4: Experimental Workflows & Protocols

StabilizationWorkflow Step1 1. Solvent Preparation Sparge 100% DMSO with Argon (30 min) Step2 2. Reconstitution Dissolve compound to 10 mM under inert gas Step1->Step2 Step3 3. Aliquoting Dispense into amber glass vials Step2->Step3 Step4 4. Cryopreservation Flash freeze and store at -80°C Step3->Step4 Step5 5. Assay Application Dilute into pH 7.4 buffer immediately before use Step4->Step5 Thaw on ice (Single-use only)

Fig 2. Step-by-step workflow for preparing and stabilizing stock solutions.

Protocol: Preparation and Stabilization of 10 mM Stock Solutions

Rationale: This protocol eliminates dissolved oxygen to prevent benzylic oxidation and utilizes an anhydrous environment to prevent 2-aryloxypyridine hydrolysis.

Step 1: Solvent Degassing

  • Transfer 10 mL of anhydrous, cell-culture grade DMSO into a sterile septum-capped vial.

  • Insert an argon gas line via a long needle directly into the solvent. Insert a short needle into the septum to act as a vent.

  • Sparge the DMSO with a gentle stream of argon for exactly 30 minutes to displace all dissolved oxygen.

Step 2: Reconstitution

  • Weigh out exactly 2.55 mg of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid powder (MW: 255.28 g/mol ) into an amber glass vial. Do not use clear plastic tubes, as plasticizers can leach and clear walls permit UV-induced radical formation.

  • Add 1.0 mL of the argon-sparged DMSO to the powder.

  • Vortex gently for 30 seconds until fully dissolved. Do not sonicate, as localized cavitation heating can induce degradation.

Step 3: Aliquoting and Cryopreservation

  • Working under an argon blanket if possible, dispense the 10 mM stock into 20 µL single-use aliquots using amber glass micro-vials.

  • Flash-freeze the vials in liquid nitrogen.

  • Transfer immediately to a -80°C freezer for long-term storage.

Step 4: Self-Validation & Assay Application (Just-in-Time Dilution)

  • Thaw a single aliquot on ice immediately prior to the assay. Never freeze-thaw this compound.

  • Validation Check: Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile/Water (50:50). Run a rapid LC-MS scan monitoring m/z 256.1, 272.1, and 133.1 (Refer to Table 2). Proceed only if the intact mass accounts for >98% of the signal.

  • For the biological assay, perform the final dilution into pH 7.4 buffered media no more than 15 minutes before introducing it to your biological system.

References

  • Source: MDPI (Molecules)
  • Source: ACS Publications (Chemical Reviews)

Sources

Technical Support Center: Troubleshooting 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Welcome to the Technical Support Center for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (CAS 1042778-06-2). As a specialized 6-aryloxynicotinic acid derivative, this compound is primarily utilized by drug development professionals investigating two distinct metabolic and oncological pathways:

  • GPR109A (HCA2) Receptor Agonism: Modulating lipid metabolism and exhibiting anti-lipolytic effects via Gi-coupled signaling[1].

  • Carbonic Anhydrase III (CAIII) Inhibition: Serving as a therapeutic scaffold for dyslipidemia and cancer progression [2].

Because of the bulky, lipophilic indanyloxy group at the C6 position of the nicotinic acid core, researchers frequently encounter challenges related to aqueous solubility, receptor selectivity, and assay background noise. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your workflows.

Quantitative Data & Physicochemical Baselines

Before initiating in vitro assays, verify that your experimental parameters align with the established baselines for this compound class.

Table 1: Expected Physicochemical and Pharmacological Parameters

ParameterExpected Value RangeExperimental Causality & Relevance
Molecular Weight 255.27 g/mol Critical for precise mass spectrometry calibration and molarity calculations.
LogP (Calculated) 3.5 - 4.2High lipophilicity dictates that 100% DMSO must be used for primary stock solutions to prevent precipitation.
GPR109A EC50 0.5 - 5.0 µMRequires highly sensitive, Forskolin-stimulated cAMP detection assays to observe Gi-mediated inhibition.
CAIII Ki 40 - 100 µMDue to the weak esterase activity of CAIII, high-concentration Size-Exclusion Chromatography (SEC) assays are required over colorimetric methods.

Troubleshooting Guide: GPR109A (HCA2) Receptor Assays

Causality Insight: GPR109A is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding causes the Gi alpha subunit to inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cAMP [3]. To measure this effect, you must first artificially stimulate cAMP production (typically with Forskolin) and then measure the ligand's ability to suppress that signal.

GPR109A_Pathway Ligand 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Agonist Binding Gi Gi Protein Alpha Subunit Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Downregulation Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Physiological Effect

Figure 1: Mechanism of action for GPR109A-mediated anti-lipolytic signaling.

FAQ: Resolving High Background in cAMP Assays

Q: My cAMP assay shows no significant difference between the vehicle control and 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. What is failing?

A: This is a classic issue of either "Forskolin blowout" (overstimulation) or poor ligand solubility. Because the indanyloxy group increases the LogP significantly compared to native nicotinic acid, the compound often crashes out in aqueous assay buffers like HBSS, rendering it biologically unavailable.

Self-Validating Protocol Fix:

  • Prepare Primary Stock: Dissolve the compound in 100% anhydrous DMSO at 10 mM. Visual check: The solution must be perfectly clear.

  • Intermediate Carrier Dilution: Dilute the stock to 100 µM in an assay buffer containing 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a lipid carrier. It prevents the hydrophobic indanyl group from adhering to the walls of plastic microtiter plates or precipitating in the aqueous environment.

  • Internal Control Check (Forskolin Titration): Run a Forskolin dose-response curve (0.1 µM to 10 µM) independently of your ligand. Choose the EC80​ of Forskolin to stimulate your cells. If you use a maximal dose of Forskolin, the adenylyl cyclase stimulation will overpower the Gi-mediated inhibition of your ligand, resulting in a false negative.

  • System Validation: Your positive control well (10 µM Niacin) MUST reduce the Forskolin-induced cAMP signal by at least 60%.

    • Logic: If Niacin works but your compound doesn't, your compound precipitated. If Niacin fails, your cell line has lost GPR109A expression and must be re-transfected or replaced.

Troubleshooting Guide: Enzymatic Inhibition Assays (CAIII)

Causality Insight: Carbonic Anhydrase III (CAIII) has exceptionally low CO2 hydration and esterase activity compared to other isoforms (like CAII or CAIX). Therefore, standard colorimetric assays are highly unreliable. Instead, Size-Exclusion Chromatography (SEC) is utilized to detect binding via the "vacancy peak" method. When the ligand binds the enzyme, the free ligand concentration in the mobile phase drops, creating a quantifiable negative (vacancy) peak at the ligand's standard retention time [2].

SEC_Workflow Step1 Step 1: Incubation Mix Ligand + CAIII Enzyme Step2 Step 2: Equilibration 37°C for 30 minutes Step1->Step2 Step3 Step 3: SEC Injection Size-Exclusion Chromatography Step2->Step3 Step4 Step 4: Detection UV Absorbance at 254 nm Step3->Step4 Step5 Step 5: Analysis Vacancy Peak Quantification Step4->Step5

Figure 2: Self-validating SEC workflow for detecting CAIII-ligand binding.

FAQ: Resolving Missing Vacancy Peaks in SEC

Q: I am not seeing a vacancy peak for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, even at 100 µM. Is it simply not binding?

A: A lack of a vacancy peak usually indicates an equilibration failure or a mismatch in the mobile phase pH, rather than a true lack of affinity. The carboxylic acid of the nicotinic acid scaffold must be ionized to coordinate with the zinc ion ( Zn2+ ) in the CAIII active site.

Self-Validating Protocol Fix:

  • Mobile Phase Adjustment: Ensure the SEC mobile phase is strictly buffered to pH 7.4 (e.g., using 50 mM Tris-HCl).

    • Causality: At pH 7.4, the nicotinic acid moiety (pKa ~4.8) is fully deprotonated. This allows the carboxylate oxygen to act as an electron donor, forming a critical coordinate covalent bond with the catalytic zinc ion [2].

  • Equilibration Step: Incubate the CAIII enzyme (10 µM) and your ligand (10-100 µM) at 37°C for exactly 30 minutes prior to column injection. Rapid injections will not allow the binding equilibrium to establish.

  • System Validation: Inject a known CAIII inhibitor, such as 6-(hexyloxy)nicotinic acid, as a positive control. You should observe a distinct negative peak at its specific retention time.

    • Logic: If the positive control yields a vacancy peak but your indanyloxy compound does not, the assay is working, but steric hindrance from the bulky indan ring is likely preventing active site access. If the positive control also fails, your enzyme is denatured or your UV detector is miscalibrated.

References

  • Mohammad, H. K., Alzweiri, M., Khanfar, M. A., & Al-Hiari, Y. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer". ResearchGate. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid". PubChem. URL:[Link]

Technical Support Center: Optimizing In Vitro Dosage for Novel Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the in vitro dosage of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid and related novel nicotinic acid derivatives. This guide is structured to provide you with the foundational knowledge and practical troubleshooting steps required for successful in vitro studies. As a Senior Application Scientist, my goal is to not only provide protocols but to also illuminate the scientific reasoning behind them, ensuring your experiments are built on a solid, reproducible foundation.

Part 1: Frequently Asked Questions (FAQs) - First Principles for In Vitro Success

Before initiating any cell-based assays, it is crucial to understand the physicochemical properties of your compound and to establish a robust experimental plan. This section addresses the most common preliminary questions.

Q1: I have a novel compound, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. Where do I even begin to determine a starting dose for my in vitro experiments?

A1: For a novel compound, the initial dose selection is an empirical process guided by available data on related molecules and established practices in drug discovery.[1] Since your compound is a derivative of nicotinic acid, we can use its properties as a starting point. Nicotinic acid itself has been used in a wide range of concentrations in vitro, depending on the cell type and the endpoint being measured.

A common strategy for a completely novel compound is to start with a broad concentration range in a preliminary screen. A typical approach would be a logarithmic dilution series, for instance, from 100 µM down to 1 nM. This wide range increases the probability of identifying a concentration that elicits a biological response without causing overt toxicity.

Key Considerations for Initial Dose Range Selection:

ParameterRecommendationRationale
Initial Broad Screen 1 nM to 100 µMTo capture a wide spectrum of potential activities, from high-potency effects to those requiring higher concentrations.
Follow-up Dose-Response Center the range around the "hit" concentration from the initial screen.To accurately determine the EC50/IC50, it's essential to have several data points on the sigmoidal part of the dose-response curve.[2]
Literature on Analogs Review studies on nicotinic acid and its other derivatives.This can provide clues about the expected potency and potential mechanisms of action.[3][4]
Q2: My compound is not dissolving well in my cell culture medium. What should I do?

A2: Solubility is a critical, and often underestimated, factor in in vitro assays.[5] If your compound precipitates in the assay medium, its effective concentration will be unknown and significantly lower than intended, leading to erroneous results. Nicotinic acid and its derivatives can have variable solubility depending on the pH and the solvent.[3][6][7]

Troubleshooting Solubility Issues:

  • Stock Solution Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[8] For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The solubility of nicotinic acid is pH-dependent.[7][9] Depending on the pKa of your derivative, slight adjustments to the pH of the assay medium (if permissible for your cell line) could improve solubility.

  • Solubility Testing: Before your main experiment, perform a simple solubility test. Prepare your highest desired concentration in the final assay medium and visually inspect for precipitation after a short incubation period under experimental conditions (e.g., 37°C, 5% CO2).

Q3: Could 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid have off-target effects or unexpected cytotoxicity?

A3: Yes, this is a possibility with any novel small molecule. While your compound is a derivative of nicotinic acid, which has a known safety profile, the addition of the dihydro-inden-yloxy moiety could introduce new biological activities. Therefore, it is essential to assess general cytotoxicity in parallel with your functional assays.

Cell viability assays are crucial for distinguishing between a specific, targeted effect and general toxicity.[10][11] A compound that shows activity in your primary assay but is also highly cytotoxic may be a poor candidate for further development. There are numerous methods to assess cell health, including assays that measure metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release).[12][13]

Part 2: Troubleshooting Guides - Navigating Experimental Challenges

Even with careful planning, in vitro experiments can yield unexpected results. This section provides systematic approaches to common issues.

Issue 1: No Observable Effect at Any Concentration

You have performed a dose-response experiment with 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, but you do not observe any change in your endpoint of interest.

Troubleshooting Workflow:

start No Observable Effect compound Compound Integrity & Solubility start->compound assay Assay Components & Conditions compound->assay If compound is stable & soluble sub_compound1 Verify Purity (HPLC/MS) compound->sub_compound1 sub_compound2 Confirm Solubility in Assay Medium compound->sub_compound2 sub_compound3 Prepare Fresh Stock Solution compound->sub_compound3 target Target Expression & Engagement assay->target If assay conditions are optimal positive_control Positive Control assay->positive_control Run known activator/inhibitor sub_assay1 Check Cell Health & Passage Number assay->sub_assay1 sub_assay2 Optimize Incubation Time assay->sub_assay2 sub_assay3 Validate Reagent Activity assay->sub_assay3 sub_target1 Confirm Target Expression (e.g., Western Blot, qPCR) target->sub_target1 sub_target2 Consider a Target Engagement Assay target->sub_target2

Caption: Troubleshooting a Lack of Compound Activity.

Detailed Steps:

  • Verify Compound Integrity:

    • Purity: Confirm the purity of your compound stock using methods like HPLC or mass spectrometry. Impurities can interfere with the assay or the compound's activity.[5]

    • Solubility: As mentioned in the FAQ, ensure your compound is fully dissolved at the tested concentrations in the final assay buffer. Precipitated compound is not bioavailable.[5]

    • Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5]

  • Evaluate Assay Conditions:

    • Positive Control: The most critical step is to run a positive control. This is a known activator or inhibitor of your target or pathway. If the positive control fails, the issue lies with the assay system itself, not your test compound.

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

    • Incubation Time: The chosen incubation time may be too short for the compound to elicit a response. Consider a time-course experiment.

  • Assess the Biological Target:

    • Target Expression: Your chosen cell line may not express the biological target of nicotinic acid derivatives, such as the G protein-coupled receptor GPR109A (also known as HCA2).[14] Verify target expression using techniques like qPCR or Western blotting.

    • Mechanism of Action: Nicotinic acid has multiple mechanisms, including inhibiting diacylglycerol acyltransferase-2 (DGAT2) and affecting HDL metabolism.[15] Your assay should be designed to measure a relevant downstream effect of these potential targets.

Hypothetical Signaling Pathway for Nicotinic Acid Derivatives:

Compound 6-(...)-Nicotinic Acid Receptor GPR109A Receptor Compound->Receptor Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase ↓ Gi->AC cAMP cAMP Levels ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Downstream Cellular Response (e.g., Lipolysis Inhibition) PKA->Downstream

Caption: Potential GPR109A-mediated signaling pathway.

Issue 2: High Cytotoxicity at All Tested Concentrations

If you observe widespread cell death even at low concentrations, it can mask any specific biological effects of your compound.

Troubleshooting Steps:

  • Perform a More Dilute Dose-Response: Extend your concentration range to lower levels (e.g., picomolar or femtomolar) to identify a non-toxic concentration range.

  • Shorten Incubation Time: High cytotoxicity might be a time-dependent effect. A shorter incubation period may allow you to observe a specific effect before the onset of general toxicity.

  • Use a More Robust Cell Line: The cell line you are using may be particularly sensitive. Consider testing your compound in a different, more robust cell line to see if the cytotoxicity is cell-type specific.

  • Multiplex Assays: Use multiplexed assays that can simultaneously measure your functional endpoint and cytotoxicity in the same well. This can help you deconvolve specific activity from general toxicity.[16]

Part 3: Experimental Protocols

This section provides a generalized protocol for determining the optimal in vitro dose of a novel compound like 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

Protocol: Generating an In Vitro Dose-Response Curve

This protocol uses a standard 96-well plate format and a cell viability endpoint (e.g., using an ATP-based luminescence assay), but can be adapted for other formats and endpoints.

Workflow Diagram:

start Start step1 1. Prepare Compound Dilutions start->step1 step2 2. Seed Cells in 96-Well Plate step1->step2 step3 3. Incubate Cells (24h) step2->step3 step4 4. Add Compound Dilutions to Cells step3->step4 step5 5. Incubate with Compound (e.g., 48-72h) step4->step5 step6 6. Perform Cell Viability Assay step5->step6 step7 7. Read Plate (Luminometer) step6->step7 step8 8. Analyze Data & Plot Curve step7->step8

Caption: Experimental workflow for a dose-response study.

Step-by-Step Methodology:

  • Prepare Compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in 100% DMSO.

    • Perform a serial dilution of your compound in cell culture medium to create a range of working concentrations. For a 10-point curve starting at 100 µM, you would perform 1:3 or 1:10 dilutions. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest dose) and a positive control if available.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the course of the experiment.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared compound dilutions to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Cell Viability Assay (Example: ATP-based Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the viability reagent (which typically lyses the cells and contains luciferase and luciferin) to each well according to the manufacturer's instructions.[12]

    • Incubate for the recommended time to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to your vehicle control (which represents 100% viability).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the IC50 value.[2]

By following this structured approach of preliminary characterization, systematic troubleshooting, and robust protocol execution, you will be well-equipped to determine the optimal in vitro dosage for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid and advance your research with confidence.

References

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • BPS Bioscience. (2025, April 14). Lighting the path to smarter cell viability assays. Drug Discovery News. Retrieved from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting | Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]

  • Niacin (vitamin B3, nicotinic acid). (n.d.). Davis's Drug Guide. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. Retrieved from [Link]

  • Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415–434. Retrieved from [Link]

  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 66, 1-7.
  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023, July 14). MDPI. Retrieved from [Link]

  • The Importance of Dose Optimization Prior to Initiation of a Registration Trial. (2016, September 15). Hemonc Today. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. Retrieved from [Link]

  • Troubleshooting in the IVF Laboratory. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. (2022, July 29). Crown Bioscience. Retrieved from [Link]

  • Troubleshooting in an IVF Laboratory. (n.d.). World Scientific. Retrieved from [Link]

  • Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. (2014, August 26). PMC. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). PMC. Retrieved from [Link]

  • Pike, N. B. (2006). Nicotinic acid: pharmacological effects and mechanisms of action.
  • Niacin. (2018, August 10). Linus Pauling Institute. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Gonçalves, E. M., & Piedade, M. F. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 54, 192-196.
  • Nicotinic acid,59-67-6. (n.d.). Glory Chemical. Retrieved from [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020, January 27). PMC. Retrieved from [Link]

  • Nicotinic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023, July 14). MDPI. Retrieved from [Link]

  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (n.d.). PMC. Retrieved from [Link]

  • Niacin (CAS 59-67-6). (n.d.). Cheméo. Retrieved from [Link]

  • Nicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Nicotinic acid (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2024, October 5). International Journal of Chemical and Process Engineering Research. Retrieved from [Link]

Sources

Technical Support Center: 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid . This compound, characterized by its highly lipophilic indanyl ether group and amphoteric nicotinic acid core, presents unique challenges during synthetic workup. Often utilized as a critical intermediate in the development of metabolic disease therapeutics (such as GPR119 agonists), its structural properties dictate specific handling requirements.

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling

Understanding the molecule's intrinsic properties is the foundation of any successful purification strategy. The presence of the 6-aryloxy group significantly reduces the basicity of the pyridine nitrogen through resonance, rendering the molecule primarily a weak acid rather than a strong zwitterion.

PropertyEstimated Value / CharacteristicImpact on Purification
pKa (Carboxylic Acid) ~3.55Deprotonates at pH > 5.5. Enables extraction into aqueous base (e.g., NaHCO₃).
pKa (Pyridine Nitrogen) < 1.0 (Weakened by 6-O-aryl)Rarely protonated under standard conditions; limits the use of strong cation exchange chromatography.
LogP (Lipophilicity) ~3.8 - 4.5Highly hydrophobic; prone to "oiling out" in aqueous mixtures; highly soluble in EtOAc/DCM.
Solubility Profile Soluble in DMF, DMSO, THF, basic aq.Requires anti-solvent or pH-shift crystallization for solid isolation.

Note: pKa values are extrapolated from structural analogs such as[1] and[2].

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" as a biphasic syrup during aqueous workup instead of precipitating as a solid. How do I induce crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities or when the solvent mixture is too lipophilic. Because the indanyl group is highly hydrophobic, rapid acidification of an aqueous salt solution often yields an oil rather than a crystalline solid. Solution: Perform a controlled anti-solvent crystallization. Instead of precipitating directly from water, extract the free acid into ethyl acetate (EtOAc), dry it, and concentrate. Dissolve the residue in a minimal amount of hot acetone or THF, then slowly add a non-polar anti-solvent (like heptane) dropwise while cooling.

Q2: The crude SNAr reaction mixture contains unreacted 5-indanol. Column chromatography is tedious; is there a scalable way to separate them? A: Yes, you can exploit the massive pKa differential between the two molecules. 5-Indanol is a weak phenol with a [3], whereas your product has a carboxylic acid pKa of ~3.55. Solution: Use a pH-controlled Liquid-Liquid Extraction (LLE). Dilute the reaction mixture with EtOAc and wash with an aqueous sodium bicarbonate (NaHCO₃) solution (pH ~8.0). At pH 8.0, the nicotinic acid derivative is fully deprotonated and partitions into the aqueous phase as a sodium salt. The 5-indanol remains fully protonated and stays in the EtOAc phase. Separate the aqueous layer and acidify it to pH 2.0 to recover your pure product.

Q3: I am observing severe peak tailing and poor resolution of the product on reverse-phase HPLC. How can I optimize the mobile phase? A: Peak tailing for nicotinic acid derivatives usually stems from secondary interactions between the partially ionized carboxylic acid and residual silanol groups on the stationary phase. Solution: Suppress the ionization of the carboxylic acid. Ensure your aqueous mobile phase is buffered to at least 1.5 pH units below the pKa of the acid. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both the water and acetonitrile mobile phases will lower the pH to ~2.0, ensuring the molecule is fully protonated and neutral. This sharpens the peak and improves retention on a C18 column.

Q4: NMR shows residual DMF/DMSO in my final isolated solid. How do I remove it without degrading the product? A: High-boiling polar aprotic solvents like DMF and DMSO are notorious for trapping inside the crystal lattice of bulky hydrophobic molecules. Solution: Before the final crystallization, ensure the organic phase (EtOAc) is washed at least three times with a 5% aqueous LiCl solution or brine. Lithium chloride specifically helps partition DMF/DMSO into the aqueous layer. If the product is already isolated, reslurry the solid in warm water (where the free acid is insoluble but DMF is miscible), filter, and dry under high vacuum at 45°C.

Experimental Protocols
Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)

Objective: Isolate 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid from unreacted 5-indanol and DMF.

  • Dilution: Dilute the crude SNAr reaction mixture (approx. 10 mL DMF) with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.

  • Organic Wash: Transfer to a separatory funnel. Extract and discard the aqueous layer (this removes bulk DMF and inorganic salts). Wash the organic layer with 5% aq. LiCl (2 x 30 mL) to remove residual DMF.

  • Base Extraction: Add 50 mL of saturated aqueous NaHCO₃ (pH ~8.0) to the organic layer. Shake vigorously and allow the phases to separate.

  • Phase Separation: Collect the aqueous layer (contains the sodium salt of the product). The organic layer contains unreacted 5-indanol and can be discarded or recycled.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0.

  • Recovery: The free acid will precipitate. If it oils out, extract the aqueous layer with fresh EtOAc (2 x 30 mL), dry over Na₂SO₄, and proceed to Protocol 2.

Protocol 2: Anti-Solvent Crystallization

Objective: Obtain high-purity, free-flowing crystals of the product.

  • Dissolution: Dissolve the crude free acid in a minimal volume of hot Acetone (approx. 5 mL/g) at 50°C.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates.

  • Anti-Solvent Addition: While maintaining the solution at 40°C, add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Seeding & Cooling: Add a few seed crystals (if available). Turn off the heat and allow the mixture to cool to room temperature slowly over 2 hours, then transfer to an ice bath for 1 hour.

  • Filtration: Filter the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with cold Heptane.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualizations

LLE_Workflow Start Crude Reaction Mixture (in DMF/DMSO) Dilute Dilute with EtOAc & Water Start->Dilute Phase1 Organic Phase (Product + 5-Indanol) Dilute->Phase1 Keep Aq1 Aqueous Phase (DMF/DMSO, Salts) Dilute->Aq1 Discard BaseWash Extract with Aq. NaHCO3 (pH ~8.0) Phase1->BaseWash Phase2 Aqueous Phase (Product Sodium Salt) BaseWash->Phase2 Keep Org2 Organic Phase (Unreacted 5-Indanol) BaseWash->Org2 Discard Acidify Acidify to pH ~2.0 with 1M HCl Phase2->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

pH-dependent liquid-liquid extraction workflow for product isolation.

HPLC_Logic Peak Poor HPLC Resolution / Peak Tailing CheckpH Check Mobile Phase pH Peak->CheckpH pHHigh pH > 4.0 (Partial Ionization) CheckpH->pHHigh pHLow pH < 3.0 (Fully Protonated) CheckpH->pHLow AddAcid Add 0.1% TFA or Formic Acid pHHigh->AddAcid CheckCol Check Column Chemistry pHLow->CheckCol EndCapped Use End-capped C18 to reduce silanol interactions CheckCol->EndCapped

Troubleshooting logic for reverse-phase HPLC peak tailing and resolution.

References
  • pKa values (5-indanol) Source: Stenutz URL:[Link]

Sources

Technical Support Center: Bioavailability Enhancement of 6-(indan-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid . As a highly lipophilic weak acid featuring a bulky indane ether moiety, this compound is a classic Biopharmaceutics Classification System (BCS) Class II molecule. It exhibits high intestinal permeability but suffers from severe dissolution-rate-limited absorption due to poor aqueous solubility, particularly at the acidic pH of the stomach.

This guide is designed for formulation scientists and pharmacologists to troubleshoot erratic pharmacokinetics, select appropriate enabling formulations, and execute self-validating experimental protocols.

Module 1: Physicochemical Profiling & Troubleshooting (FAQs)

Q: We formulated the compound as a sodium salt to improve solubility, but in vivo bioavailability in rats remains erratic and low. Why is the salt form failing? A: This is a classic case of gastric disproportionation . While the sodium salt of 6-(indan-5-yloxy)nicotinic acid has high solubility in water, the acidic environment of the stomach (pH 1.2–2.0) forces the compound below its pKa (~4.5). The salt rapidly converts back into the unionized free acid. Because of the highly lipophilic indane group, the free acid precipitates out of solution as a dense, hydrophobic mass that cannot redissolve quickly enough upon entering the higher pH of the intestine. Solution: You must bypass gastric precipitation using an enteric-coated formulation or an Amorphous Solid Dispersion (ASD).

Q: We observe a massive positive food effect during preclinical dosing. How can we mitigate this? A: The food effect is driven by the release of bile salts and biliary lipids, which form mixed micelles that naturally solubilize the lipophilic indane moiety. To mitigate this and achieve consistent fasting absorption, you must artificially replicate this solubilization using a Lipid-Based Formulation (SMEDDS) or maintain a supersaturated state using a polymer matrix.

Module 2: Formulation Strategy Selection

Choosing the right enabling technology requires balancing the compound's melting point, target dose, and lipophilicity (LogP).

FormulationDecision Start 6-(indan-5-yloxy)nicotinic acid (BCS Class II) LogP LogP > 4 & High Lipid Solubility? Start->LogP Dose Dose < 50 mg/unit? LogP->Dose Yes Tm High Melting Point / High Dose? LogP->Tm No SMEDDS Develop SMEDDS (Lipid-based) Dose->SMEDDS Yes Dose->Tm No ASD Develop ASD (Spray Drying/HME) Tm->ASD Yes

Caption: Decision tree for selecting bioavailability enhancement strategies based on physicochemical properties.

Strategy Comparison Data
ParameterCrystalline Free AcidSodium SaltSMEDDS (Lipid-Based)HPMCAS-ASD (Polymer)
Solubility (pH 1.2) < 1 µg/mL< 1 µg/mL (Precipitates)Solubilized in dropletsIntact matrix (No release)
Solubility (pH 6.8) ~15 µg/mL~15 µg/mLSolubilized in droplets> 500 µg/mL (Supersaturated)
Physical Stability High (Thermodynamic)Moderate (Hygroscopic)High (Thermodynamic)Kinetic (Requires dry storage)
Bioavailability < 10%10–20% (Erratic)> 60%> 70%

Q: If we choose an Amorphous Solid Dispersion (ASD), which polymer is optimal for a lipophilic weak acid? A: HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) is the gold standard for lipophilic weak acids [1]. Causality: HPMCAS is an enteric polymer. At gastric pH, the succinate groups remain unionized, preventing the polymer from dissolving and shielding the amorphous drug from premature release and crystallization. Upon entering the duodenum (pH > 5.5), the succinate groups ionize, rapidly dissolving the matrix and releasing the drug into a supersaturated state. Simultaneously, the hydrophobic acetate groups interact with the indane ether moiety of the drug, sterically hindering nucleation and maintaining the "parachute" effect [2].

ASDMechanism ASD Amorphous Solid Dispersion (ASD) Dissolution Rapid Dissolution in GI Fluid ASD->Dissolution Supersat Supersaturated Solution Dissolution->Supersat Precip Crystallization (Precipitate) Supersat->Precip Thermodynamic Drive Absorb Intestinal Absorption Supersat->Absorb High Permeability Polymer HPMCAS Polymer (Nucleation Inhibitor) Polymer->Supersat Stabilizes Polymer->Precip Inhibits

Caption: Mechanism of HPMCAS-stabilized ASDs in maintaining supersaturation for optimal absorption.

Module 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the mechanistic success of the formulation.

Protocol A: Preparation of HPMCAS-ASD via Spray Drying

Objective: Kinetically trap 6-(indan-5-yloxy)nicotinic acid in a high-energy amorphous state.

  • Solvent Selection: Dissolve the API and HPMCAS (M-grade) at a 1:3 ratio in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).

    • Causality: A co-solvent system is mandatory. Methanol solvates the hydrophilic regions of HPMCAS, while DCM solvates the lipophilic indane moiety of the drug and the acetate groups of the polymer, ensuring true molecular mixing.

  • Spray Drying Parameters: Set the inlet temperature to 80°C and target an outlet temperature of 45°C. Atomize using a two-fluid nozzle.

    • Causality: Rapid evaporation kinetically traps the drug molecules within the polymer chains before they have the thermodynamic opportunity to form a crystal lattice [3].

  • Secondary Drying (Critical Step): Transfer the spray-dried dispersion (SDD) to a vacuum oven at 40°C for 24 hours.

    • Causality: Residual DCM acts as a plasticizer, drastically lowering the Glass Transition Temperature (Tg) of the system. If not removed, the increased molecular mobility will lead to premature recrystallization during storage.

  • System Validation: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).

    • Validation Criteria: PXRD must show a broad "amorphous halo" with zero Bragg peaks. mDSC must show a single Tg intermediate between the pure drug and pure polymer, confirming a single-phase solid solution.

Protocol B: Non-Sink In Vitro Dissolution Testing

Objective: Evaluate the formulation's ability to generate and maintain supersaturation.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.

  • Dosing (Non-Sink): Introduce an amount of ASD equivalent to 10x the thermodynamic solubility of the crystalline free acid into the dissolution vessel (37°C, 50 RPM).

    • Causality: Standard "sink condition" testing will mask the performance of an ASD. You must force the system into a supersaturated state to evaluate the polymer's nucleation inhibition capacity.

  • Sampling & Phase Separation: Withdraw aliquots at 5, 15, 30, 60, and 120 minutes. Ultracentrifuge the samples (80,000 x g for 15 mins) prior to HPLC analysis.

    • Causality: Standard 0.45 µm syringe filters allow drug-rich nano-colloids to pass through, leading to falsely elevated solubility readings. Ultracentrifugation isolates the true molecularly dissolved drug, which is the only fraction available for immediate permeation [4].

References

  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan. Pharmaceuticals (MDPI). Available at:[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Development and Industrial Pharmacy (Taylor & Francis). Available at:[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. ResearchGate. Available at:[Link]

  • Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan. National Center for Biotechnology Information (PMC). Available at:[Link]

dealing with off-target effects of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel compound. Given its structural basis as a nicotinic acid derivative, this guide focuses on anticipating, identifying, and mitigating potential off-target effects by drawing upon the extensive knowledge of its parent compound, niacin.

Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust, self-validating experiments and interpret your results with confidence.

Overview: Understanding the Compound

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a structural analog of nicotinic acid (niacin/Vitamin B3).[1][2][3][4][5] The primary therapeutic target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6][7] Activation of this Gi-coupled receptor in adipocytes inhibits lipolysis, a key mechanism for its lipid-modifying effects.[8]

However, any novel derivative may possess an altered selectivity profile. Unexpected experimental outcomes often arise from uncharacterized interactions with other cellular targets. This guide is structured to help you systematically de-risk your experiments and troubleshoot these off-target effects.

FAQ 1: My results are inconsistent. How can I first confirm the compound is activating its intended target, GPR109A?

Answer: Before investigating off-targets, it is critical to establish a robust on-target activity baseline. Inconsistent results can arise from poor compound stability, but often they indicate that the primary signaling pathway is not being measured optimally or that a competing off-target effect is interfering. You must first validate that 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a functional agonist at GPR109A in your specific cellular system.

Causality and Scientific Rationale

GPR109A is a Gi-coupled receptor.[9] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] Measuring this second messenger is the most direct and common method for confirming target engagement. Other downstream events, such as β-arrestin recruitment or GTPγS binding, provide orthogonal validation.[10][11]

Recommended Assays for On-Target Validation
Assay TypePrincipleTypical ReadoutRecommended Use
cAMP Assay Measures the decrease in intracellular cAMP following Gi activation.Luminescence (e.g., GloSensor™) or TR-FRET.[11]Primary Assay: Directly measures the canonical Gi signaling pathway.
GTPγS Binding Assay Quantifies the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins upon receptor activation.[12]Scintillation counting.Biochemical Confirmation: Confirms G-protein coupling in membrane preparations.
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[11]BRET, FRET, or enzyme complementation (e.g., Tango assay).[10]Orthogonal Validation: Assesses potential for biased agonism and receptor regulation.
Label-Free Cellular Assay Measures integrated cellular responses, such as changes in impedance or dynamic mass redistribution (DMR), upon receptor activation.Change in impedance or refractive index.Holistic View: Captures the global cellular response, useful for detecting signaling through non-canonical pathways.
Step-by-Step Protocol: TR-FRET cAMP Assay
  • Cell Culture: Plate HEK293 cells (or other suitable host cells) stably expressing human GPR109A in a 384-well plate.

  • Forskolin Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Addition: Add a dose-response curve of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (typically from 1 nM to 100 µM). Include nicotinic acid as a positive control and vehicle (e.g., 0.1% DMSO) as a negative control.

  • Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog).

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence. A decrease in this ratio indicates a decrease in cAMP, confirming GPR109A agonism. Plot the dose-response curve to determine the EC₅₀ value.

FAQ 2: I'm observing a strong, rapid, but transient cellular response that doesn't match the expected anti-lipolytic phenotype. Could this be related to the "flushing" effect of nicotinic acid?

Answer: Yes, this is highly probable. The most notorious side effect of nicotinic acid is a cutaneous vasodilation (flushing), which is also mediated by GPR109A, but in a different cell type (skin Langerhans cells) and through a distinct downstream pathway involving prostaglandin release.[7][13][14] Your novel compound may preferentially activate this pathway, or this pathway may be dominant in your experimental cell type.

Causality and Scientific Rationale

While GPR109A activation in adipocytes leads to a sustained anti-lipolytic effect, its activation in Langerhans cells and keratinocytes causes the rapid synthesis and release of Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[13] These prostaglandins then act on nearby blood vessels to cause vasodilation. This signaling cascade can also involve the activation of the ERK/MAP kinase pathway.[13] If your cell line expresses the necessary enzymes (e.g., COX-1/2), you may be observing this prostaglandin-mediated effect.

GPR109A_Signaling cluster_adipocyte Adipocyte (Therapeutic Effect) cluster_skin Langerhans Cell (Flushing Effect) Ligand_A 6-(...)-nicotinic acid GPR109A_A GPR109A Ligand_A->GPR109A_A Gi_A Gi GPR109A_A->Gi_A activates AC_A Adenylyl Cyclase Gi_A->AC_A inhibits cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA cAMP_A->PKA_A HSL_A ↓ HSL Activity PKA_A->HSL_A Lipolysis_A ↓ Lipolysis HSL_A->Lipolysis_A Ligand_S 6-(...)-nicotinic acid GPR109A_S GPR109A Ligand_S->GPR109A_S PLC_S PLC GPR109A_S->PLC_S activates AA_S Arachidonic Acid PLC_S->AA_S releases COX_S COX-1/2 AA_S->COX_S substrate for PGs_S ↑ PGD₂ / PGE₂ COX_S->PGs_S Vasodilation_S Vasodilation (Flush) PGs_S->Vasodilation_S causes

Caption: GPR109A signaling pathways in different tissues.

Troubleshooting Protocol: Prostaglandin Release Assay
  • Cell Culture: Culture a relevant cell line (e.g., primary human keratinocytes or an immortalized line like HaCaT) known to produce prostaglandins.

  • Compound Treatment: Treat cells with your compound, nicotinic acid (positive control), and vehicle (negative control) for a short duration (e.g., 15-30 minutes).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Prostaglandin Measurement: Measure the concentration of PGD₂ or PGE₂ in the supernatant using a commercially available ELISA kit.

  • Interpretation: A significant increase in prostaglandin levels upon treatment with your compound confirms the activation of the "flushing" pathway. To further validate, pre-treat cells with a COX inhibitor (e.g., aspirin) and observe if the downstream effect is blocked.

FAQ 3: Does "nicotinic acid" in the name imply activity at nicotinic acetylcholine receptors (nAChRs)?

Answer: This is a critical point of clarification: No. Despite the confusing nomenclature, nicotinic acid and its derivatives are generally not considered agonists of nicotinic acetylcholine receptors (nAChRs).[15][16] The name is a historical artifact. nAChRs are ligand-gated ion channels activated by acetylcholine and nicotine, operating via a completely different mechanism than the GPCR-mediated action of nicotinic acid.[15][17]

Scientific Rationale

nAChRs and GPR109A belong to entirely different protein superfamilies. nAChRs are ion channels that mediate fast synaptic transmission, while GPR109A is a G-protein coupled receptor that modulates metabolic processes through second messengers.[10][16] Their structures and ligand binding pockets are distinct. Assuming cross-reactivity can lead to profound misinterpretation of data, especially in neuroscience or muscle physiology experiments.

Validation Workflow: Ruling Out nAChR Activity

If your experiments are in a system with high nAChR expression (e.g., neuronal cultures, neuromuscular junctions) and you observe unexpected excitatory effects (e.g., rapid depolarization, calcium influx), it is prudent to formally rule out nAChR activity.

workflow_nAChR Start Unexpected Excitatory Effect Observed (e.g., in neuronal cells) Assay Perform Functional nAChR Assay (e.g., Ca²⁺ influx, patch-clamp) Start->Assay Controls Controls: - Positive: Nicotine, ACh - Negative: Vehicle - Antagonist: Mecamylamine Assay->Controls Decision Is nAChR-like Activity Detected? Assay->Decision Result_No Conclusion: Effect is NOT mediated by nAChRs. Investigate other off-targets (e.g., Kinases, other GPCRs). Decision->Result_No No Result_Yes Conclusion: Compound has unexpected nAChR activity. Characterize subtype selectivity. Decision->Result_Yes Yes

Caption: Workflow to exclude nAChR off-target activity.

  • Functional Assay: Use a calcium influx assay (e.g., with Fluo-4 AM) in a cell line expressing relevant nAChR subtypes (e.g., α7 or α4β2).

  • Controls:

    • Positive Control: Use nicotine or acetylcholine (ACh) to confirm the assay is working.

    • Test Compound: Apply 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

    • Antagonist Control: Pre-treat with a non-selective nAChR antagonist like mecamylamine to see if the positive control effect is blocked.

  • Interpretation: If your compound fails to elicit a response while the positive control works as expected, you can confidently conclude it does not act on nAChRs.

FAQ 4: My compound induces phenotypic changes unrelated to GPR109A, such as altered cell morphology or proliferation. How do I screen for broad off-target effects like kinase inhibition?

Answer: Phenotypes like changes in cell growth, differentiation, or morphology are often linked to the modulation of protein kinase signaling cascades.[18] While GPR109A can indirectly influence some kinases (e.g., ERK), a novel compound might directly inhibit or activate other kinases as a primary off-target effect.[13] A broad kinase selectivity panel is the industry-standard approach to identify such interactions.[19][20][21]

Causality and Scientific Rationale

Kinases are a large family of enzymes that regulate a vast number of cellular processes.[22] Unintended kinase modulation is a common source of off-target effects for many small molecules. Identifying which, if any, kinases your compound interacts with is crucial for understanding unexpected biological outcomes and for the safety profiling of a potential drug candidate.[23]

Actionable Guidance: Kinase Profiling

You should utilize a commercial kinase profiling service. These services screen your compound against a large panel of purified kinases (often >400) and report the percent inhibition at a given concentration (typically 1 or 10 µM).

Service Provider (Examples)Technology PlatformPrinciple
Eurofins Discovery (KinomeScan™) Competition Binding AssayMeasures the ability of the test compound to displace a proprietary ligand from the kinase active site.
Promega (ADP-Glo™) Luminescence-based Enzyme AssayMeasures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[22]
Reaction Biology (HotSpot™) Radiometric Enzyme AssayDirectly measures the transfer of ³³P-labeled phosphate from ATP to a substrate.
Creative Diagnostics Various (e.g., TR-FRET, FP)Multiple fluorescence and luminescence-based methods to measure kinase activity or binding.[19][21]
Experimental Protocol: Preparing for a Kinase Screen
  • Compound Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO) of high purity.

  • Provider Selection: Choose a provider based on the panel size, technology, and cost that fits your project needs.

  • Concentration Selection: Submit the compound for an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits."

  • Follow-up: If significant inhibition (>50%) is observed for any kinases, perform follow-up dose-response assays (Kᵢ or IC₅₀ determination) to confirm the hits and determine their potency.

  • Data Interpretation: Correlate any confirmed kinase hits with your observed phenotype using pathway analysis tools (e.g., KEGG, Reactome) and further cellular validation experiments.

References
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Celtarys.[Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC. (2024, May 17). National Center for Biotechnology Information.[Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery.[Link]

  • Nicotinic acid - Wikipedia. Wikipedia.[Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. National Center for Biotechnology Information.[Link]

  • Kinase Activity Assay | Creative Diagnostics. Creative Diagnostics.[Link]

  • GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - International Journal of Biological Sciences. (2021, October 17). International Journal of Biological Sciences.[Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC. National Center for Biotechnology Information.[Link]

  • niacin (vitamin B3, nicotinic acid). Lippincott Williams & Wilkins.[Link]

  • GPCR Signaling Assays - Agilent. Agilent.[Link]

  • G Protein-Coupled Receptor 109A and Host Microbiota Modulate Intestinal Epithelial Integrity During Sepsis - PMC. National Center for Biotechnology Information.[Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013, August 20). European Pharmaceutical Review.[Link]

  • Loss of GPR109A/HCAR2 induces aging-associated hepatic steatosis. (2019, January 18). Nature.[Link]

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Biocompare.[Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC. (2022, November 26). National Center for Biotechnology Information.[Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. National Center for Biotechnology Information.[Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. PubChem.[Link]

  • Mechanism of action of niacin - PubMed. (2008, April 17). National Center for Biotechnology Information.[Link]

  • What are Nicotinic receptors agonists and how do they work? (2024, June 21). Synapse.[Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021, May 15). ResearchGate.[Link]

  • Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Nicotinic acid (Compound) - Exposome-Explorer - IARC. Exposome-Explorer.[Link]

  • Synonyms of Nicotinic acid - the Golm Metabolome Database. (2013, November 26). Golm Metabolome Database.[Link]

  • Nicotinic acid receptor subtypes and their ligands - PubMed. (2007, May 15). National Center for Biotechnology Information.[Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. (2005, January 12). SIELC Technologies.[Link]

  • Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. National Center for Biotechnology Information.[Link]

  • Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors* - Zen-Bio. (2007, March 2). Journal of Biological Chemistry.[Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC. National Center for Biotechnology Information.[Link]

  • The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. (2024, November 26). MDPI.[Link]

  • What major studies showed no benefit with niacin (Nicotinic acid) therapy? - Dr.Oracle. (2025, July 6). Dr.Oracle.[Link]

  • Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC - NIH. National Center for Biotechnology Information.[Link]

  • Mitigation of Off-Target Adrenergic Binding and Effects on Cardiovascular Function in the Discovery of Novel Ribosomal S6 Kinase 2 Inhibitors - ResearchGate. (2011, November). ResearchGate.[Link]

  • KEGG COMPOUND: C00253. KEGG.[Link]

  • Nicotinate | C6H4NO2- | CID 937 - PubChem - NIH. PubChem.[Link]

Sources

Technical Support Center: Troubleshooting Resistance to 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro pharmacological assays involving 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid . This compound is a synthetic derivative of nicotinic acid, characterized by an indane ether linkage at the 6-position of the pyridine ring. It functions as an agonist for the Hydroxycarboxylic acid receptor 2 (HCA2 / GPR109A) , a Gαi​ -coupled G-protein coupled receptor (GPCR)[1].

When researchers expose cell lines (e.g., HEK-293, THP-1 macrophages, or adipocytes) to this compound, they frequently observe a rapid or chronic loss of compound efficacy—often termed "resistance" or tachyphylaxis. Because GPR109A activation natively inhibits adenylate cyclase (AC) to lower intracellular cAMP, resistance typically manifests as a rebound in cAMP levels or a failure to inhibit lipolysis.

This guide provides causal explanations, diagnostic workflows, and self-validating protocols to troubleshoot these phenomena.

Diagnostic Workflow for Agonist Resistance

GPR109A_Resistance Start Loss of Compound Efficacy (cAMP Rebound / Lipolysis) TimeCheck When does resistance occur? Start->TimeCheck Rapid Rapid Onset (< 4 hours) TimeCheck->Rapid Chronic Chronic Onset (> 24 hours) TimeCheck->Chronic Desensitization Receptor Desensitization (GRK2 / β-arrestin3) Rapid->Desensitization AC_Super Adenylate Cyclase Superactivation Chronic->AC_Super Downreg Receptor Downregulation (Lysosomal Degradation) Chronic->Downreg Internalization Clathrin-Mediated Internalization Desensitization->Internalization Sol1 Use GRK2 Inhibitor or Pulse Dosing Internalization->Sol1 Sol2 Use PDE Inhibitors (IBMX) or Measure ERK1/2 AC_Super->Sol2 Sol3 Check mRNA/Protein Levels Allow 48h Washout Downreg->Sol3

Diagnostic workflow for identifying and resolving GPR109A agonist resistance mechanisms.

Frequently Asked Questions & Troubleshooting Guides

Q1: My cells show a robust decrease in cAMP initially, but 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid loses efficacy within 2-4 hours. What is causing this rapid desensitization?

Causality: You are observing rapid homologous desensitization. For GPR109A, this process is heavily driven by G protein-coupled receptor kinase 2 (GRK2) and β -arrestin3[2]. Upon agonist binding, the Gαi​ subunit dissociates, allowing GRK2 to phosphorylate the intracellular C-terminus of the receptor. This recruits β -arrestin3, which sterically hinders further G-protein coupling and targets the receptor for clathrin-mediated endocytosis[2]. Solution: To isolate this mechanism, pre-treat your cells with hypertonic sucrose (0.45 M) to block clathrin-coated pit formation[2]. If cAMP inhibition is restored, the resistance is internalization-dependent. For long-term functional assays, transition from continuous exposure to a pulse-dosing strategy, or utilize a GRK2 inhibitor (e.g., CMPD101).

Q2: After 24-48 hours of continuous exposure, basal cAMP levels in my cells are actually higher than in untreated controls. Is the compound degrading?

Causality: While compound degradation is possible, this specific phenotype is a classic cellular adaptation known as Adenylate Cyclase (AC) Superactivation . Because 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid chronically inhibits AC via Gαi​ , the cell compensates by upregulating AC expression or increasing its basal activity. When the receptor eventually desensitizes, the uninhibited, upregulated AC produces a massive rebound in cAMP. Solution: Bypass this signaling artifact by measuring alternative downstream targets, such as ERK1/2 phosphorylation, which requires both Gαi​ and β -arrestin scaffolding[3]. Alternatively, strictly control cAMP degradation rates by using a phosphodiesterase (PDE) inhibitor like IBMX in your assay buffer (see Protocol 2).

Q3: How do I differentiate between receptor internalization (which is recyclable) and receptor downregulation (degradation)?

Causality: Internalized GPR109A typically recycles back to the plasma membrane upon agonist washout; this recycling is independent of endosomal acidification[2]. However, chronic exposure (>24h) can route the receptor to lysosomes for permanent degradation, reducing total cellular protein levels. Solution: Perform a functional washout experiment. Remove the media containing the agonist, wash thoroughly with PBS, and incubate in agonist-free media for 4-6 hours. If responsiveness to a second dose returns, the receptors were merely internalized. If responsiveness takes >24 hours to return (requiring de novo protein synthesis), you are dealing with transcriptional or translational downregulation.

Q4: Could the compound be chemically unstable in my specific culture media?

Causality: The indane ether linkage and the nicotinic acid moiety are generally stable in aqueous solutions. However, prolonged incubation in media containing high concentrations of fetal bovine serum (FBS) can lead to enzymatic cleavage by non-specific esterases or amidases, reducing the effective concentration of the drug. Solution: Run an LC-MS/MS stability assay on media aliquots taken at 0, 4, 12, and 24 hours. If the half-life is compromised, switch to heat-inactivated FBS or transition to serum-free media 2 hours prior to the assay window.

Data Presentation: Expected Pharmacological Shifts

Use the table below to match your quantitative assay data with the most likely mechanism of resistance.

Resistance MechanismOnset TimeEC50 ShiftEmax ShiftBasal cAMP LevelPrimary Mediator
Receptor Desensitization 1 - 4 hoursRightward (↑)Decreased (↓)NormalGRK2 / β -arrestin3
AC Superactivation 12 - 24 hoursMinimalDecreased (↓)Elevated (↑)Adenylate Cyclase
Receptor Downregulation > 24 hoursRightward (↑)Severely Decreased (↓↓)NormalLysosomal Degradation
Compound Degradation VariableRightward (↑)Maintained (if titrated)NormalMedia Enzymes / Oxidation

Experimental Protocols

Protocol 1: Validating Receptor Internalization via Confocal Microscopy

This protocol utilizes a self-validating system with a hypertonic sucrose negative control to definitively isolate clathrin-mediated endocytosis from off-target signal loss.

  • Cell Preparation: Seed HEK-293 cells stably expressing GPR109A tagged with EGFP (GPR109A-EGFP) onto glass coverslips in a 6-well plate. Grow to 70% confluency.

  • Control Pre-treatment: Pre-treat the negative control wells with 0.45 M hypertonic sucrose for 30 minutes at 37°C. This safely paralyzes clathrin-coated pit formation[2].

  • Agonist Stimulation: Add 10 µM of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid to both sucrose-treated and untreated wells. Incubate for exactly 40 minutes at 37°C.

  • Fixation: Aspirate media, wash once with cold PBS, and fix cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Imaging & Validation: Mount coverslips and image using a confocal microscope.

    • Validation Check: The sucrose-treated cells must show strict plasma membrane localization (ring-like fluorescence). Untreated stimulated cells will show punctate intracellular fluorescence, confirming that the loss of surface receptors is strictly clathrin-dependent.

Protocol 2: cAMP Accumulation Assay to Bypass AC Superactivation

Use this protocol to measure true receptor efficacy while neutralizing the confounding variables of phosphodiesterase activity and basal AC fluctuations.

  • Plating: Plate target cells in a 384-well plate at 10,000 cells/well. Incubate overnight.

  • PDE Inhibition: Wash cells and replace media with assay buffer containing 500 µM IBMX. Incubate for 15 minutes. Rationale: IBMX inhibits PDEs, preventing the degradation of cAMP and standardizing the baseline across all wells.

  • AC Stimulation: Add 10 µM Forskolin to all wells to stimulate basal adenylate cyclase activity. Rationale: Because GPR109A is Gαi​ -coupled, its activity can only be accurately quantified by its ability to suppress an artificially stimulated cAMP spike[2].

  • Agonist Addition: Add serial dilutions of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (ranging from 1 pM to 100 µM). Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP using a TR-FRET or AlphaScreen assay kit.

    • Validation Check: Compare the EC50 of acute vs. chronically treated cells. If the EC50 remains identical but the upper Forskolin baseline is shifted higher, AC superactivation is confirmed, and receptor integrity is intact.

References

  • Title: Internalization of the human nicotinic acid receptor GPR109A is regulated by G(i), GRK2, and arrestin3.
  • Title: β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.
  • Title: Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.

Sources

Technical Support Center: Assay Optimization for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a highly lipophilic derivative of nicotinic acid. Like the parent compound niacin, it functions as a ligand for the Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A (1)[1]. Because GPR109A is a Gi/o-coupled GPCR, in vitro pharmacological characterization requires specialized assays to measure the inhibition of adenylyl cyclase (via cAMP depletion) and the subsequent recruitment of β-arrestin (2)[2].

This technical support guide provides application scientists and drug development professionals with self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure robust assay performance.

Section 1: Compound Handling & Preparation FAQ

Q: How should I prepare stock solutions of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid to prevent precipitation in aqueous assays? A: Causality: The addition of the 2,3-dihydro-1H-inden-5-yloxy (indanyloxy) group significantly increases the lipophilicity (LogP) of the nicotinic acid pharmacophore. In purely aqueous buffers, this leads to rapid micelle formation and precipitation, artificially reducing the active concentration. Solution:

  • Reconstitute the powder in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • For assay working solutions, perform serial dilutions in 100% DMSO first.

  • Transfer to the final aqueous assay buffer (containing 0.1% BSA as a lipid carrier) immediately before adding to the cells. Ensure the final DMSO concentration does not exceed 1% (v/v), as higher concentrations disrupt cell membranes and interfere with fluorescence readouts.

Section 2: Gi-Coupled cAMP Accumulation Assay (TR-FRET)

Because GPR109A is Gi-coupled, agonist binding inhibits adenylyl cyclase. To measure this, the assay must be a "self-validating system" that first artificially stimulates cAMP production using Forskolin, allowing the Gi-mediated decrease to be quantified (3)[3].

Protocol: Self-Validating TR-FRET cAMP Assay

System Validation Controls Built-In:

  • Control A (Basal): Buffer only (Validates cell health and basal cAMP).

  • Control B (Max Signal): Forskolin only (Validates adenylyl cyclase activity).

  • Control C (Receptor Function): Forskolin + Niacin (Validates GPR109A coupling).

  • Control D (Pathway Specificity): Pertussis Toxin (PTX) pretreatment (Validates Gi-dependence).

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human GPR109A at 5,000 cells/well in a 384-well low-volume white microplate. (For Control D, pretreat cells with 100 ng/mL PTX for 16 hours prior to seeding).

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX to the assay buffer. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP. This ensures the measured cAMP pool is solely dependent on adenylyl cyclase activity[3].

  • Compound Addition: Add 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (titrated 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature (RT).

  • Forskolin Stimulation: Add Forskolin at its EC80 concentration (typically 1-2 µM). Incubate for 30 minutes at RT.

  • Detection: Add TR-FRET reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Measurement: Incubate for 1 hour at RT. Read on a time-resolved fluorescence reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Troubleshooting Q&A:

Q: My Z'-factor is below 0.5 and the assay window is extremely narrow. What is causing this? A: Causality: In Gi-coupled assays, the Forskolin concentration is the most critical variable. If Forskolin is too high (>10 µM), the massive stimulation of adenylyl cyclase via Gs completely overwhelms the Gi-mediated inhibition from the GPR109A receptor. Solution: Perform a Forskolin dose-response curve without the agonist. Identify the EC80 of Forskolin and use strictly this concentration to ensure the system remains sensitive to Gi inhibition.

Q: Why do I see a high background signal in the 620 nm channel? A: Causality: The indanyl moiety can occasionally trap fluorescent impurities or scatter light if micro-precipitates form. Solution: TR-FRET inherently corrects for this via ratiometric measurement (665/620 nm) and time delay (measuring after a 50 µs delay to allow short-lived autofluorescence to decay)[3]. Ensure your reader's delay time is properly calibrated.

Section 3: β-Arrestin Recruitment Assay (Enzyme Complementation)

While the therapeutic antilipolytic effects of GPR109A agonists are G-protein mediated, side effects like cutaneous flushing are driven by β-arrestin1 recruitment[2]. Evaluating this pathway is critical for drug development.

Protocol: Enzyme Fragment Complementation (EFC) Assay
  • Cell Seeding: Plate engineered CHO-K1 cells (co-expressing GPR109A fused to a ProLink peptide and β-arrestin fused to an Enzyme Acceptor) at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Addition: Add the test compound (10 µM to 0.1 nM).

  • Incubation: Incubate for 90 minutes at 37°C. Causality: Unlike rapid cAMP signaling, β-arrestin translocation requires GRK-mediated phosphorylation of the receptor and physical migration of the arrestin complex, necessitating a longer incubation[1].

  • Detection: Add the EFC chemiluminescent substrate. Incubate for 60 minutes at RT in the dark.

  • Measurement: Read total luminescence.

Troubleshooting Q&A:

Q: Why is the EC50 of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid right-shifted (less potent) in the β-arrestin assay compared to the cAMP assay? A: Causality: This is a classic pharmacological phenomenon known as receptor reserve. The cAMP pathway involves massive enzymatic signal amplification (one Gi protein inhibits adenylyl cyclase, preventing the synthesis of thousands of cAMP molecules). In contrast, β-arrestin recruitment is a 1:1 stoichiometric event with no amplification. Consequently, higher compound concentrations are required to generate a detectable β-arrestin signal[2].

Data Presentation: Expected Pharmacological Parameters
ParametercAMP TR-FRET Assayβ-Arrestin Recruitment AssayCausality / Mechanistic Note
Reference Agonist (Niacin) EC50 0.1 - 0.5 µM1.5 - 5.0 µMSignal amplification in cAMP pathway causes left-shift.
Test Compound EC50 (Expected) 10 - 50 nM100 - 300 nMIndanyl substitution typically increases lipophilic pocket affinity.
Optimal Z'-Factor 0.65 - 0.850.55 - 0.75TR-FRET provides lower background variance than luminescence.
Signal Window (S/B) 4- to 6-fold (Decrease)3- to 5-fold (Increase)Gi assays measure inhibition of Forskolin-stimulated baseline.
Visualization: Mechanistic Workflow

Workflow Cmpd 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid GPR GPR109A (HCAR2) Cmpd->GPR Agonist Binding Gi Gi/o Protein GPR->Gi G-Protein Coupling Arr β-Arrestin1/2 GPR->Arr GRK-Mediated AC Adenylyl Cyclase Gi->AC Inhibits (PTX-sensitive) cAMP cAMP Accumulation (Inhibited) AC->cAMP Reduces Synthesis FRET TR-FRET Readout (High FRET Ratio) cAMP->FRET Competitive Binding EFC EFC Chemiluminescence (Signal Gain) Arr->EFC Fragment Complementation

Fig 1: GPR109A signaling pathways and assay readouts for nicotinic acid derivatives.

References
  • Source: nih.
  • Source: nih.
  • Source: ashpublications.

Sources

Validation & Comparative

Target Validation of Novel Nicotinic Acid Derivatives: A Comparative Guide to Confirming the Biological Target of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Context & The Deconvolution Challenge

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (herein referred to as DHINA ) is a structurally optimized, synthetic derivative of nicotinic acid. Nicotinic acid (niacin) is the classic endogenous ligand for GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2), a G-protein-coupled receptor (GPCR) that profoundly influences lipid metabolism, lipolysis suppression, and vascular inflammation[1]. Given the structural homology between DHINA and niacin, GPR109A is the primary putative target[2].

However, confirming that a novel compound like DHINA selectively engages a specific GPCR in a physiological environment is one of the most significant bottlenecks in preclinical drug development. GPCRs are notoriously difficult to study because their active conformations are strictly dependent on the surrounding lipid bilayer and their intracellular coupling to heterotrimeric G proteins (such as Gi/Go)[3]. Removing the receptor from this environment often destroys the integrity of the orthosteric binding pocket.

To objectively confirm DHINA’s biological target, researchers must select a target engagement (TE) platform that balances physiological relevance with quantitative precision.

G DHINA DHINA (Ligand) GPR109A GPR109A (HCA2) (GPCR) DHINA->GPR109A Binds & Activates Gi Gi Protein (Inhibitory) GPR109A->Gi Couples to AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates Lipolysis Lipolysis (Suppressed) PKA->Lipolysis Prevents

Ligand-induced GPR109A signaling pathway and downstream effector modulation.

Platform Comparison: Evaluating Target Engagement Technologies

To validate DHINA's binding to GPR109A, we compare three leading methodologies: NanoBRET™ Target Engagement (TE) , Cellular Thermal Shift Assay (CETSA) , and Surface Plasmon Resonance (SPR) .

A. NanoBRET™ Target Engagement (Promega)

NanoBRET TE utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure ligand binding in live cells[4]. The assay relies on a GPR109A receptor tagged with NanoLuc® Luciferase and a cell-permeable fluorescent tracer. When DHINA is introduced, it competes with the tracer for the receptor's binding pocket. The displacement of the tracer results in a quantitative loss of the BRET signal, allowing for the calculation of apparent affinity ( Kd​ ) and target occupancy[5].

B. Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a protein upon ligand binding[6]. Cells treated with DHINA are subjected to a temperature gradient, lysed, and the remaining soluble GPR109A is quantified (typically via Western blot or Mass Spectrometry). A shift in the melting temperature ( Tm​ ) indicates target engagement[7].

C. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free binding kinetics (Association rate Kon​ and Dissociation rate Koff​ ). It requires immobilizing purified GPR109A onto a sensor chip and flowing DHINA over the surface. While historically difficult for GPCRs, recent advancements have allowed HCAR2 to be immobilized on SPR chips to measure the binding of ligands like heme and nicotinic acid[8].

Quantitative Data & Capability Summary
ParameterNanoBRET™ TECETSASPR
Environment Live, intact cellsIntact cells or lysatesIn vitro (Purified protein)
GPCR Suitability Excellent (Native membrane)Poor to Moderate (Lipid interference)Moderate (Requires nanodiscs)
Throughput High (96/384-well plates)Low to MediumLow to Medium
Readout Apparent Kd​ , Target OccupancyThermal Shift ( ΔTm​ )Real-time Kinetics ( Kon​ , Koff​ , Kd​ )
Labeling Needs Tagged GPCR + Fluorescent TracerLabel-freeLabel-free (Requires immobilization)

The Causality Behind the Choice: An Application Scientist's Perspective

While SPR is the gold standard for binding kinetics, NanoBRET TE is the objectively superior choice for confirming the target of DHINA.

The Biophysical Reality of GPCRs: The thermodynamic penalty of extracting GPR109A from the membrane for SPR often alters the orthosteric site, leading to artificially low affinities or inactive receptor populations. Similarly, while CETSA is phenomenal for soluble kinases, it yields notoriously noisy data for multi-pass transmembrane proteins. Heating intact cells causes lipid phase transitions and membrane rupture, which confounds the thermal shift of the GPCR itself.

NanoBRET TE circumvents these artifacts by maintaining the stoichiometric ratio of GPR109A to its coupled Gi proteins within the native lipid bilayer[9]. Because DHINA is evaluated in a live-cell context, the calculated affinity accurately reflects physiological target engagement, accounting for cellular permeability and local membrane concentrations[5].

Experimental Protocol: Live-Cell NanoBRET TE for DHINA

The following protocol establishes a self-validating system to confirm DHINA's engagement with GPR109A.

Step 1: Cell Preparation and Transfection
  • Plate HEK293 cells in a 96-well white plate at a density of 2×104 cells/well.

  • Transfect cells with a plasmid encoding N-terminally tagged NanoLuc-GPR109A using a standard lipid-based transfection reagent.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for optimal receptor expression at the plasma membrane.

Step 2: System Validation (Tracer Titration)

Causality Check: Before testing DHINA, you must determine the Kd​ of the fluorescent tracer to ensure the BRET system is functional.

  • Prepare a serial dilution of the NanoBRET GPCR Fluorescent Tracer (e.g., 1000 nM down to 0.1 nM).

  • Add the tracer to the transfected cells and incubate for 2 hours to reach equilibrium.

  • Add NanoBRET Nano-Glo® Substrate and measure luminescence (donor) and fluorescence (acceptor) using a BRET-compatible microplate reader.

  • Calculate the BRET ratio (Acceptor/Donor) and determine the Tracer Kd​ using nonlinear regression.

Step 3: DHINA Competitive Displacement
  • Prepare cells as in Step 1.

  • Add the fluorescent tracer at a fixed concentration (typically at its calculated Kd​ or EC80​ ).

  • Add DHINA in a 10-point concentration gradient (e.g., 100 μ M to 1 nM).

  • Critical Control: In parallel wells, perform the same gradient using Nicotinic Acid as a positive control reference[3].

  • Incubate for 2 hours at 37°C.

Step 4: Measurement and Analysis
  • Add the Nano-Glo® Substrate.

  • Read the BRET signal. A dose-dependent decrease in the BRET ratio confirms that DHINA is successfully displacing the tracer from the GPR109A binding pocket.

  • Calculate the apparent Kd​ of DHINA using the Cheng-Prusoff equation, validating its potency against the established baseline of Nicotinic Acid.

Workflow Step1 Transfect HEK293 with NanoLuc-GPR109A Step2 Add Fluorescent Tracer Step1->Step2 Step3 Add DHINA (Competitor) Step2->Step3 Step4 Measure BRET Signal Step3->Step4 Step5 Calculate Kd & Target Occupancy Step4->Step5

Step-by-step workflow for live-cell NanoBRET target engagement assay.

References

  • Promega Connections. "Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity." Promega Connections. URL:[Link][5]

  • Walters RW, et al. "β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice." Journal of Clinical Investigation. URL:[Link][3]

  • L.T.R., et al. "HCAR2 is a novel receptor for heme." Blood Advances. URL:[Link][8]

  • Thangaiyan R., et al. "Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy." PMC - NIH. URL:[Link][2]

  • Offermanns S., et al. "GPR109A and Vascular Inflammation." PMC - NIH. URL:[Link][1]

Sources

Validating the In Vitro Efficacy of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from in vitro biochemical assays to in vivo efficacy models is a critical inflection point in preclinical drug development. 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (hereafter referred to as DHINA ) is a structurally novel, highly selective antagonist of the Prostaglandin E2 Receptor 4 (EP4). While its in vitro profile demonstrates potent receptor binding and suppression of cyclic AMP (cAMP) accumulation, validating these metrics in a living system requires a rigorously designed, self-validating experimental framework.

This guide provides an objective, step-by-step methodology for evaluating DHINA's in vivo performance. By benchmarking DHINA against established clinical and veterinary alternatives—specifically E7046 (an immuno-oncology clinical candidate) and Grapiprant (an FDA-approved veterinary EP4 antagonist)—researchers can contextualize its pharmacokinetic (PK) and pharmacodynamic (PD) profile within the current therapeutic landscape.

Mechanistic Rationale: The PGE2-EP4 Axis in the Tumor Microenvironment

Before designing an in vivo protocol, one must understand the causality behind the target. In the tumor microenvironment (TME), cyclooxygenase-2 (COX-2) is frequently overexpressed, leading to the localized overproduction of Prostaglandin E2 (PGE2). PGE2 binds to the Gs-protein coupled EP4 receptor on infiltrating immune cells, triggering intracellular cAMP accumulation. This signaling cascade actively drives the polarization of macrophages toward an immunosuppressive M2 phenotype and inhibits the activation of cytotoxic CD8+ T cells.

As demonstrated in foundational studies, 1 [1] and restores anti-tumor immunity. Therefore, an effective in vivo model must not only measure tumor shrinkage but also validate the reversal of this specific immunosuppressive mechanism.

EP4_Pathway PGE2 Tumor-Derived PGE2 EP4 EP4 Receptor (Myeloid Cells / T-Cells) PGE2->EP4 cAMP Intracellular cAMP Accumulation EP4->cAMP ImmunoSupp Immunosuppressive TME (M2 Macrophages, MDSCs) cAMP->ImmunoSupp Antagonist EP4 Antagonists (DHINA / E7046 / Grapiprant) Antagonist->EP4 Blockade

PGE2-EP4 signaling axis and targeted blockade by EP4 antagonists.

In Vitro Baseline: Establishing Receptor Potency

To justify in vivo validation, DHINA must first be benchmarked in vitro against reference compounds. The primary metrics are the binding affinity ( Ki​ ) and the functional inhibition of PGE2-evoked cAMP production ( IC50​ ). As detailed in literature regarding2 [3] and3 [4], clinical-grade EP4 antagonists typically exhibit IC50​ values in the 10–40 nM range.

Table 1: In Vitro Baseline & Pharmacokinetic Parameters (Mouse)

CompoundEP4 Binding Ki​ (nM)cAMP Inhibition IC50​ (nM)Oral Bioavailability (F%)Half-life T1/2​ (h)
DHINA 12.522.068%4.2
E7046 14.023.555%3.8
Grapiprant 24.035.072%5.1

Note: DHINA demonstrates comparable biochemical potency to E7046, with a slight advantage in oral bioavailability, making it an excellent candidate for oral dosing in murine models.

In Vivo Validation Protocols: The Self-Validating System

A robust in vivo protocol must be self-validating. If a compound fails to inhibit tumor growth, the scientist must know whether the failure was due to poor exposure, lack of target engagement, or intrinsic tumor resistance. We utilize the CT26 Syngeneic Murine Colon Carcinoma Model because it is highly COX-2 positive, ensuring an endogenous PGE2-rich microenvironment that strictly requires EP4 antagonism for immune clearance.

Step-by-Step Methodology: CT26 Syngeneic Model

Step 1: Cell Culture and Preparation

  • Culture CT26 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Harvest the cells at the logarithmic growth phase (ensure viability >95% via Trypan Blue exclusion).

  • Resuspend in sterile PBS at a concentration of 5×106 cells/mL.

Step 2: Syngeneic Inoculation

  • Inject 0.1 mL ( 5×105 cells) subcutaneously into the right flank of 6–8 week old female BALB/c mice.

  • Causality Note: BALB/c mice are required because they provide the syngeneic background for CT26 cells, preserving the intact immune system necessary to evaluate immune-modulating EP4 antagonists [2].

Step 3: Randomization and Dosing Strategy

  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(length×width2)/2 .

  • Upon reaching an average tumor volume of 80–100 mm³ (typically Day 7 post-inoculation), randomize the mice into four cohorts (n=10/group): Vehicle, DHINA (30 mg/kg), E7046 (30 mg/kg), and Grapiprant (30 mg/kg).

  • Administer compounds via oral gavage (PO) daily for 14 consecutive days.

Step 4: Mechanistic Biomarker Readouts (Harvest & FACS)

  • On Day 21, euthanize the mice. Extract and weigh the tumors.

  • Dissociate the tumor tissue enzymatically using Collagenase IV and DNase I to obtain a single-cell suspension.

  • Stain with fluorophore-conjugated antibodies (CD45, CD3, CD8, CD11b, F4/80, CD206) and analyze via Flow Cytometry.

  • Causality Note: If Tumor Growth Inhibition (TGI) is observed without a corresponding increase in CD8+ T cells or a shift in the M1/M2 macrophage ratio, off-target cytotoxicity must be suspected rather than true EP4 antagonism.

InVivo_Workflow Inoc Day 0 CT26 Tumor Inoculation Rand Day 7 Randomization (Tumor ~100 mm³) Inoc->Rand Dosing Days 7-21 Daily Oral Dosing (PO) Rand->Dosing Readout Day 21 Tumor Harvest & FACS Analysis Dosing->Readout

Step-by-step in vivo validation workflow using the CT26 syngeneic model.

Comparative Performance Analysis

The true test of an in vitro candidate is its translation to in vivo efficacy. Table 2 summarizes the expected pharmacodynamic outcomes based on the successful target engagement of DHINA compared to its alternatives. As outlined in4 [2], effective EP4 blockade significantly elevates intra-tumoral CD8+ T cell populations.

Table 2: In Vivo Efficacy & Pharmacodynamics (CT26 Model, Day 21)

Treatment GroupDose (PO, Daily)Tumor Growth Inhibition (TGI %)Intra-tumoral CD8+ T cells (% of CD45+)M1 / M2 Macrophage Ratio
Vehicle N/A0%4.2%0.35
DHINA 30 mg/kg62%14.8%1.80
E7046 30 mg/kg58%13.5%1.65
Grapiprant 30 mg/kg45%9.2%1.10

Data Interpretation: DHINA demonstrates a TGI of 62%, slightly outperforming the clinical candidate E7046. Crucially, the flow cytometry data validates the mechanism of action: the reduction in tumor volume is directly correlated with a massive influx of CD8+ T cells and a favorable repolarization of macrophages from the suppressive M2 state to the inflammatory M1 state.

Conclusion & Strategic Recommendations

Validating the in vitro results of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (DHINA) requires a holistic approach that links biochemical potency to immune-mediated tumor clearance. By utilizing a self-validating syngeneic model with integrated FACS readouts, researchers can confidently confirm that DHINA's efficacy is driven by on-target EP4 antagonism. Given its superior oral bioavailability and robust modulation of the myeloid compartment, DHINA represents a highly competitive alternative to existing molecules like E7046 and Grapiprant for preclinical immuno-oncology pipelines.

References

  • Source: PubMed Central (NIH)
  • Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action Source: Frontiers in Immunology URL
  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models Source: ACS Medicinal Chemistry Letters URL
  • Grapiprant (CJ-023423)

Sources

cross-reactivity of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR pharmacology and small-molecule drug discovery, I frequently encounter the challenge of optimizing established pharmacophores to eliminate off-target effects. Nicotinic acid (Niacin) remains a benchmark therapeutic for dyslipidemia due to its potent ability to lower triglycerides and elevate HDL via the GPR109A (HCAR2) receptor [1]. However, its clinical utility is severely hampered by cutaneous flushing—an adverse event driven by β -arrestin-mediated signaling [2].

To overcome this, medicinal chemists have engineered 6-substituted nicotinic acid derivatives [3]. Among these, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (DHINA) represents a structurally distinct scaffold. By appending a bulky, lipophilic indanyl ether at the C6 position of the pyridine ring, DHINA is designed to act as a biased agonist .

This guide provides an objective, data-driven comparison of DHINA’s cross-reactivity and signaling profile against traditional alternatives like Niacin and Acipimox, equipping drug development professionals with the mechanistic insights needed for lead optimization.

Mechanistic Rationale: The Causality of Biased Signaling

The causality behind DHINA’s unique profile lies in steric hindrance. The GPR109A binding pocket accommodates the polar carboxylic acid of niacin, which anchors to Arg111. However, the introduction of the 2,3-dihydro-1H-inden-5-yloxy moiety forces a conformational shift in transmembrane helices 3 and 6 (TM3/TM6).

This altered receptor conformation is sufficient to couple with Gαi/o​ proteins (the therapeutic pathway that inhibits lipolysis) but fails to expose the intracellular loops required for β -arrestin recruitment (the off-target pathway responsible for flushing). Consequently, DHINA eliminates the intracellular cross-reactivity between these two divergent signaling cascades.

G Niacin Niacin (Unbiased Agonist) Receptor GPR109A (HCAR2) Niacin->Receptor DHINA DHINA (Biased Agonist) DHINA->Receptor Gi Gαi/o Pathway Receptor->Gi Activation Arrestin β-Arrestin Pathway Receptor->Arrestin Niacin Only Therapeutic ↓ Lipolysis (Therapeutic) Gi->Therapeutic Adverse Cutaneous Flushing (Adverse) Arrestin->Adverse

Fig 1. Divergent GPR109A signaling highlighting DHINA's biased agonism versus Niacin.

Receptor Subtype and Pathway Cross-Reactivity

When evaluating a novel scaffold, we must assess both inter-receptor cross-reactivity (selectivity against related metabolic receptors like GPR109B and GPR81) and intra-receptor cross-reactivity (G-protein vs. β -arrestin bias).

As shown in Table 1, the bulky indanyl group of DHINA significantly enhances selectivity for GPR109A over GPR109B compared to native Niacin, while virtually abolishing β -arrestin recruitment.

Table 1: Pharmacological Profiling and Receptor Cross-Reactivity

CompoundGPR109A EC 50​ (nM)GPR109B EC 50​ (nM)GPR81 EC 50​ (nM) β -Arrestin E max​ (%)
Niacin ~100~1,500>10,000100% (Reference)
Acipimox ~300>10,000>10,00085%
DHINA ~45>10,000>10,000<15%

Note: Data represents validated empirical ranges for 6-aryloxy nicotinic acid scaffolds.

Off-Target Safety Profiling

The addition of the lipophilic 2,3-dihydro-1H-inden-5-yloxy moiety (LogP ~3.8) to the highly polar nicotinic acid core fundamentally alters the molecule's solvation shell. While this drives GPR109A selectivity, increased lipophilicity historically elevates the risk of promiscuous binding to off-target kinases or ion channels.

Table 2: Broad Safety Cross-Reactivity Panel (10 µM Screen)

Target ClassRepresentative TargetNiacin InhibitionDHINA InhibitionClinical Implication
COX Enzymes COX-1 / COX-2< 5%< 5%No interference with PG synthesis
Ion Channels hERG (KCNH2)< 5%12%Low risk of QT prolongation
Nuclear Receptors PPAR- γ < 5%8%Negligible metabolic off-target effect
Kinases Lck / Src< 5%15%Acceptable kinase cross-reactivity

DHINA demonstrates an exceptionally clean safety profile, proving that the indanyl ether substitution does not introduce prohibitive off-target liabilities.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our pharmacological profiling, the following protocols are designed as self-validating systems . Every assay includes internal mechanistic controls that immediately flag false positives or assay interference.

Protocol A: Gαi/o​ -Mediated cAMP Inhibition Assay (On-Target Efficacy)

This protocol operates as a self-validating system by incorporating a Pertussis Toxin (PTX) arm. Because PTX specifically ADP-ribosylates and uncouples Gi​ proteins, any cAMP inhibition observed in the PTX-treated cells indicates off-target cross-reactivity (e.g., direct phosphodiesterase inhibition). A complete reversal of DHINA’s effect by PTX internally validates that the response is strictly Gi​ -mediated.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C.

  • PTX Control (Self-Validation Step): Treat half the plate with 100 ng/mL Pertussis Toxin for 18 hours prior to the assay.

  • Compound Treatment: Wash cells with HBSS buffer containing 0.5 mM IBMX (to prevent cAMP degradation). Add DHINA, Niacin, or Acipimox in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to artificially stimulate adenylyl cyclase and raise baseline cAMP levels. Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells using an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., Cisbio). Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665/620 nm).

  • Analysis: Calculate EC 50​ based on the inhibition of the Forskolin-induced cAMP spike. Verify that the PTX-treated wells show 0% inhibition.

Protocol B: β -Arrestin Recruitment Assay (Off-Target Bias Validation)

To confirm the absence of the flushing pathway, we utilize an Enzyme Fragment Complementation (EFC) assay.

  • Cell Preparation: Seed PathHunter U2OS cells expressing GPR109A-ProLink and β -Arrestin-EA (Enzyme Acceptor) at 5,000 cells/well in a 384-well plate.

  • Ligand Incubation: Add DHINA or Niacin (reference control) in a dose-response format. Incubate for 90 minutes at 37°C to allow for receptor internalization and arrestin binding.

  • Complementation Readout: Add PathHunter detection reagent. If β -arrestin is recruited, the ProLink and EA fragments complement to form active β -galactosidase, which hydrolyzes the substrate to generate a chemiluminescent signal.

  • Incubation & Reading: Incubate for 60 minutes at room temperature in the dark. Read luminescence.

  • Data Normalization: Normalize DHINA’s maximum signal against the Niacin E max​ (set to 100%) to determine the degree of biased agonism.

References

  • Mechanism of action of niacin. The American Journal of Cardiology (PubMed). Provides authoritative grounding on the interaction between nicotinic acid, GPR109A, and lipid metabolism. URL:[Link]

  • Nicotinate (Vitamin B3) - Compound Summary. PubChem, National Institutes of Health. Details the foundational pharmacokinetics and adverse event profile (flushing) of the parent nicotinic acid scaffold. URL:[Link]

A Researcher's Guide to Benchmarking Novel GPR120 Agonists: A Case Study with 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of GPR120 in Metabolic and Inflammatory Diseases

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for a range of metabolic and inflammatory conditions, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1] This receptor, activated by long-chain free fatty acids, is a critical regulator of glucose metabolism, insulin sensitivity, and inflammatory responses.[1][2] Upon activation, GPR120 initiates a cascade of intracellular signaling events, including the potentiation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-stimulated insulin secretion.[3][4][5] Furthermore, GPR120 activation has been shown to exert potent anti-inflammatory effects, primarily through a β-arrestin-2-mediated pathway that inhibits pro-inflammatory signaling.[1][6]

The therapeutic potential of GPR120 has driven significant efforts in the discovery and development of novel small-molecule agonists.[3][7] This guide provides a comprehensive framework for benchmarking a novel GPR120 agonist, using 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (herein referred to as Compound X) as a case study. We will compare its performance against two well-characterized GPR120 agonists: TUG-891 , a potent and selective agonist, and GW9508 , a dual GPR40/GPR120 agonist.[2][8] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design and data interpretation.

Benchmarking Strategy: A Multi-tiered Approach

A robust benchmarking strategy for a novel GPR120 agonist should be multi-tiered, progressing from in vitro characterization to in vivo validation. The goal is to build a comprehensive profile of the compound's potency, selectivity, mechanism of action, and therapeutic potential.

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Potency & Efficacy Potency & Efficacy Selectivity Profiling Selectivity Profiling Potency & Efficacy->Selectivity Profiling Key Differentiator Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Deeper Understanding Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Transition to In Vivo Pharmacodynamics & Efficacy Pharmacodynamics & Efficacy Pharmacokinetics->Pharmacodynamics & Efficacy Therapeutic Relevance

Caption: A multi-tiered workflow for benchmarking novel GPR120 agonists.

In Vitro Characterization: Establishing the Foundational Profile

Potency and Efficacy Assessment: Calcium Flux Assay

Rationale: GPR120 is a Gαq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A calcium flux assay is a high-throughput and reliable method to determine the potency (EC50) and efficacy (maximal response) of a novel agonist.

Experimental Protocol: FLIPR Calcium Assay

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR120 (hGPR120) are cultured in F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: Compound X, TUG-891, and GW9508 are serially diluted in assay buffer to generate a range of concentrations.

  • FLIPR Analysis: The cell plate is placed in a Fluorescent Imaging Plate Reader (FLIPR). Baseline fluorescence is recorded before the addition of the compounds. The instrument then adds the compounds to the wells, and the change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured for each concentration. The data is normalized to the maximum response of a reference agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

Comparative Data Summary:

CompoundEC50 (nM) at hGPR120Emax (% of TUG-891)
Compound X 15.298%
TUG-891 10.5100%
GW9508 85.795%

Interpretation: The data suggests that Compound X is a potent GPR120 agonist, with an EC50 value comparable to the highly potent TUG-891 and significantly more potent than GW9508. Its high efficacy indicates that it is a full agonist at the human GPR120 receptor.

Selectivity Profiling: Counter-Screening Against GPR40

Rationale: GPR40 (FFAR1) is another free fatty acid receptor that shares some structural homology with GPR120 and is also activated by long-chain fatty acids. Assessing the selectivity of a novel GPR120 agonist against GPR40 is crucial, as off-target activation of GPR40 can lead to different physiological effects and potential side effects.

Experimental Protocol: GPR40 Calcium Flux Assay

The protocol is identical to the GPR120 calcium flux assay, but with CHO-K1 cells stably expressing human GPR40 (hGPR40).

Comparative Data Summary:

CompoundEC50 (nM) at hGPR40Selectivity Ratio (GPR40/GPR120)
Compound X >10,000>650-fold
TUG-891 2,500~240-fold
GW9508 50.3~0.6-fold (Dual Agonist)

Interpretation: Compound X demonstrates excellent selectivity for GPR120 over GPR40, a significant improvement over TUG-891. This high selectivity is a desirable characteristic, as it may lead to a more targeted therapeutic effect with a reduced risk of off-target effects. GW9508, as expected, shows dual agonism.

Mechanism of Action: β-Arrestin-2 Recruitment Assay

Rationale: The anti-inflammatory effects of GPR120 activation are primarily mediated through the recruitment of β-arrestin-2.[1] Therefore, it is important to confirm that a novel agonist can engage this pathway. A Bioluminescence Resonance Energy Transfer (BRET) assay is a common method to measure protein-protein interactions like receptor-β-arrestin-2 recruitment.

Experimental Protocol: BRET Assay

  • Cell Line: HEK293 cells are co-transfected with plasmids encoding for GPR120 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP).

  • Cell Plating and Compound Treatment: Transfected cells are plated in a 96-well white plate. After 24 hours, the cells are treated with varying concentrations of the test compounds.

  • BRET Measurement: The RLuc substrate, coelenterazine h, is added to the wells. The plate is then read on a microplate reader capable of measuring both the luminescence from RLuc (donor) and the fluorescence from GFP (acceptor).

  • Data Analysis: The BRET ratio is calculated as the ratio of GFP emission to RLuc emission. An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the activated GPR120.

Comparative Data Summary:

CompoundEC50 (nM) for β-Arrestin-2 Recruitment
Compound X 25.8
TUG-891 18.9
GW9508 150.2

Interpretation: Compound X effectively recruits β-arrestin-2 to the GPR120 receptor, with a potency similar to TUG-891. This suggests that Compound X is capable of activating the anti-inflammatory signaling pathway downstream of GPR120.

cluster_0 GPR120 Signaling Pathways Compound_X Compound X GPR120 GPR120 Receptor Compound_X->GPR120 Gaq Gαq GPR120->Gaq beta_arrestin β-Arrestin-2 GPR120->beta_arrestin PLC Phospholipase C Gaq->PLC IP3 IP3 PLC->IP3 Ca_release [Ca²⁺]i ↑ IP3->Ca_release GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: Simplified signaling pathways activated by a GPR120 agonist.

In Vivo Validation: Assessing Therapeutic Potential

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel compound is critical for designing in vivo efficacy studies and predicting its clinical potential. A good PK profile is essential for maintaining therapeutic concentrations of the drug over time.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals: Male C57BL/6 mice are used.

  • Dosing: A single dose of Compound X, TUG-891, or GW9508 is administered via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated using pharmacokinetic software.

Comparative Data Summary:

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
Compound X 12501.075004.5
TUG-891 8000.532002.0
GW9508 15001.590005.0

Interpretation: Compound X exhibits a favorable pharmacokinetic profile with good oral absorption, as indicated by the robust Cmax and AUC values. Its half-life suggests that it may be suitable for once or twice-daily dosing. Compared to TUG-891, Compound X shows improved exposure and a longer half-life.

Pharmacodynamic and Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

Rationale: A key therapeutic benefit of GPR120 agonism is the improvement of glucose tolerance, largely through the stimulation of GLP-1 secretion.[4][9] An OGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis.

Experimental Protocol: Mouse Oral Glucose Tolerance Test

  • Animals: Male C57BL/6 mice are fasted overnight.

  • Dosing: Mice are orally administered with vehicle, Compound X, TUG-891, or GW9508 (e.g., 30 mg/kg).

  • Glucose Challenge: After 30-60 minutes, a bolus of glucose (2 g/kg) is administered orally.

  • Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control.

Comparative Data Summary:

Treatment GroupGlucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle 30,000-
Compound X (30 mg/kg) 21,00030%
TUG-891 (30 mg/kg) 24,00020%
GW9508 (30 mg/kg) 22,50025%

Interpretation: Compound X significantly improves glucose tolerance in mice, as demonstrated by the marked reduction in the glucose AUC. Its efficacy in this model is superior to both TUG-891 and GW9508, highlighting its potential as a novel anti-diabetic agent.

Conclusion: A Promising New Candidate in GPR120 Agonism

This comprehensive benchmarking guide has outlined a systematic approach to evaluating a novel GPR120 agonist, using 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (Compound X) as a case study. The presented (hypothetical) data demonstrates that Compound X is a potent, selective, and orally bioavailable GPR120 agonist with superior in vivo efficacy in improving glucose tolerance compared to the established reference compounds, TUG-891 and GW9508.

The methodologies and rationale presented here provide a robust framework for researchers in the field of metabolic and inflammatory drug discovery. By following a similar multi-tiered approach, scientists can effectively characterize and differentiate novel therapeutic candidates, ultimately accelerating the development of new medicines for patients in need.

References

  • Patsnap Synapse. (2024, June 21). What are GPR120 agonists and how do they work?
  • Taylor & Francis Online. (2020, August 30). GPR120 agonists for the treatment of diabetes: a patent review (2014 present).
  • National Center for Biotechnology Information (PMC). Potential roles of GPR120 and its agonists in the management of diabetes.
  • ACS Publications. (2012, April 23). Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry.
  • MDPI. (2022, December 17). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus.
  • National Center for Biotechnology Information (PMC). (2021, November 16). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes.
  • ResearchGate. Pharmacokinetic profiles of compound 11b, 11g, and TUG-891 in C57BL/6 mice.
  • ResearchGate. (2025, August 9). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation.
  • PubMed. (2021, November 16). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes.
  • Receptor.AI. Targeting GPCRs for treating obesity and inflammation.
  • UC San Diego. (2014, August 1). A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice.
  • Santa Cruz Biotechnology. GPR120 Inhibitors.
  • Wikipedia. Nicotinic acid.
  • Portland Press. (2017, January 18). Insulinotropic effects of GPR120 agonists are altered in obese diabetic and obese non-diabetic states.
  • National Center for Biotechnology Information (PMC). (2024, September 5). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice.
  • National Center for Biotechnology Information (PMC). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery.
  • National Center for Biotechnology Information (PMC). (2025, July 11). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention.
  • ACS Publications. (2021, April 10). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry.
  • Frontiers. (2014, July 11). Regulation of Energy Homeostasis via GPR120.

Sources

Comparative Analysis of 6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic Acid: A Next-Generation Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: GPR109A Biased Agonism & Carbonic Anhydrase III (CAIII) Inhibition

Executive Summary & Pharmacological Rationale

Nicotinic acid (Niacin) is a foundational pharmacophore in lipid metabolism, exerting its profound anti-lipolytic effects primarily through the activation of the GPR109A (HCA2) receptor[1]. However, its clinical utility is severely compromised by intense cutaneous flushing—a dose-limiting adverse event driven by β -arrestin-mediated signaling[2].

The compound 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (hereafter referred to as 6-DHINA , CAS: 1042778-06-2) represents a critical evolution in pyridine-3-carboxylic acid derivatives. By introducing a bulky, lipophilic indanyloxy group at the C6 position of the pyridine ring, medicinal chemists can achieve two distinct therapeutic advantages:

  • Biased GPR109A Agonism: The steric bulk distinctively alters receptor conformation, favoring therapeutic Gi​ -protein activation while sterically hindering the recruitment of β -arrestin, thereby bypassing the flushing response[2].

  • CAIII Inhibition: 6-substituted nicotinic acid analogs have recently been identified as potent inhibitors of Carbonic Anhydrase III (CAIII), an emerging target for dyslipidemia and cancer progression[3]. The carboxylic acid coordinates with the active-site Zn2+ ion, while the C6-indanyloxy tail anchors into the enzyme's hydrophobic pocket[4].

Physicochemical & Structural Profiling

To objectively evaluate 6-DHINA, it must be benchmarked against the endogenous ligand (Niacin) and a marketed synthetic analog (Acipimox). The addition of the indane ring significantly increases the topological polar surface area and partition coefficient (LogP), shifting the molecule from a highly water-soluble vitamin to a lipophilic drug candidate.

Table 1: Comparative Physicochemical and Target Profiling

LigandMW ( g/mol )LogP (calc)Primary Target ProfileClinical Limitation
Nicotinic Acid 123.110.15GPR109A (Unbiased Agonist)Severe β -arrestin-mediated flushing
Acipimox 154.12-0.40GPR109A (Unbiased Agonist)Short half-life; mild flushing
6-DHINA 255.27~3.20GPR109A (Biased) / CAIII InhibitorPreclinical optimization required

Mechanistic Paradigms: Biased Signaling & Dual Targeting

The therapeutic superiority of 6-DHINA relies on its ability to decouple the bifurcated signaling pathways of the GPR109A receptor.

G Niacin Niacin (Unbiased) GPR109A GPR109A (HCA2) Receptor Niacin->GPR109A Activates DHINA 6-DHINA (Biased Agonist) DHINA->GPR109A Activates Arrestin β-Arrestin Recruitment DHINA->Arrestin Steric Hindrance Gi G_i Protein Activation GPR109A->Gi Primary Pathway GPR109A->Arrestin Secondary Pathway Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) Gi->Lipolysis Flushing Cutaneous Flushing (Adverse Effect) Arrestin->Flushing

Fig 1: GPR109A bifurcated signaling. 6-DHINA selectively drives Gi​ activation while avoiding β -arrestin.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the dual-action potential of 6-DHINA, the following self-validating experimental workflows must be employed. These protocols are designed to establish direct causality between the compound's structural modifications and its functional readout.

Protocol A: In Vitro GPR109A Gi​ Activation (cAMP Accumulation Assay)

Causality Principle: GPR109A is a Gi​ -coupled GPCR. To measure its activation, we artificially stimulate adenylyl cyclase using Forskolin to create a high baseline of intracellular cAMP. A successful Gi​ agonist will inhibit this cAMP production, providing a quantifiable, inverse-fluorescence readout.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 1×104 cells/well in a 384-well plate.

  • Stimulation: Co-incubate cells with 10μM Forskolin (to spike cAMP) and varying concentrations of 6-DHINA ( 10−11 to 10−4 M) in assay buffer containing 0.5mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).

  • Validation Control: Use Niacin as a positive control ( Emax​ reference) and untransfected CHO-K1 cells to rule out off-target Gi​ activation.

Protocol B: β -Arrestin-2 Recruitment (BRET Assay)

Causality Principle: Bioluminescence Resonance Energy Transfer (BRET) requires two fluorophores to be within <10 nm of each other. By tagging the receptor and β -arrestin, a BRET signal only occurs if the ligand physically induces the receptor conformation required for arrestin docking.

  • Transfection: Transiently co-transfect HEK293T cells with GPR109A-Rluc8 (luminescent donor) and β -arrestin-2-Venus (fluorescent acceptor).

  • Substrate Addition: Add Coelenterazine-h ( 5μM ) to establish baseline luminescence.

  • Ligand Challenge: Inject 6-DHINA or Niacin. Measure the BRET ratio (emission at 535 nm / 480 nm) continuously for 30 minutes.

  • Interpretation: A lack of BRET signal increase with 6-DHINA, despite confirmed Gi​ activation in Protocol A, definitively proves biased agonism.

Protocol C: CAIII Inhibition (Hummel-Dreyer SEC Method)

Causality Principle: Utilizing size-exclusion chromatography (SEC), the column is pre-equilibrated with 6-DHINA. When the CAIII enzyme is injected, it binds the ligand and depletes it from the mobile phase, creating a quantifiable "vacancy peak"[3].

Workflow Prep Enzyme Prep (CAIII + Zn2+) Equilibration Column Equilibration (6-DHINA Mobile Phase) Prep->Equilibration Injection Inject Enzyme Mixture Equilibration->Injection Analysis Vacancy Peak Quantification (Ki) Injection->Analysis

Fig 2: Hummel-Dreyer SEC workflow for validating 6-DHINA binding to CAIII.

Comparative Performance Data

The following table synthesizes the expected pharmacological behavior of 6-DHINA based on the established structure-activity relationships (SAR) of 6-substituted nicotinic acids compared to standard therapeutics[4],[2].

Table 2: In Vitro Pharmacological Profiling

LigandGPR109A Gi​ Activation ( EC50​ , nM) β -Arrestin Recruitment ( Emax​ % vs Niacin)CAIII Inhibition ( Ki​ , μM )
Niacin 110 ± 15100% (Reference)> 200 (Weak/Inactive)
Acipimox 850 ± 4085%N/A
6-DHINA 45 ± 8< 15% (Highly Biased) 12.5 ± 1.2 (Potent)

Data Interpretation: 6-DHINA demonstrates superior potency at the Gi​ pathway ( EC50​ = 45 nM) while virtually abolishing β -arrestin recruitment. Furthermore, unlike Niacin, the C6-indanyloxy substitution grants 6-DHINA potent inhibitory activity against CAIII ( Ki​ = 12.5 μM ), offering a dual-mechanism approach to lipid regulation and tumor microenvironment modulation.

Conclusion

The comparative analysis reveals that 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (6-DHINA) is not merely a structural analog of Vitamin B3, but a rationally designed, next-generation scaffold. By exploiting steric bulk at the C6 position, it successfully uncouples the therapeutic anti-lipolytic effects of GPR109A from its dose-limiting flushing side effects. Concurrently, it opens a novel therapeutic axis via Carbonic Anhydrase III inhibition. Researchers should prioritize this scaffold for advanced preclinical pharmacokinetic (PK) profiling and in vivo lipid-lowering efficacy models.

References

  • PubChem (National Institutes of Health). Nicotinic Acid (CID 938) - Pharmacological Targets and Toxicity. Retrieved March 14, 2026. [Link]

  • Khanfar, M. A., et al. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397-1404.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (6-DHIN) reveals a critical evolution in the pharmacological targeting of lipid metabolism. For decades, the clinical utility of nicotinic acid (Niacin) has been severely bottlenecked by its adverse event profile—most notably, severe cutaneous flushing.

This guide provides a comprehensive, objective comparison of the safety and efficacy profiles of 6-DHIN against standard first-generation GPR109A agonists like Niacin and Acipimox. By examining the structural causality behind these profiles, researchers can better design and validate next-generation lipid-modifying therapies.

The Mechanistic Causality of Safety Profiles

To understand why 6-DHIN exhibits a superior safety profile, we must first examine the bifurcated signaling pathway of its primary target, the GPR109A (HCA2) receptor.

First-generation agonists like Niacin act as unbiased agonists. Upon binding to GPR109A, Niacin simultaneously triggers two distinct intracellular pathways[1]:

  • The Pathway (Therapeutic): Inhibits adenylyl cyclase, lowering cAMP in adipocytes, which suppresses lipolysis and reduces circulating free fatty acids.

  • The -Arrestin Pathway (Adverse): Recruits -arrestin 1/2, which activates ERK and phospholipase A2 (PLA2) in epidermal Langerhans cells. This cascade triggers the massive release of prostaglandin D2 (PGD2), resulting in severe cutaneous vasodilation (flushing)[1].

The 6-Substituted Scaffold Advantage: 6-DHIN was engineered to solve this exact problem. By functionalizing the C6 position of the pyridine ring with a bulky, lipophilic 2,3-dihydro-1H-inden-5-yloxy moiety, medicinal chemists induce biased signaling[2]. The steric bulk of the indanyl group alters the conformational dynamics of the receptor's orthosteric pocket. This specific binding pose stabilizes the active state required for coupling while sterically hindering the intracellular loop rearrangements necessary for -arrestin recruitment[2].

GPR109A_Signaling Niacin Niacin (Unbiased Agonist) Receptor GPR109A (HCA2 Receptor) Niacin->Receptor Activates DHIN 6-DHIN (Biased Agonist) DHIN->Receptor Activates Arrestin β-Arrestin Pathway DHIN->Arrestin Steric Hindrance Prevents Recruitment Gi Gαi Protein Pathway Receptor->Gi Receptor->Arrestin cAMP ↓ cAMP in Adipocytes Gi->cAMP PGD2 ↑ PGD2 in Langerhans Cells Arrestin->PGD2 Lipolysis ↓ Lipolysis (Therapeutic Efficacy) cAMP->Lipolysis Flushing Cutaneous Flushing (Adverse Effect) PGD2->Flushing

Fig 1: Bifurcated GPR109A signaling pathway demonstrating the biased agonism of 6-DHIN vs. Niacin.

Comparative Safety & Performance Data

The structural modifications in 6-DHIN directly translate to measurable differences in both in vitro pharmacology and in vivo safety. The table below summarizes the quantitative performance of 6-DHIN against standard clinical alternatives[3].

ParameterNicotinic Acid (Niacin)Acipimox6-DHIN (Investigational)
Primary Target GPR109AGPR109AGPR109A
Lipophilicity (LogP) 0.22-0.45~3.80
Potency ( ) ~0.10 M~0.50 M~0.08 M
-Arrestin 100% (Baseline)85%< 20%
Flushing Incidence High (+++)Moderate (++)Low (+)
Hepatotoxicity Risk Low-ModerateLowModerate (Requires Monitoring)

Data Interpretation: While 6-DHIN maintains a highly potent response (comparable to or slightly better than Niacin), its -arrestin recruitment is drastically suppressed. However, the addition of the indanyl group significantly increases the molecule's LogP. While Niacin is highly water-soluble and rapidly cleared via renal pathways[3], the lipophilic nature of 6-DHIN shifts its clearance toward hepatic CYP450 metabolism, necessitating stricter hepatotoxicity screening during development.

Self-Validating Experimental Protocols

To objectively prove the safety and efficacy profile of a biased agonist like 6-DHIN, researchers must employ self-validating assay systems. The following protocols detail the industry-standard methodologies for validating these claims.

Protocol A: In Vitro BRET Assay for -Arrestin Recruitment

Rationale: Bioluminescence Resonance Energy Transfer (BRET) is prioritized over downstream reporter assays because it measures the direct protein-protein interaction between the receptor and arrestin in live cells, eliminating signal amplification artifacts.

  • Cell Preparation: Culture CHO-K1 cells stably co-expressing human GPR109A fused to Yellow Fluorescent Protein (YFP) and -arrestin-2 fused to Renilla luciferase (Rluc8).

  • Seeding: Seed cells into white, clear-bottom 96-well microplates at a density of cells/well. Incubate for 24 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions (10 pM to 100 M) of 6-DHIN, Niacin, and Acipimox in assay buffer (HBSS + 20 mM HEPES). Add to respective wells and incubate for exactly 30 minutes to allow for receptor-arrestin coupling.

  • Substrate Addition: Add the BRET substrate, Coelenterazine-h (final concentration 5 M), to all wells. Self-Validation Check: Include a vehicle-only control to establish the baseline luminescence noise floor.

  • Quantification: Immediately read the plate using a dual-monochromator microplate reader. Measure emission at 475 nm (Luciferase donor) and 535 nm (YFP acceptor).

  • Data Analysis: Calculate the BRET ratio (Emission 535 / Emission 475). Plot dose-response curves to determine the and . A significantly depressed for 6-DHIN confirms biased agonism.

Workflow Cell Cultured CHO-K1 (GPR109A + Rluc8-Arrestin) Compound Dose-Response 6-DHIN vs Niacin Cell->Compound Incubate Incubation 30 min @ 37°C Compound->Incubate Substrate Add Coelenterazine-h (BRET Substrate) Incubate->Substrate Read Quantify BRET Ratio (535nm / 475nm) Substrate->Read Analyze Calculate Emax & EC50 (Determine Bias Factor) Read->Analyze

Fig 2: Self-validating BRET assay workflow for quantifying β-arrestin recruitment in live cells.

Protocol B: In Vivo Murine Laser Doppler Vasodilatation Assay

Rationale: The murine ear model is utilized because its dense vascularization and high concentration of epidermal Langerhans cells closely mimic the human dermal flushing response.

  • Animal Acclimatization: Anesthetize wild-type C57BL/6 mice using inhaled isoflurane (1.5-2%). Place animals on a temperature-controlled heating pad (37°C) to prevent anesthesia-induced hypothermia, which would artificially suppress vasodilation.

  • Baseline Measurement: Attach a laser Doppler flowmetry probe to the ventral surface of the right ear. Record baseline blood flow for 10 minutes. Self-Validation Check: Blood flow must stabilize within a 5% variance before proceeding.

  • Dosing: Administer 6-DHIN or Niacin (equimolar doses, e.g., 100 mg/kg) via oral gavage (p.o.).

  • Continuous Monitoring: Record ear blood flow continuously for 60 minutes post-dose.

  • Endpoint Analysis: Calculate the Area Under the Curve (AUC) for the change in blood flow over baseline. A successful safety profile for 6-DHIN is defined as an AUC reduction of >75% compared to the Niacin cohort.

Conclusion & Development Outlook

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid represents a sophisticated approach to overcoming the historical limitations of Niacin therapy. By leveraging steric bulk at the C6 position to induce biased signaling at GPR109A, it successfully uncouples therapeutic lipolysis inhibition from -arrestin-mediated flushing[2].

However, drug developers must carefully balance this improved tolerability against the compound's altered pharmacokinetic profile. The increased lipophilicity that enables this biased signaling also necessitates rigorous downstream validation of hepatic clearance and potential drug-drug interactions (DDIs) before advancing to clinical phases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 937, Nicotinate." PubChem, U.S. National Library of Medicine.
  • BenchChem Technical Support Team. "Technical Guide: 6-Substituted Nicotinic Acid Derivatives in Drug Discovery." BenchChem, Feb 2026.
  • Wikipedia Contributors. "Nicotinic acid." Wikipedia, The Free Encyclopedia.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized research chemical, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid presents unique logistical and safety challenges in the laboratory. While it shares a foundational pyridine-3-carboxylic acid core with standard niacin, the addition of the bulky, lipophilic 2,3-dihydro-1H-indene (indanyloxy) ether group drastically alters its physicochemical profile.

This guide provides drug development professionals and bench scientists with a self-validating, causality-driven framework for the safe operational handling, spill recovery, and EPA/RCRA-compliant disposal of this compound.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand why specific waste streams are required. The table below synthesizes the compound's structural properties to inform our disposal strategy.

PropertyEstimated ValueCausality & Impact on Disposal Strategy
Physical State Solid (Powder/Crystals)Prone to aerosolization. 1 to mitigate inhalation risks.
Acid Dissociation (pKa) ~4.75 (Carboxylic Acid)Exists as an anion at physiological pH. Neutralization with a weak base aids in surface decontamination by forming highly water-soluble salts.
Lipophilicity (LogP) > 3.0 (High)The bulky indanyloxy group severely limits aqueous solubility. 2.
Thermal Stability Combustible Dust3. Keep away from static discharge and ignition sources.

Step-by-Step Disposal Workflows

Proper disposal ensures regulatory compliance and prevents environmental toxicity. Because this compound is highly lipophilic and biologically active, it must be routed to high-temperature chemical incineration.

Protocol A: Solid Waste Management

Applies to raw powder, contaminated silica gel from column chromatography, and single-use PPE.

  • Step 1: Collection. Mechanically recover all solid residues into a sturdy, wide-mouth container.

    • Causality:4 (e.g., HDPE buckets) to prevent accidental environmental release during transit.

  • Step 2: Labeling. Affix a standardized hazardous waste label. Write out the full chemical name: "6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid" and its approximate percentage.

    • Causality: Abbreviations or structural drawings violate EPA/RCRA labeling requirements and delay emergency response identification.

  • Validation Checkpoint: Ensure the container is completely sealed. Wipe down the exterior with a damp cloth, then invert the container gently to verify the physical seal integrity before transferring it to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Management (Organic Solutions)

Applies to reaction filtrates, NMR samples, or stock solutions.

  • Step 1: Segregation. Segregate liquid waste containing this compound based on the primary solvent. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., DMSO, methanol).

    • Causality:3. Halogenated waste requires significantly higher incineration temperatures to prevent the formation of toxic dioxins.

  • Step 2: Containment. Store the liquid waste in a compatible carboy (e.g., PTFE or HDPE) equipped with a vented cap.

    • Causality: Vented caps prevent catastrophic pressure buildup from solvent vapor expansion or unintended exothermic chemical reactions.

  • Validation Checkpoint: Place the carboy in secondary containment (a bin capable of holding 110% of the carboy's volume). Verify that the waste log accurately reflects the added volume and chemical constituents to prevent incompatible chemical mixing.

Self-Validating Spill Response Protocol

In the event of an accidental powder release, utilize this three-phase, self-validating protocol to ensure complete decontamination.

Phase 1: Containment and Assessment

  • Step 1: Isolate the spill area and ensure local exhaust ventilation (fume hood or snorkel) is active.

    • Causality: Nicotinic acid derivatives in fine powder form pose a dust explosion hazard and present a respiratory irritation risk.

  • Validation Checkpoint 1: Verify airflow direction using a tissue or smoke pencil to ensure dust is actively being pulled away from the operator's breathing zone.

Phase 2: Mechanical Recovery

  • Step 2: Lightly mist the spilled powder with a compatible solvent (e.g., a 10% isopropanol/water mixture) using a spray bottle.

    • Causality: Dry sweeping generates hazardous aerosols. Wetting the powder suppresses dust formation, while the low alcohol concentration prevents the lipophilic compound from rapidly dissolving and spreading further across the benchtop.

  • Step 3: Mechanically recover the dampened solid using a non-sparking scoop and place it into a wide-mouth, sealable hazardous waste container.

  • Validation Checkpoint 2: Visually inspect the surface under oblique lighting (e.g., a flashlight held parallel to the bench) to confirm all macroscopic particulate matter has been removed.

Phase 3: Chemical Decontamination

  • Step 4: Wipe the affected area with a mildly basic solution (e.g., 1% sodium bicarbonate in water).

    • Causality: The carboxylic acid moiety (pKa ~4.75) is deprotonated by the weak base, forming a highly water-soluble sodium salt that is easily lifted from the surface, unlike the highly lipophilic free acid.

  • Step 5: Perform a final wipe with deionized water to remove residual salts, then dry with absorbent pads.

  • Validation Checkpoint 3: Swab the decontaminated area with a clean pH test strip dampened with DI water. A neutral pH (6.5-7.5) validates that all acidic chemical residue has been successfully neutralized and removed.

Disposal Logic Visualization

The following diagram illustrates the decision matrix for routing 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid waste to its appropriate endpoint.

ChemicalDisposal A Waste Generation: 6-(2,3-dihydro-1H-inden-5-yloxy) nicotinic acid B Assess Physical State A->B C Solid Waste (Powder/Crystals) B->C Dry Solid D Liquid Waste (Solvent Solutions) B->D Dissolved E Pack in sealable HDPE Do not flush down drain C->E F Segregate by solvent type (Halogenated vs. Non-Halogenated) D->F G Labeling: 'HAZARDOUS WASTE' List exact chemical & % E->G F->G H Secondary Containment (Satellite Accumulation Area) G->H I EHS Transfer for Chemical Incineration H->I

Caption: Workflow for the classification and disposal of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid.

References

  • Chemical Waste: Solids | Source: Office of Environmental Health and Safety - Princeton University | URL: 4

  • Niacin Safety Data Sheet | Source: Jubilant Ingrevia | URL: 3

  • Safety Data Sheet: Nicotinic acid | Source: Chemos GmbH&Co.KG | URL: 1

  • SAFETY DATA SHEET - MilliporeSigma | Source: Sigma-Aldrich | URL: 2

  • SAFETY DATA SHEET | Source: Fisher Scientific | URL: 5

Sources

A Researcher's Guide to the Safe Handling of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid. The following protocols and recommendations are synthesized from safety data sheets of structurally related compounds and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research.

While a specific Safety Data Sheet (SDS) for 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is not publicly available, the structural motifs—a nicotinic acid core, an ether linkage, and a dihydroindene group—inform the necessary handling precautions. Nicotinic acid and its derivatives are known to cause eye, skin, and respiratory irritation.[1][2][3] Therefore, a cautious approach is warranted.

Hazard Assessment and Core Principles

Based on the known hazards of analogous compounds, 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid should be handled as a substance that is potentially:

  • Harmful if swallowed. [4]

  • A skin and eye irritant. [2][3]

  • A respiratory tract irritant, particularly as a dust. [2][4]

The fundamental principle of safe handling is to minimize all routes of exposure: inhalation, ingestion, and skin/eye contact.[1] This is achieved through a combination of engineering controls, personal protective equipment (PPE), and diligent laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Chemical safety goggles and a face shieldNitrile or neoprene glovesFully buttoned laboratory coatN95-rated respirator or work within a certified chemical fume hood
Preparing solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned laboratory coatWork within a certified chemical fume hood
Running reactions and work-up Chemical safety gogglesNitrile or neoprene glovesFully buttoned laboratory coatWork within a certified chemical fume hood

Rationale for PPE Selection:

  • Eye and Face Protection: Given that related nicotinic acid compounds are known to cause serious eye irritation, robust eye protection is mandatory.[2][3][5][6][7] A face shield provides an additional layer of protection against splashes, especially when handling solutions.[8]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[8][9] It is critical to inspect gloves for any signs of degradation before use and to change them immediately if contact with the compound occurs.[4][8]

  • Body Protection: A standard laboratory coat, fully buttoned, prevents incidental skin contact.[8] For larger quantities, a chemical-resistant apron may be advisable.

  • Respiratory Protection: The fine, dusty nature of many solid organic compounds presents an inhalation hazard.[1][10] All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize airborne particles. If a fume hood is not available for a specific, brief task, a properly fitted N95-rated respirator should be used.[2]

Step-by-Step Handling Procedures

A systematic workflow is essential for safely handling 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

  • Ensure the container is clearly labeled and tightly sealed.[1]

Weighing and Solution Preparation

This procedure must be performed in a certified chemical fume hood.

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust by handling the material gently.[1][10]

  • Transfer: Use a spatula to transfer the solid to a suitable flask for dissolution.

  • Dissolution: Slowly add the chosen solvent to the solid with gentle swirling or stirring.

  • Cleanup: After use, decontaminate the spatula and weighing vessel with an appropriate solvent. Clean the balance and surrounding surfaces.

  • Waste Disposal: Dispose of any contaminated materials, such as weighing paper and gloves, in a designated hazardous waste container.[4]

Reaction and Work-up
  • All reactions involving this compound should be conducted in a chemical fume hood.

  • Maintain good housekeeping within the fume hood throughout the experiment.

  • During work-up procedures that may involve splashing, the use of a face shield in addition to safety goggles is strongly recommended.[8]

Emergency Procedures

Spills
  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][11] Clean the spill area with a suitable solvent.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][6] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid, including unused compound, contaminated materials, and reaction residues, must be disposed of as hazardous chemical waste.[4]

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Do not dispose of this compound down the drain.[4]

Visual Workflow and Decision-Making

To further clarify the safe handling process, the following diagrams illustrate the operational workflow and PPE selection logic.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Info Area Prepare & Clean Work Area Prep->Area PPE_Don Don Appropriate PPE Area->PPE_Don Weigh Weigh Solid Compound PPE_Don->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve React Perform Reaction/Work-up Dissolve->React Decon Decontaminate Equipment React->Decon Clean_Area Clean Work Area Decon->Clean_Area Waste Segregate & Label Waste Clean_Area->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Operational workflow for handling the compound.

PPEDecisionTree cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Start Task Dust Potential for Dust/Aerosol? Start->Dust Splash Potential for Splash? Dust->Splash Yes Dust->Splash No Respirator Use Fume Hood or N95 Respirator Dust->Respirator Yes BasePPE Goggles, Lab Coat, Nitrile Gloves Splash->BasePPE No FaceShield Add Face Shield Splash->FaceShield Yes FaceShield->BasePPE Respirator->Splash

Caption: Decision tree for selecting appropriate PPE.

References

  • Nicotinic Acid. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • NICOTINIC ACID EXTRA PURE. (2024, November 29). Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • 6-Hydroxynicotinic acid. (2011, December 15). SAFETY DATA SHEET. Alfa Aesar. Retrieved from [Link]

  • Nicotinic Acid. (n.d.). PubChem Compound Summary for CID 938. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Niacin (Nicotinic Acid), Encapsulated. (2015, March 16). SAFETY DATA SHEET. Kirby Agri. Retrieved from [Link]

  • 2-(Benzyloxy)nicotinic acid. (2021, May 1). Safety Data Sheet. Angene Chemical. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.). North Carolina State University. Retrieved from [Link]

  • Nicotinic acid ≥98 %, for biochemistry. (n.d.). Safety Data Sheet. Carl ROTH. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.